Pomalidomide-5-OH
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-amino-2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c14-10-7(17)3-1-5-9(10)13(21)16(12(5)20)6-2-4-8(18)15-11(6)19/h1,3,6,17H,2,4,14H2,(H,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWWLCCKVBTYTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1547162-41-3 | |
| Record name | CC-17368 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1547162413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CC-17368 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JD83JK9RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pomalidomide-5-OH: A Technical Guide for Drug Development Professionals
Abstract
Pomalidomide-5-OH, a hydroxylated analog of the potent immunomodulatory agent pomalidomide (B1683931), serves as a critical chemical entity in the development of novel therapeutics, particularly in the realm of targeted protein degradation. This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, and relevant experimental protocols for this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and oncology.
Introduction
Pomalidomide, a third-generation immunomodulatory imide drug (IMiD), is an established therapeutic for multiple myeloma. Its mechanism of action involves binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This compound is a key derivative of pomalidomide, featuring a hydroxyl group at the 5-position of the phthalimide (B116566) ring. This modification provides a crucial handle for chemical modifications, making this compound a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's degradation. This compound functions as a potent CRBN ligand in the architecture of these novel therapeutic agents.[1]
Chemical Structure and Physicochemical Properties
This compound, also known as 5-Hydroxy pomalidomide, is structurally characterized by the core pomalidomide scaffold with a hydroxyl substitution on the phthalimide ring.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N₃O₅ | [1] |
| Molecular Weight | 289.24 g/mol | [2] |
| CAS Number | 1547162-41-3 | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| SMILES | O=C1N(C(CC2)C(NC2=O)=O)C(C3=C1C=CC(O)=C3N)=O | [1] |
| Solubility | Soluble in DMSO. | [1] |
| Melting Point | Data not available. Predicted to be similar to pomalidomide (318.5 - 320.5 °C). | |
| pKa | Data not available. |
Mechanism of Action
The primary mechanism of action of this compound is its function as a ligand for the Cereblon (CRBN) protein, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[1] By binding to CRBN, this compound facilitates the recruitment of the E3 ligase complex to target proteins. In the context of PROTACs, this compound serves as the E3 ligase-binding moiety, which is connected via a linker to a ligand that binds to a protein of interest. This ternary complex formation leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
The downstream effects of CRBN engagement by pomalidomide and its analogs include the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] This degradation is a key event that leads to the anti-proliferative and immunomodulatory effects observed with this class of compounds.
Experimental Protocols
This section outlines key experimental methodologies for the synthesis, characterization, and biological evaluation of this compound.
Synthesis of this compound
A detailed, experimentally validated protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be adapted from the synthesis of pomalidomide and its hydroxylated analogs. A potential approach involves the reaction of a protected 5-hydroxy-4-nitrophthalic acid derivative with 3-aminopiperidine-2,6-dione (B110489), followed by reduction of the nitro group.
Proposed Synthetic Scheme:
-
Protection of 5-hydroxy-4-nitrophthalic acid: The hydroxyl group of commercially available 5-hydroxy-4-nitrophthalic acid is protected with a suitable protecting group (e.g., benzyl (B1604629) ether) to prevent side reactions.
-
Formation of the phthalimide ring: The protected phthalic acid is then reacted with 3-aminopiperidine-2,6-dione in a suitable solvent (e.g., acetic acid or DMF) at elevated temperatures to form the corresponding nitrophthalimide intermediate.
-
Reduction of the nitro group: The nitro group of the intermediate is reduced to an amino group using a standard reducing agent, such as hydrogen gas with a palladium catalyst (H₂/Pd-C) or tin(II) chloride (SnCl₂).
-
Deprotection: The protecting group on the hydroxyl function is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl ether) to yield this compound.
-
Purification: The final product is purified using column chromatography or recrystallization.
Note: This is a proposed synthetic route and would require optimization of reaction conditions and purification methods.
Characterization
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively determines the binding affinity of this compound to Cereblon.
Materials:
-
GST-tagged human Cereblon (CRBN) protein
-
Anti-GST antibody labeled with Europium cryptate (donor fluorophore)
-
Thalidomide-Red labeled with XL665 (acceptor fluorophore/tracer)
-
This compound
-
Assay buffer
-
384-well low volume white plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dispense the this compound dilutions into the wells of the 384-well plate.
-
Add the GST-tagged human Cereblon protein to each well.
-
Add a pre-mixed solution of the anti-GST Europium cryptate antibody and Thalidomide-Red tracer to each well.
-
Incubate the plate at room temperature for 60-180 minutes to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET compatible microplate reader, measuring the fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the FRET ratio and plot the dose-response curve to determine the IC₅₀ value.
Western Blot for Ikaros and Aiolos Degradation
This protocol assesses the ability of this compound to induce the degradation of its target proteins in a cellular context.[3]
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-Ikaros, anti-Aiolos, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed MM.1S cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 4-24 hours). Include a vehicle control (DMSO).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Ikaros, Aiolos, and β-actin.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of Ikaros and Aiolos degradation.
Cell Viability Assay
This assay determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Seed the multiple myeloma cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion
This compound is a pivotal molecule in the advancement of targeted protein degradation therapies. Its ability to act as a high-affinity ligand for the E3 ligase Cereblon makes it an indispensable component in the design and synthesis of PROTACs. This guide has provided a comprehensive overview of its chemical and biological properties, along with detailed experimental protocols for its study. Further research into the specific physicochemical characteristics and optimization of its synthesis will undoubtedly accelerate the development of novel therapeutics based on this versatile chemical scaffold.
References
Synthesis of 5-Hydroxy Pomalidomide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pomalidomide (B1683931) is a third-generation immunomodulatory imide drug (IMiD) with significant therapeutic effects in multiple myeloma.[1] Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4] The metabolic fate of pomalidomide in vivo includes hydroxylation to form 5-hydroxy pomalidomide. Understanding the synthesis and biological activity of this metabolite is crucial for a comprehensive understanding of pomalidomide's pharmacology and for the development of new chemical entities.
This guide presents a proposed synthetic pathway for 5-hydroxy pomalidomide, starting from commercially available precursors. The methodology is derived from well-established procedures for the synthesis of pomalidomide and its analogs.[5][6][7][8]
Proposed Synthetic Pathway for 5-Hydroxy Pomalidomide
The proposed synthesis of 5-hydroxy pomalidomide involves a multi-step process, beginning with the preparation of a protected 4-amino-5-hydroxyphthalic acid derivative, followed by condensation with 3-aminopiperidine-2,6-dione (B110489) and subsequent deprotection.
Caption: Proposed synthetic route for 5-hydroxy pomalidomide.
Experimental Protocols
Materials and General Methods
All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and visualized under UV light.
Step 1: Synthesis of 4-Nitro-5-acetoxyphthalic Anhydride (B1165640)
-
Protection: 4-Hydroxyphthalic acid is acetylated using acetic anhydride in the presence of a catalytic amount of sulfuric acid to yield 4-acetoxyphthalic acid.
-
Nitration: The resulting 4-acetoxyphthalic acid is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 5-position.
-
Anhydride Formation: The diacid is then heated with acetic anhydride to form 4-nitro-5-acetoxyphthalic anhydride.
| Reagent | Molar Ratio | Notes |
| 4-Hydroxyphthalic acid | 1.0 | Starting material |
| Acetic anhydride | 2.2 | Reagent and solvent |
| Sulfuric acid | Catalytic | Catalyst for acetylation |
| Nitric acid | 1.1 | Nitrating agent |
| Sulfuric acid | Excess | Solvent for nitration |
Step 2: Synthesis of 4-Amino-5-hydroxyphthalic Acid
-
Reduction: The nitro group of 4-nitro-5-acetoxyphthalic anhydride is reduced to an amino group using a standard hydrogenation procedure with palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[9]
-
Hydrolysis: The acetyl protecting group is subsequently removed by acid or base-catalyzed hydrolysis to yield 4-amino-5-hydroxyphthalic acid.
| Reagent | Molar Ratio | Notes |
| 4-Nitro-5-acetoxyphthalic anhydride | 1.0 | Starting material |
| Hydrogen gas | Excess | Reducing agent |
| 10% Palladium on Carbon | Catalytic | Catalyst |
| Hydrochloric acid (for hydrolysis) | Excess | Deprotection agent |
Step 3: Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride
This key intermediate can be synthesized from L-glutamine in a multi-step process involving Boc protection, cyclization, and deprotection.[10][11][12]
| Starting Material | Key Steps |
| L-Glutamine | 1. Boc Protection, 2. Cyclization (e.g., with CDI), 3. Deprotection (HCl) |
Step 4: Condensation to form 5-Hydroxy Pomalidomide
-
Reaction: 4-Amino-5-hydroxyphthalic acid and 3-aminopiperidine-2,6-dione hydrochloride are heated in a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF) to facilitate condensation and imide ring formation.[6][7]
| Reactant | Molar Ratio | Solvent | Temperature (°C) |
| 4-Amino-5-hydroxyphthalic acid | 1.0 | Acetic Acid | 120-140 |
| 3-Aminopiperidine-2,6-dione HCl | 1.1 |
Purification
The final product, 5-hydroxy pomalidomide, can be purified by recrystallization from a suitable solvent system (e.g., DMSO/water or DMF/water) or by column chromatography on silica gel.
Pomalidomide Signaling Pathway
Pomalidomide exerts its therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the recruitment and subsequent ubiquitination and proteasomal degradation of specific substrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][4] The degradation of these transcription factors is a key event in the anti-myeloma activity of pomalidomide.
Caption: Pomalidomide-mediated degradation of IKZF1 and IKZF3.
Experimental Workflow for Biological Evaluation
To assess the biological activity of synthesized 5-hydroxy pomalidomide, a series of in vitro experiments can be conducted.
Caption: Workflow for in vitro biological evaluation.
Quantitative Data Summary
The following table summarizes expected and reported yields for key synthetic steps in pomalidomide synthesis, which can serve as a benchmark for the synthesis of 5-hydroxy pomalidomide.
| Step | Reaction | Reported Yield (%) | Reference |
| 1 | Nitration of Phthalic Anhydride Derivative | ~85-95 | [7] |
| 2 | Reduction of Nitro Group | >90 | [9] |
| 3 | Synthesis of 3-aminopiperidine-2,6-dione HCl | ~60-70 (overall) | [11] |
| 4 | Condensation Reaction | 65-80 | [5][6] |
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of 5-hydroxy pomalidomide for research purposes. The proposed synthetic route is based on robust and well-documented chemical transformations used in the synthesis of pomalidomide and its analogs. The provided experimental protocols and data tables offer a practical starting point for researchers in the field. Furthermore, the inclusion of signaling pathway and experimental workflow diagrams provides a clear visual aid for understanding the biological context and evaluation of this important metabolite. Successful synthesis and biological characterization of 5-hydroxy pomalidomide will undoubtedly contribute to a deeper understanding of the pharmacology of pomalidomide and may inform the design of future immunomodulatory agents.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Cereblon-Independent Protein Degradation Pathway in Residual Myeloma Cells Treated with Immunomodulatory Drugs | Blood | American Society of Hematology [ashpublications.org]
- 3. medpagetoday.com [medpagetoday.com]
- 4. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - New synthesis route for the preparation of pomalidomide - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]
- 7. CN110790746B - Synthesis process for continuously preparing pomalidomide by using microchannel reactor - Google Patents [patents.google.com]
- 8. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. or.niscpr.res.in [or.niscpr.res.in]
- 11. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 12. 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Mechanism of Action of Pomalidomide-5-OH: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pomalidomide-5-OH, a hydroxylated metabolite of the immunomodulatory drug (IMiD) pomalidomide (B1683931), serves as a potent Cereblon (CRBN) E3 ubiquitin ligase ligand. Its primary in vitro mechanism of action revolves around its ability to bind to CRBN, a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). This binding event induces a conformational change in CRBN, leading to the recruitment of neo-substrate proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), for ubiquitination and subsequent proteasomal degradation. The degradation of these key transcription factors unleashes a cascade of downstream anti-neoplastic and immunomodulatory effects. This guide provides a detailed exploration of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Core Mechanism: Cereblon-Mediated Protein Degradation
This compound functions as a "molecular glue," effectively hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex to induce the degradation of target proteins not normally recognized by this ligase.[1] The glutarimide (B196013) moiety of the pomalidomide structure is essential for its interaction with the CRBN binding pocket.[1]
The binding of this compound to CRBN alters the substrate specificity of the E3 ligase complex, facilitating the recruitment of Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] This leads to the polyubiquitination of these transcription factors, marking them for degradation by the 26S proteasome.[1][2] The degradation of Ikaros and Aiolos is a critical upstream event that triggers the diverse downstream biological effects of pomalidomide and its derivatives.[4]
Signaling Pathway Diagram
Caption: this compound mediated degradation of Ikaros and Aiolos.
Downstream In Vitro Effects
The degradation of the transcriptional repressors Ikaros and Aiolos results in a spectrum of measurable in vitro activities.
Immunomodulatory Effects
-
T-Cell Co-stimulation: A primary consequence of Ikaros and Aiolos degradation is the de-repression of the Interleukin-2 (IL-2) gene promoter, leading to increased IL-2 production.[2] This, in turn, co-stimulates T-cell proliferation and activation.[2][5] Pomalidomide has been shown to be more potent than thalidomide (B1683933) and lenalidomide (B1683929) in T-cell co-stimulation.[6] In vitro studies demonstrate that pomalidomide enhances the production of multiple cytokines by T cells, including interferon-γ (IFNγ), tumor necrosis factor-α (TNFα), IL-2, and IL-4.[7]
-
Natural Killer (NK) Cell Activation: Pomalidomide enhances NK cell-mediated cytotoxicity against tumor cells.[8][9] This is partly achieved by upregulating NK cell activating ligands, such as MICA and PVR, on multiple myeloma cells.[3]
-
Modulation of Cytokine Production: Pomalidomide inhibits the production of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).[6][10]
Direct Anti-Tumor Activity
-
Anti-proliferative Effects: Pomalidomide exhibits direct anti-proliferative activity against various cancer cell lines, particularly multiple myeloma (MM) cells.[11][12] This is associated with the induction of cell cycle arrest, partly through the upregulation of p21(WAF-1).[12][13]
-
Induction of Apoptosis: Pomalidomide induces programmed cell death (apoptosis) in MM cells.[10][14] This effect can be enhanced when used in combination with other agents like dexamethasone.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies of pomalidomide.
| Parameter | Cell Line/System | Value | Reference(s) |
| IC50 (TNF-α release) | Human PBMCs (LPS-stimulated) | 13 nM | [10] |
| Human Whole Blood (LPS-stim) | 25 nM | [10] | |
| IC50 (Proliferation) | RPMI8226 (MM cell line) | 8 µM (at 48h) | [12] |
| OPM2 (MM cell line) | 10 µM (at 48h) | [12] | |
| T regulatory cells (IL-2 stim) | ~1 µM | [10] | |
| Binding Affinity (Kd) | Recombinant human CRBN-DDB1 | 156.60 nM | [15] |
| IC50 (CRBN Binding) | U266 cell extracts | ~2 µM | [16] |
Table 1: In Vitro Potency and Binding Affinity of Pomalidomide.
| Cell Type | Cytokine/Marker | Effect of Pomalidomide Treatment | Reference(s) |
| CD4+ T cells | IL-2 | Increased production (average 2-fold) | [17] |
| IFNγ | Increased production (average 2-fold) | [17] | |
| CD8+ T cells | IL-2 | Increased production (average 1.9-fold) | [17] |
| IFNγ | Increased production (average 1.9-fold) | [17] | |
| NK T cells | IL-2 | Increased production (average 0.8-fold) | [17] |
| IFNγ | Increased production (average 0.8-fold) | [17] |
Table 2: Pomalidomide-Induced Cytokine Production in Immune Cells.
Detailed Experimental Protocols
Western Blot for Ikaros/Aiolos Degradation
This protocol is designed to assess the pomalidomide-induced degradation of Ikaros and Aiolos in T cells.
-
Cell Culture and Treatment:
-
Culture primary human T cells or a suitable T-cell line (e.g., Jurkat) in appropriate media.
-
Treat cells with varying concentrations of pomalidomide (e.g., 0.1–10 µM) or DMSO as a vehicle control for different time points (e.g., 0, 1.5, 3, 6 hours).[2]
-
For proteasome inhibition control, pre-treat cells with a proteasome inhibitor like MG-132 for 30 minutes before adding pomalidomide.[2]
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, CRBN, and a loading control (e.g., Actin or GAPDH) overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow Diagram
Caption: Workflow for Western Blot Analysis of Protein Degradation.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed multiple myeloma cell lines (e.g., RPMI8226, OPM2) in a 96-well plate at a density of 5 x 10^3 cells per well.[8]
-
-
Compound Treatment:
-
Add varying concentrations of pomalidomide (e.g., 0.01 µM to 50 µM) to the wells. Include a vehicle control (DMSO).[12]
-
-
Incubation:
-
Incubate the plate for a specified time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[12]
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
-
Cell Treatment:
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Conclusion
The in vitro mechanism of action of this compound is centered on its function as a molecular glue that recruits the transcription factors Ikaros and Aiolos to the CRL4^CRBN^ E3 ubiquitin ligase complex for proteasomal degradation. This targeted protein degradation initiates a cascade of immunomodulatory and anti-tumor activities, including T-cell co-stimulation, enhanced NK cell function, and direct anti-proliferative and pro-apoptotic effects on cancer cells. The provided data and protocols offer a robust framework for researchers to investigate and leverage the therapeutic potential of this compound and related CRBN-modulating agents in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 6. Pomalidomide for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pomalidomide increases immune surface marker expression and immune recognition of oncovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pomalidomide in the treatment of multiple myeloma: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Effect of Pomalidomide on Bone Marrow Mononuclear Cells From Multiple Myeloma Patients [immunoreg.shahed.ac.ir]
- 15. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Biological Profile of Pomalidomide-5-OH: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Core Biological Activities, Experimental Evaluation, and Application in Proteolysis-Targeting Chimeras (PROTACs)
Introduction
Pomalidomide-5-OH, also known as 5-hydroxypomalidomide, is a critical molecule in the study and development of novel therapeutics, particularly in the realm of targeted protein degradation. As a hydroxylated metabolite of the potent immunomodulatory and anti-neoplastic agent pomalidomide (B1683931), its primary significance lies not in its intrinsic biological activity, but in its utility as a Cereblon (CRBN) E3 ubiquitin ligase ligand for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive technical overview of the biological context of this compound, focusing on the well-characterized activities of its parent compound, pomalidomide, to provide a framework for understanding its application.
Pomalidomide is primarily metabolized in humans through cytochrome P450-mediated hydroxylation, with this compound being a notable oxidative metabolite formed mainly by the enzymes CYP1A2 and CYP3A4.[3][4][5] Crucially, in vitro studies have demonstrated that the hydroxylated metabolites of pomalidomide, including this compound, are at least 26 times less pharmacologically active than the parent compound.[3][4][5] Consequently, the potent biological effects that underpin the therapeutic efficacy of pomalidomide are significantly attenuated in its 5-hydroxy derivative.
This document will summarize the core biological activities of pomalidomide, for which a wealth of data exists, and will detail the experimental protocols used to assess these activities. Furthermore, it will illustrate the key signaling pathways modulated by pomalidomide and provide a logical framework for the design of experiments involving this compound as a tool for targeted protein degradation.
Core Biological Activities of Pomalidomide
The biological activities of pomalidomide are pleiotropic, encompassing direct anti-tumor effects, immunomodulation, and anti-angiogenesis. These effects are primarily mediated through its binding to the Cereblon (CRBN) protein, a component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).
Mechanism of Action: Cereblon-Mediated Protein Degradation
Pomalidomide functions as a "molecular glue," inducing a conformational change in CRBN that expands its substrate specificity. This leads to the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is a pivotal event that initiates the downstream anti-proliferative and immunomodulatory effects of pomalidomide.
Quantitative Data on Pomalidomide's Biological Activity
The following tables summarize key quantitative data for pomalidomide from various in vitro and in vivo studies. It is important to reiterate that this compound exhibits significantly lower potency in these assays.
| Parameter | Value | Cell Line / System | Reference |
| TNF-α Inhibition (IC50) | 13 nM | Human PBMCs | R&D Systems |
| IL-2 Inhibition (EC50) | 8 nM | Human T-cells | R&D Systems |
| CRBN Binding (IC50) | ~2 µM | U266 Myeloma Cells | ResearchGate |
| Anti-proliferative Activity (IC50) | 0.3 µM (DAUDI), 0.25 µM (MUTU-I) | Burkitt Lymphoma Cells | AACR Journals |
Table 1: In Vitro Biological Activity of Pomalidomide
| Endpoint | Observation | Clinical Context | Reference |
| Overall Response Rate (ORR) | 65% | Relapsed/Refractory Multiple Myeloma (with dexamethasone) | NIH |
| Progression-Free Survival (PFS) | 15.7 weeks | Relapsed/Refractory Multiple Myeloma (with dexamethasone) | NIH |
| Immune Cell Activation | Increased T-cell and NK cell activity | Relapsed Multiple Myeloma | NIH |
Table 2: Clinical Efficacy of Pomalidomide-Based Regimens
Signaling Pathways Modulated by Pomalidomide
The degradation of Ikaros and Aiolos by pomalidomide initiates a cascade of downstream effects on various signaling pathways, ultimately leading to its anti-tumor and immunomodulatory outcomes.
Experimental Protocols
The following are generalized protocols for assessing the biological activity of pomalidomide and its analogs.
Cereblon Binding Assay (Competitive Displacement)
This protocol outlines a method to determine the binding affinity of a compound to Cereblon.
Methodology:
-
Cell Lysate Preparation: Culture and harvest a suitable cell line expressing endogenous CRBN (e.g., U266 multiple myeloma cells). Lyse the cells in a non-denaturing buffer containing protease inhibitors.
-
Competitive Binding: Aliquots of the cell lysate are pre-incubated with a serial dilution of the test compound (pomalidomide) for a defined period (e.g., 1 hour) at 4°C.
-
Affinity Capture: Thalidomide-analog conjugated affinity beads are added to the lysates and incubated to allow for the binding of CRBN.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted fractions are resolved by SDS-PAGE and transferred to a membrane for Western blotting. The membrane is probed with a primary antibody specific for CRBN, followed by a secondary antibody.
-
Quantification: The intensity of the CRBN bands is quantified, and the IC50 value is calculated as the concentration of the test compound that inhibits 50% of CRBN binding to the beads.
Ikaros/Aiolos Degradation Assay
This protocol is designed to measure the degradation of the neo-substrates Ikaros and Aiolos following treatment with a CRBN-modulating agent.
Methodology:
-
Cell Culture and Treatment: Plate a responsive cell line (e.g., MM.1S) and treat with the test compound at various concentrations and for different time points.
-
Protein Extraction: Harvest the cells and extract total protein using a suitable lysis buffer.
-
Western Blot Analysis: Perform Western blotting as described above, using primary antibodies specific for Ikaros (IKZF1) and Aiolos (IKZF3). A loading control (e.g., GAPDH or β-actin) should also be probed to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for Ikaros and Aiolos relative to the loading control. The degree of degradation can be expressed as a percentage of the untreated control.
T-cell Co-stimulation and Cytokine Production Assay
This protocol assesses the immunomodulatory effects of the test compound on T-cell activation and cytokine release.
Methodology:
-
Isolation of PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
T-cell Stimulation: Plate the PBMCs and stimulate T-cells using anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of the test compound.
-
Proliferation Assay: Measure T-cell proliferation after a defined incubation period (e.g., 72 hours) using a suitable method such as [³H]-thymidine incorporation or a dye-based proliferation assay (e.g., CFSE).
-
Cytokine Analysis: Collect the cell culture supernatant at various time points and measure the concentration of cytokines, such as IL-2 and TNF-α, using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
This compound in PROTAC Development
The primary utility of this compound in a research and drug development context is as a building block for PROTACs. The 5-hydroxy group provides a convenient chemical handle for the attachment of a linker, which in turn is connected to a ligand that binds to a target protein of interest for degradation.
The design of a PROTAC utilizing this compound requires careful consideration of the linker length and attachment point to ensure the formation of a stable and productive ternary complex between CRBN, the PROTAC, and the target protein.
Conclusion
This compound is a key metabolite of pomalidomide with significantly attenuated intrinsic biological activity. Its primary value to the scientific and drug development community is as a readily functionalizable ligand for the CRBN E3 ubiquitin ligase, enabling the construction of PROTACs for targeted protein degradation. A thorough understanding of the biological activities and signaling pathways of the parent compound, pomalidomide, is essential for the rational design and evaluation of this compound-based PROTACs. The experimental protocols detailed herein provide a foundation for the characterization of such molecules and their effects on cellular systems.
References
The Role of Pomalidomide-5-OH in PROTAC Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A critical component of many successful PROTACs is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the protein of interest (POI). Pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), is a widely utilized ligand that potently binds to the Cereblon (CRBN) E3 ligase.[1][2][3] This guide provides a comprehensive technical overview of the role of a specific pomalidomide derivative, Pomalidomide-5-OH, in the formation and function of PROTACs. While specific quantitative data and detailed synthetic protocols for this compound are not extensively available in the public domain, this document will leverage the wealth of information on pomalidomide-based PROTACs to infer its properties and provide a robust framework for its application.
This compound, a hydroxylated analog of pomalidomide, serves as a CRBN ligand for the generation of PROTACs.[4][5] The strategic placement of the hydroxyl group at the C5 position of the phthalimide (B116566) ring is of significant interest for modulating the physicochemical properties and biological activity of the resulting PROTACs, particularly concerning off-target effects.[6][7]
Core Concepts: PROTAC-Mediated Protein Degradation
The fundamental mechanism of a pomalidomide-based PROTAC involves the formation of a ternary complex, a crucial intermediate comprising the PROTAC molecule, the target protein, and the CRBN E3 ligase.[3][8] This proximity, induced by the bifunctional nature of the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which subsequently degrades the tagged protein.[9]
Signaling Pathway of CRBN-Mediated Ubiquitination
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
The Significance of the 5-Hydroxy Group
While direct comparative studies are limited, the introduction of a hydroxyl group at the C5 position of the pomalidomide phthalimide ring can be hypothesized to influence several key aspects of PROTAC function:
-
Linker Attachment Point: The hydroxyl group provides a versatile chemical handle for the attachment of the linker, allowing for the synthesis of PROTACs with diverse linker compositions and lengths.
-
Modulation of Physicochemical Properties: The polar hydroxyl group can alter the solubility, cell permeability, and metabolic stability of the PROTAC molecule, potentially improving its pharmacokinetic profile.
-
Mitigation of Off-Target Effects: A significant challenge with pomalidomide-based PROTACs is the off-target degradation of neosubstrates, particularly zinc-finger transcription factors like IKZF1 and SALL4.[6][10][11] Research has demonstrated that modifications at the C5 position can sterically hinder the binding of these off-target proteins to the CRBN-PROTAC complex, thereby enhancing the selectivity of the degrader.[6][7] The 5-hydroxy modification could contribute to this steric hindrance.
Data Presentation: Quantitative Analysis of Pomalidomide-Based PROTACs
The efficacy of PROTACs is primarily evaluated by their DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation) values. The following tables summarize representative data for various pomalidomide-based PROTACs, offering a comparative overview of their degradation capabilities.
Table 1: Degradation Efficacy (DC50 and Dmax) of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 16[12] | EGFR | A549 | 32.9 | 96 |
| Compound 15[12] | EGFR | A549 | 43.4 | 86 |
| ZQ-23[13] | HDAC8 | HCT-116 | 147 | 93 |
| PROTAC 7[14] | HDAC1 | HCT116 | 910 | >50 |
| PROTAC 9[14] | HDAC1 | HCT116 | 550 | >50 |
Table 2: Binding Affinities and Ternary Complex Cooperativity
| PROTAC | Ligand | Target | Binary K_d (PROTAC to CRBN) (µM) | Binary K_d (PROTAC to Target) (µM) | Ternary K_d (PROTAC in complex) (µM) | Cooperativity (α) |
| BTK PROTAC (n=5)[2] | Pomalidomide | BTK | 0.47 | 0.007 | 0.05 | 9.4 |
| BTK PROTAC (n=9)[2] | Pomalidomide | BTK | 1.8 | 0.007 | 0.007 | 257 |
Note: Cooperativity (α) is calculated as the ratio of the binary K_d to the ternary K_d. An α > 1 indicates positive cooperativity, where the formation of the binary complex enhances the binding of the second protein.[3][15][16]
Experimental Protocols
Synthesis of a Pomalidomide-Based PROTAC
The synthesis of a pomalidomide-based PROTAC generally involves two key stages: the synthesis of a pomalidomide-linker intermediate and its subsequent conjugation to a ligand for the protein of interest. The following is a representative protocol for the synthesis of a pomalidomide derivative with a C7 amine linker, which can then be coupled to a POI ligand containing a carboxylic acid.[9][17]
Step 1: Synthesis of N-(7-bromoheptyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
To a solution of pomalidomide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,7-dibromoheptane (B124887) (3.0 eq).[9]
-
Stir the reaction mixture at 60 °C for 12 hours under an inert atmosphere.[9]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (B109758) (DCM) (3 x 20 mL).[9]
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the bromoheptyl-pomalidomide intermediate.[9]
Step 2: Synthesis of Pomalidomide-C7-Azide
-
To a solution of the bromoheptyl-pomalidomide intermediate (1.0 eq) in DMF, add sodium azide (B81097) (3.0 eq).[9]
-
Stir the reaction mixture at 60 °C for 6 hours.[9]
-
After cooling, dilute with water and extract with DCM. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the azide intermediate.[9]
Step 3: Staudinger Reduction to Pomalidomide-C7-NH2
-
Dissolve the crude azide intermediate in tetrahydrofuran (B95107) (THF), add triphenylphosphine (B44618) (1.5 eq), and stir at room temperature for 4 hours.[9]
-
Add water and stir the mixture at 50 °C for 8 hours.[9]
-
After cooling, concentrate the mixture and purify by column chromatography to obtain the free amine.[9]
Step 4: Conjugation to POI Ligand
-
In a reaction vial, dissolve the POI ligand with a carboxylic acid handle (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.[17]
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes at room temperature.[9]
-
Add Pomalidomide-C7-NH2 (1.0 eq) to the reaction mixture and stir at room temperature for 12-16 hours under an inert atmosphere.[17]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude PROTAC by preparative HPLC.[9]
Experimental Workflow for PROTAC Evaluation
Caption: A generalized workflow for the synthesis and evaluation of PROTACs.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the reduction in the level of a target protein following PROTAC treatment.
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection and Quantification: Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system. Quantify band intensities using densitometry software.
NanoBRET™ Assay for Ternary Complex Formation
This assay measures the proximity of the target protein and CRBN in live cells, indicating the formation of the ternary complex.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and CRBN fused to HaloTag® (acceptor).
-
Labeling and Treatment: Label the HaloTag®-CRBN with a fluorescent HaloTag® ligand. Treat the cells with the PROTAC at various concentrations.
-
BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.
Conclusion
This compound is a valuable E3 ligase ligand for the development of PROTACs, offering a strategic point for linker attachment and potential advantages in modulating physicochemical properties and mitigating off-target effects. While specific data for this compound-based PROTACs is still emerging, the extensive knowledge base for pomalidomide derivatives provides a strong foundation for its rational application in targeted protein degradation. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers aiming to design, synthesize, and evaluate novel this compound-based PROTACs for therapeutic development. Further investigation into the precise structural and functional consequences of the 5-hydroxy modification will be crucial for fully realizing its potential in creating next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS#:1547162-41-3 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. portlandpress.com [portlandpress.com]
- 16. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Pomalidomide-5-OH: An In-depth Technical Guide on Solubility and Stability
Aimed at researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the solubility and stability of Pomalidomide-5-OH. Given the limited publicly available data for this specific metabolite, this guide leverages information on its parent compound, pomalidomide (B1683931), as a scientifically grounded surrogate, a common practice in pharmaceutical development.
Core Compound Overview
This compound is a primary active metabolite of pomalidomide, a potent third-generation immunomodulatory drug (IMiD) approved for the treatment of multiple myeloma.[1] Functionally, this compound acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This interaction is pivotal to its mechanism of action, which involves hijacking the ubiquitin-proteasome system to induce the degradation of specific target proteins. This targeted protein degradation capability makes this compound a molecule of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs).[2][3] A thorough understanding of its solubility and stability is critical for formulation development, bioanalytical method validation, and the overall advancement of its therapeutic potential.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a key determinant of its absorption, distribution, and bioavailability. While exhaustive quantitative solubility data for this compound is not widely published, the data for pomalidomide offers a reliable proxy due to their structural similarities. The presence of a hydroxyl group in this compound may slightly enhance its polarity and capacity for hydrogen bonding, potentially increasing its solubility in polar solvents compared to the parent compound.
Table 1: Quantitative Solubility Data of Pomalidomide (as a surrogate for this compound)
| Solvent | Solubility | Molar Concentration (mM) | Temperature (°C) | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~54 mg/mL | ~197.6 | 25 | [4] |
| Dimethylformamide (DMF) | ~10 mg/mL | ~36.6 | Not Specified | [5] |
| Ethanol | Insoluble | Not Applicable | 25 | [4] |
| Water | ~0.01 mg/mL | ~0.037 | Not Specified | [6] |
| Aqueous Buffer (pH 1.2) | 15.04 µg/mL | ~0.055 | Not Specified | [7] |
| Aqueous Buffer (pH 4.5) | 14.64 µg/mL | ~0.054 | Not Specified | [7] |
| Aqueous Buffer (pH 6.8) | 13.15 µg/mL | ~0.048 | Not Specified | [7] |
| DMSO:PBS (pH 7.2) (1:6 v/v) | ~0.14 mg/mL | ~0.51 | Not Specified | [5] |
Note: Molar concentrations were calculated using the molecular weight of pomalidomide (273.24 g/mol ).
Stability Characteristics and Degradation Pathway
The chemical stability of this compound dictates its storage requirements, shelf-life, and the design of stability-indicating analytical methods. Forced degradation studies on pomalidomide have revealed its susceptibility to degradation under various stress conditions, providing a predictive framework for the stability of this compound.
Table 2: Forced Degradation Profile of Pomalidomide (as a surrogate for this compound)
| Stress Condition | Experimental Conditions | Observed Outcome | Reference(s) |
| Acidic Hydrolysis | 0.1N HCl at 60°C for 30 minutes | Significant Degradation | [1] |
| Alkaline Hydrolysis | 0.1N NaOH | Significant Degradation | [1] |
| Oxidation | Hydrogen Peroxide | Degradation | [1] |
| Thermal Stress | Heat | Degradation | [1] |
| Photolytic Stress | Light Exposure | Degradation | [1] |
The chemical structure of pomalidomide, particularly the glutarimide (B196013) ring, is prone to hydrolysis in both acidic and alkaline environments. The aromatic amine and isoindolinone moieties are potential sites for oxidation. This compound is expected to share a similar degradation profile.
Detailed Experimental Protocols
The following sections provide standardized protocols for the experimental determination of the solubility and stability of this compound.
Protocol for Solubility Determination using the Shake-Flask Method
This protocol details the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a compound.[4]
Objective: To quantitatively determine the equilibrium solubility of this compound in a range of aqueous and organic solvents.
Materials:
-
This compound (crystalline solid)
-
Aqueous buffers (pH 1.2, 4.5, 6.8, 7.4)
-
Organic Solvents (e.g., DMSO, DMF, Ethanol, Acetonitrile, Methanol)
-
Scintillation vials with Teflon-lined caps
-
Temperature-controlled orbital shaker
-
High-speed centrifuge
-
Validated UPLC-MS/MS method for quantification
Procedure:
-
Preparation of Slurries: Add an excess amount of solid this compound to individual vials to ensure a saturated solution at equilibrium.
-
Solvent Addition: Add a precise volume of each test solvent to the corresponding vial.
-
Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the excess solid.
-
Sample Collection and Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent to fall within the linear range of the analytical method. Quantify the concentration of this compound using a validated UPLC-MS/MS method.
-
Data Interpretation: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.
Protocol for Conducting a Forced Degradation Study
This protocol is designed to identify the degradation pathways of this compound under various stress conditions, in accordance with ICH guidelines.[8][9]
Objective: To assess the stability of this compound and identify its degradation products under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound stock solution
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Controlled temperature oven
-
ICH-compliant photostability chamber
-
Validated stability-indicating UPLC-MS/MS method
Procedure:
-
Stress Sample Preparation: Prepare solutions of this compound in an appropriate solvent.
-
Application of Stress Conditions:
-
Acid/Base Hydrolysis: Treat the drug solution with HCl or NaOH at room temperature or elevated temperature (e.g., 60°C) for a specified duration.
-
Oxidation: Treat the drug solution with H₂O₂ at room temperature.
-
Thermal Degradation: Expose both solid and solution samples to high temperatures (e.g., 80°C).
-
Photodegradation: Expose solid and solution samples to light in a photostability chamber as per ICH Q1B guidelines.
-
-
Time-Point Analysis: At predefined time intervals, withdraw samples, neutralize if necessary, and analyze using a stability-indicating UPLC-MS/MS method capable of separating the parent drug from all degradation products.
-
Data Evaluation: Determine the extent of degradation and identify the major degradation products using mass spectrometry.
Signaling Pathway and Mechanism of Action
This compound functions as a molecular glue, binding to Cereblon (CRBN) and inducing a conformational change that promotes the recruitment of neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the CRL4-CRBN E3 ubiquitin ligase complex.[10][11][12] This leads to the ubiquitination and subsequent proteasomal degradation of these neosubstrates, resulting in the downstream anti-myeloma and immunomodulatory effects.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:1547162-41-3 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pmda.go.jp [pmda.go.jp]
- 8. longdom.org [longdom.org]
- 9. sgs.com [sgs.com]
- 10. researchgate.net [researchgate.net]
- 11. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preliminary Investigation of Pomalidomide-5-OH Cytotoxicity: A Technical Guide
Introduction
Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), has demonstrated significant efficacy in the treatment of various hematological malignancies, most notably multiple myeloma. Its mechanism of action is primarily attributed to its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of neo-substrates such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Pomalidomide-5-OH (5-hydroxy pomalidomide) is a primary metabolite of Pomalidomide, formed through cytochrome P450-mediated hydroxylation.[1][2] This technical guide provides a preliminary investigation into the cytotoxicity of this compound, leveraging available data on the parent compound, Pomalidomide, and insights into the pharmacological activity of its metabolites. Due to a scarcity of direct cytotoxic data for this compound in publicly available literature, this guide will focus on the well-documented cytotoxicity of Pomalidomide as a foundational analogue, supplemented with current knowledge regarding its hydroxylated metabolite.
Metabolism of Pomalidomide to this compound
Pomalidomide is extensively metabolized in humans, with hydroxylation being a primary clearance pathway.[3] The formation of 5-hydroxy pomalidomide is mainly mediated by the cytochrome P450 enzymes CYP1A2 and CYP3A4.[1][2] While Pomalidomide is the predominant circulating component after administration, this compound is one of its notable oxidative metabolites.[2][3] Crucially, in vitro studies have indicated that the hydroxy metabolites of pomalidomide are at least 26-fold less pharmacologically active than the parent compound.[2] This suggests that the cytotoxic profile of this compound is likely significantly attenuated compared to Pomalidomide.
Cytotoxicity of Pomalidomide (as an analogue for this compound)
Given the limited direct data on this compound, the following sections summarize the cytotoxic effects of Pomalidomide. This information serves as a critical reference point for inferring the potential, albeit reduced, cytotoxic properties of its 5-hydroxy metabolite.
Quantitative Cytotoxicity Data
The cytotoxic activity of Pomalidomide has been evaluated across various cancer cell lines, particularly those of hematological origin. The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |
| RPMI8226 | Multiple Myeloma | 8 | 48 | MTT |
| OPM2 | Multiple Myeloma | 10 | 48 | MTT |
| MM.1S | Multiple Myeloma | Variable | 72 | MTT |
| Daudi | Burkitt's Lymphoma | >10 | 48 | Not Specified |
| Raji | Burkitt's Lymphoma | >10 | 48 | Not Specified |
Note: The IC50 values for MM.1S cells treated with Pomalidomide were presented in a graphical format in the source material, indicating a dose-dependent decrease in viability. Specific numerical IC50 values were not provided in the text.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the cytotoxicity of compounds like Pomalidomide.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., RPMI8226, OPM2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with increasing concentrations of Pomalidomide (or this compound) for a defined period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis (programmed cell death) following treatment with a compound.
-
Methodology:
-
Cell Treatment: Cells are treated with the test compound (e.g., Pomalidomide) for a specified duration.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The cell population is differentiated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
-
Data Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.
-
Signaling Pathways and Mechanism of Action
The cytotoxic effects of Pomalidomide are intrinsically linked to its mechanism of action, which involves the modulation of the CRBN E3 ubiquitin ligase complex. While the potency of this compound is reduced, its interaction with CRBN, if any, would likely be the primary determinant of its biological activity.[4]
Caption: Pomalidomide's mechanism of action.
The binding of Pomalidomide to Cereblon alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros and Aiolos.[] This degradation cascade results in the downregulation of critical survival factors for myeloma cells, such as interferon regulatory factor 4 (IRF4) and c-MYC, ultimately inducing apoptosis and cell cycle arrest.[]
Experimental Workflow for Cytotoxicity Screening
The preliminary investigation of a novel compound's cytotoxicity typically follows a structured workflow, starting from initial screening to more detailed mechanistic studies.
Caption: A typical experimental workflow for assessing cytotoxicity.
Conclusion and Future Directions
This technical guide has provided a preliminary overview of the potential cytotoxicity of this compound. Based on the available literature, this compound is a primary metabolite of Pomalidomide and is considered to be significantly less pharmacologically active.[2] While direct and detailed cytotoxicity data for this compound are currently unavailable, the extensive research on Pomalidomide serves as a valuable benchmark. The established cytotoxic effects of Pomalidomide on multiple myeloma and other cancer cell lines are primarily mediated through its interaction with Cereblon and the subsequent degradation of Ikaros and Aiolos.[]
Future research should focus on the direct experimental evaluation of this compound to definitively characterize its cytotoxic profile. Key areas for investigation include:
-
Direct Cytotoxicity Assays: Performing dose-response studies using assays such as MTT or CellTiter-Glo on a panel of relevant cancer cell lines to determine the IC50 values of this compound.
-
Apoptosis and Cell Cycle Analysis: Investigating the ability of this compound to induce apoptosis and cause cell cycle arrest.
-
Cereblon Binding Affinity: Quantifying the binding affinity of this compound to Cereblon to understand its potential to engage the E3 ligase complex.
-
Neo-substrate Degradation: Assessing the ability of this compound to induce the degradation of Ikaros and Aiolos.
A thorough understanding of the cytotoxic properties of this compound is essential for a complete picture of Pomalidomide's overall pharmacological and toxicological profile. Such data will be invaluable for drug development professionals in optimizing therapeutic strategies and managing patient outcomes.
References
- 1. Metabolic Profiles of Pomalidomide in Human Plasma Simulated with Pharmacokinetic Data in Control and Humanized-liver Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, metabolism and excretion of [^sup 14^C]pomalidomide in humans following oral administration - ProQuest [proquest.com]
- 3. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Pomalidomide-5-OH CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide-5-OH, a hydroxylated metabolite of the potent immunomodulatory drug Pomalidomide (B1683931), is a critical molecule in the study of targeted protein degradation. It functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), playing a key role in the formation of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols relevant to its application in drug discovery and development.
Physicochemical Properties
This compound is characterized by the addition of a hydroxyl group to the phthalimide (B116566) ring of Pomalidomide. This modification can influence its binding affinity, pharmacokinetic, and pharmacodynamic properties.
| Property | Value | Reference |
| CAS Number | 1547162-41-3 | [1][2] |
| Molecular Formula | C₁₃H₁₁N₃O₅ | [1] |
| Molecular Weight | 289.24 g/mol | [1] |
| Synonyms | 5-Hydroxy pomalidomide, CC-17368 | [2] |
Mechanism of Action: A Molecular Glue for Targeted Protein Degradation
This compound functions as a "molecular glue," facilitating the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, known as neosubstrates. This induced proximity leads to the ubiquitination and subsequent degradation of these neosubstrates by the proteasome. The primary neosubstrates for the Pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of certain cancer cells, particularly in multiple myeloma.[3][4]
The core mechanism involves the formation of a ternary complex, comprised of this compound, CRBN, and the target protein. This process is central to the therapeutic potential of Pomalidomide and its derivatives in oncology.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
CRBN Binding Affinity Assessment by Competitive Fluorescence Polarization
This assay is designed to determine the binding affinity of this compound to CRBN by measuring the displacement of a fluorescently labeled ligand.
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide (B1683933) or pomalidomide tracer
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer.
-
Assay Mix Preparation: Prepare an assay mix containing the recombinant CRBN-DDB1 complex and the fluorescent tracer at concentrations optimized for a stable fluorescence polarization signal.
-
Reaction Setup: To the wells of a 384-well plate, add the serially diluted this compound.
-
Initiation of Reaction: Add the assay mix to all wells.
-
Incubation: Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (typically 30-60 minutes), protected from light.
-
Detection: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorescent tracer.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Western Blotting for Neosubstrate Degradation
This protocol is used to quantify the degradation of target proteins, such as IKZF1 and IKZF3, in cells treated with this compound.
Materials:
-
Cell line expressing the target neosubstrate (e.g., MM.1S multiple myeloma cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the extent of degradation.
Synthesis of this compound
Conclusion
This compound is a valuable research tool for scientists and drug developers in the field of targeted protein degradation. Its role as a CRBN ligand is fundamental to the development of novel therapeutics, particularly PROTACs. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for the investigation and application of this compound in advancing the understanding and treatment of various diseases.
References
- 1. This compound | CAS#:1547162-41-3 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
Theoretical Modeling of Pomalidomide-5-OH Interaction with Cereblon: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide (B1683931), a potent immunomodulatory drug (IMiD), exerts its therapeutic effects by acting as a "molecular glue" to the E3 ubiquitin ligase Cereblon (CRBN). This interaction redirects the ligase's activity towards neosubstrates, leading to their degradation and subsequent downstream anti-neoplastic and immunomodulatory effects. Pomalidomide-5-OH, a primary metabolite of Pomalidomide, is also a key molecule of interest, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a CRBN-recruiting ligand.[1][2] This technical guide provides a comprehensive overview of the theoretical modeling of the this compound-CRBN interaction, including detailed computational and experimental protocols, quantitative binding data for the parent compound, and the downstream biological consequences.
The Core Mechanism: Pomalidomide as a Molecular Glue
Pomalidomide functions by binding to a specific pocket on CRBN, which is the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[3] This binding event induces a conformational change on the surface of CRBN, creating a novel interface for the recruitment of proteins not normally targeted by this E3 ligase, referred to as "neosubstrates."[3] The most critical neosubstrates for Pomalidomide's anti-myeloma activity are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] The CRL4-CRBN complex then polyubiquitinates these neosubstrates, marking them for degradation by the 26S proteasome.[5]
The binding of Pomalidomide to CRBN is primarily mediated by its glutarimide (B196013) moiety, which fits into a hydrophobic tri-tryptophan pocket (Trp380, Trp386, and Trp400).[6][7] The phthalimide (B116566) portion of the molecule is more solvent-exposed and plays a crucial role in the recruitment of neosubstrates.[8] The addition of a hydroxyl group at the 5-position of the phthalimide ring in this compound can potentially introduce new hydrogen bonding opportunities that may influence the binding affinity and the interaction with neosubstrates, although this is a subject for theoretical and experimental investigation.
Theoretical Modeling of the this compound-CRBN Interaction
Computational modeling is a powerful tool to predict and analyze the interaction between this compound and CRBN at an atomic level. The primary goals of such modeling are to predict the binding pose, estimate the binding affinity, and understand the dynamic behavior of the complex.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Experimental Protocol: Molecular Docking of this compound with CRBN
-
Protein Preparation:
-
Obtain the crystal structure of the human DDB1-CRBN complex, for instance, from the Protein Data Bank (PDB ID: 4CI3).[9]
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Assign partial charges and define rotatable bonds.
-
Perform energy minimization of the ligand structure.
-
-
Grid Generation:
-
Define a docking grid box that encompasses the known binding site of Pomalidomide within CRBN, specifically the tri-tryptophan pocket.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared this compound ligand into the defined grid box.
-
Generate a set of possible binding poses.
-
-
Analysis of Results:
-
Rank the docking poses based on the scoring function of the docking program.
-
Visually inspect the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the key residues of the CRBN binding pocket.
-
Compare the predicted binding mode with the known binding mode of Pomalidomide.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic stability and conformational changes of the protein-ligand complex over time.
Experimental Protocol: Molecular Dynamics Simulation of the this compound-CRBN Complex
-
System Setup:
-
Use the best-ranked docked pose of the this compound-CRBN complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
Utilize a force field such as CHARMM36 or AMBER for both the protein and the ligand.[10]
-
-
Equilibration:
-
Perform energy minimization of the entire system to remove bad contacts.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) until properties like density and potential energy stabilize.
-
-
Production MD:
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the simulation.
-
Calculate the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
-
Analyze the hydrogen bond network between this compound and CRBN over time.
-
Perform binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to estimate the binding affinity.
-
Quantitative Binding Data
While specific binding affinity data for this compound is not extensively available in public literature, its use as a CRBN ligand in PROTACs suggests a comparable, if not potent, binding affinity to its parent compound.[1][2] The following table summarizes the binding affinities of Pomalidomide and related compounds to CRBN.
| Compound | Assay Type | Binding Affinity | Reference(s) |
| Pomalidomide | Dissociation Constant (Kd) | ~157 nM | [8] |
| Lenalidomide (B1683929) | Dissociation Constant (Kd) | ~178 nM | [8] |
| Thalidomide (B1683933) | Dissociation Constant (Kd) | ~250 nM | [8] |
| Pomalidomide | IC50 (Competitive Binding) | ~2 µM | [13] |
| Lenalidomide | IC50 (Competitive Binding) | ~2 µM | [13] |
Experimental Validation Protocols
Theoretical models should be validated through experimental methods to confirm the binding affinity and interaction.
Surface Plasmon Resonance (SPR)
SPR measures real-time binding kinetics and affinity.
Protocol:
-
Immobilize recombinant human CRBN protein on a sensor chip.
-
Flow a series of concentrations of this compound over the chip.
-
Monitor the association and dissociation rates.
-
Fit the data to a binding model to determine the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC measures the heat changes upon binding to determine the thermodynamic parameters of the interaction.
Protocol:
-
Place a solution of purified CRBN in the sample cell of a calorimeter.
-
Titrate a solution of this compound into the sample cell.
-
Measure the heat released or absorbed after each injection.
-
Analyze the data to determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a competitive binding assay to determine the IC50 value.[11][12]
Protocol:
-
Incubate a fluorescently labeled tracer ligand that binds to CRBN with the CRBN protein.
-
Add increasing concentrations of unlabeled this compound.
-
Measure the FRET signal, which decreases as the tracer is displaced.
-
Calculate the IC50 value from the dose-response curve.
Visualizing Workflows and Pathways
Computational Modeling Workflow
Caption: A typical workflow for the theoretical modeling of small molecule-protein interactions.
Pomalidomide-Induced Protein Degradation Pathway
Caption: The signaling cascade initiated by this compound binding to CRBN.
Conclusion
The theoretical modeling of the this compound-CRBN interaction is crucial for understanding its mechanism of action and for the rational design of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. While specific quantitative data for this metabolite remains to be fully elucidated in public forums, the extensive knowledge of the parent compound, Pomalidomide, provides a robust framework for in silico investigations. The combination of molecular docking and molecular dynamics simulations, validated by experimental binding assays, offers a powerful approach to characterize this interaction at a molecular level, ultimately accelerating the development of more potent and selective CRBN-recruiting drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1547162-41-3 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Combined scaffold hopping, molecular screening with dynamic simulation to screen potent CRBN ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Dynamics Simulation of Lenalidomide Interaction with CRBN Protein: A target for immunomodulatory Drugs [scielo.org.za]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of Pomalidomide-5-OH in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide, a third-generation immunomodulatory drug (IMiD), has demonstrated significant therapeutic efficacy in the treatment of multiple myeloma. Its mechanism of action is primarily mediated through its binding to the E3 ubiquitin ligase substrate receptor, cereblon (CRBN). This interaction leads to the targeted ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), resulting in both direct anti-proliferative and immunomodulatory effects.
Pomalidomide-5-OH is a hydroxylated metabolite of Pomalidomide. While it is frequently utilized as a CRBN ligand in the development of Proteolysis Targeting Chimeras (PROTACs), comprehensive data on its intrinsic anti-cancer activity from initial screening in various cancer cell lines is not widely published. This technical guide outlines a framework for the initial in-vitro screening of this compound, based on the established methodologies used for its parent compound, Pomalidomide. The protocols and data presentation formats provided herein are intended to serve as a comprehensive resource for researchers initiating studies on this compound.
Presumed Mechanism of Action
This compound, as a derivative of Pomalidomide that retains the necessary structural motifs for CRBN binding, is presumed to share a similar mechanism of action. The core of this mechanism involves the recruitment of the CRL4-CRBN E3 ubiquitin ligase complex to the neosubstrates Ikaros and Aiolos, leading to their degradation. This degradation has two major downstream consequences:
-
Direct Anti-proliferative Effects: The degradation of Ikaros and Aiolos in cancer cells, particularly those of hematopoietic origin, leads to cell cycle arrest and apoptosis.[1] This is often associated with the upregulation of the cell cycle inhibitor p21 (WAF-1) and activation of caspase-8.[1][2]
-
Immunomodulatory Effects: In immune cells, the degradation of these transcription factors results in enhanced T-cell and Natural Killer (NK) cell activity, alongside a reduction in the production of pro-inflammatory cytokines such as TNF-α.[3]
Experimental Protocols for Initial Screening
The following protocols are standard methodologies for assessing the initial anti-cancer activity of a compound like this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Selected cancer cell lines (e.g., multiple myeloma lines like MM.1S, RPMI-8226; other relevant cancer lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest and wash the cells with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Quantitative data from the initial screening should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| MM.1S | Multiple Myeloma | 72 | [Insert Data] |
| RPMI-8226 | Multiple Myeloma | 72 | [Insert Data] |
| Jurkat | T-cell Leukemia | 72 | [Insert Data] |
| MCF-7 | Breast Cancer | 72 | [Insert Data] |
| A549 | Lung Cancer | 72 | [Insert Data] |
| HCT116 | Colon Cancer | 72 | [Insert Data] |
| Note: This table is a template. The IC₅₀ values should be determined experimentally. |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in MM.1S Cells
| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | [IC₅₀/2] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | [IC₅₀] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Aata] |
| This compound | [2 x IC₅₀] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Note: This table is a template. The data should be generated from experimental results. |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the initial screening of this compound.
References
Pomalidomide-5-OH: A Deep Dive into its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a potent third-generation immunomodulatory agent (IMiD), has become a cornerstone in the treatment of relapsed and refractory multiple myeloma. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. A key metabolite in the biotransformation of pomalidomide is 5-hydroxy-pomalidomide (Pomalidomide-5-OH), an oxidative metabolite formed through cytochrome P450 (CYP) enzyme activity. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, offering valuable insights for researchers and professionals in drug development.
Pharmacokinetics of Pomalidomide and its Metabolites
Following oral administration, pomalidomide is well-absorbed, with the parent compound being the predominant circulating entity, accounting for approximately 70% of the total circulating radioactivity.[1] Pomalidomide is extensively metabolized, with less than 5% of the dose excreted as unchanged drug in the urine.[2] The majority of the administered dose is eliminated as metabolites, primarily through renal excretion.[1][2]
While specific pharmacokinetic parameters for this compound are not individually detailed in published literature, studies on the overall metabolite profile of pomalidomide provide valuable insights. No single circulating metabolite, including this compound, exceeds 10% of the parent compound's concentration in plasma.[1]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of pomalidomide and its metabolites in healthy male subjects following a single 2 mg oral dose of [14C]pomalidomide.
Table 1: Pharmacokinetic Parameters of Pomalidomide in Plasma [1]
| Parameter | Value |
| Cmax (ng/mL) | 13 |
| Tmax (h) | 3.0 |
| AUC0-∞ (ng*h/mL) | 189 |
| t1/2 (h) | 11.2 |
Table 2: General Pharmacokinetic Parameters of Pomalidomide Metabolites in Plasma [1]
| Parameter | Value |
| Tmax (h) | 1 - 6 |
| t1/2 (h) | 9.1 - 14 |
| AUC (% of total radioactivity) | 1.7 - 6.3 |
Metabolism of Pomalidomide: Formation of this compound
Pomalidomide undergoes extensive metabolism through multiple pathways, including CYP-mediated hydroxylation and hydrolysis of the glutarimide (B196013) ring.[1][3] The formation of this compound is a primary phase I metabolic reaction.
CYP-Mediated Hydroxylation:
This compound is a notable oxidative metabolite formed primarily by the action of CYP1A2 and CYP3A4 enzymes.[1][3] In vitro studies have shown that CYP2C19 and CYP2D6 also contribute to a minor extent to its formation.[2]
Visualization of Pomalidomide Metabolism
Caption: Metabolic pathway of pomalidomide to this compound.
Biological Activity of this compound
In vitro studies have demonstrated that the hydroxylated metabolites of pomalidomide, including this compound, and its hydrolysis products are significantly less pharmacologically active than the parent compound, showing at least a 26-fold reduction in potency.[1][3] Despite its reduced direct cytotoxic activity, this compound retains its ability to bind to the Cereblon (CRBN) protein, a critical component of the E3 ubiquitin ligase complex. This property makes it a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs), where it can be used as a ligand to recruit CRBN to a target protein for degradation.
Signaling Pathway: Cereblon-Mediated Degradation
The primary mechanism of action of pomalidomide and its metabolites that bind to CRBN involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key event that unleashes the downstream anti-myeloma and immunomodulatory effects of pomalidomide.
Visualization of the Signaling Pathway
Caption: Cereblon-mediated degradation by this compound.
Experimental Protocols
The quantification of pomalidomide and its metabolites, such as this compound, in biological matrices is crucial for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique employed for this purpose.
Protocol: Quantification of Pomalidomide and this compound in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled version of pomalidomide).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for pomalidomide, this compound, and the internal standard.
3. Method Validation
The analytical method should be validated according to regulatory guidelines, assessing parameters such as:
-
Linearity
-
Accuracy and Precision
-
Selectivity and Specificity
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term)
Visualization of the Experimental Workflow
Caption: Bioanalytical workflow for this compound quantification.
Conclusion
This compound is a primary oxidative metabolite of pomalidomide, formed mainly by CYP1A2 and CYP3A4. While it is significantly less pharmacologically active than its parent compound, its formation is a key aspect of pomalidomide's disposition. The pharmacokinetic profile of the metabolite population is characterized by a similar time to peak concentration and a slightly longer half-life compared to pomalidomide, with overall exposure being a minor fraction of the total drug-related material in circulation. Understanding the pharmacokinetics and metabolism of this compound is essential for a comprehensive assessment of pomalidomide's clinical pharmacology and for the continued development of novel therapeutics, such as PROTACs, that leverage its unique properties. The detailed experimental protocols and visualized pathways provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. Metabolic profiles of pomalidomide in human plasma simulated with pharmacokinetic data in control and humanized-liver mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. packageinserts.bms.com [packageinserts.bms.com]
Foundational Research on Thalidomide Derivatives: A Technical Guide to Pomalidomide-5-OH and Related Compounds
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth overview of the foundational research concerning thalidomide (B1683933) derivatives, with a specific focus on pomalidomide (B1683931) and its key hydroxylated metabolite, Pomalidomide-5-OH. It elucidates the core mechanism of action, presents key quantitative data, details relevant experimental protocols, and explores the utility of these compounds in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Evolution of Thalidomide and its Analogs
Thalidomide, a drug with a tumultuous history, has been repurposed and re-engineered, leading to the development of highly potent Immunomodulatory Drugs (IMiDs®). These derivatives, including lenalidomide (B1683929) and pomalidomide, have become mainstays in the treatment of multiple myeloma (MM) and other hematological malignancies.[1][2][3] Pomalidomide is a structural analog of thalidomide, distinguished by an amino group at the 4th position of the phthaloyl ring and an additional carbonyl group, which contribute to its superior potency.[]
The therapeutic effects of these molecules are primarily mediated through their interaction with the Cereblon (CRBN) protein, a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex CRL4.[][5] This interaction hijacks the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins, a mechanism often described as "molecular glue".[6][7] this compound, a primary metabolite of pomalidomide, retains this crucial CRBN-binding activity and has been adapted as a functionalized ligand for the development of PROTACs, further expanding the therapeutic potential of the thalidomide scaffold.[8][9][10]
Core Mechanism of Action: Cereblon-Mediated Protein Degradation
The pleiotropic effects of pomalidomide, including anti-proliferative, anti-angiogenic, and immunomodulatory activities, stem from its ability to modulate the CRL4-CRBN E3 ligase complex.[11][12][13]
-
Binding to Cereblon: The glutarimide (B196013) ring of pomalidomide binds to a specific pocket on CRBN.[7] This binding event alters the substrate specificity of the E3 ligase complex.[14]
-
Neo-Substrate Recruitment: The pomalidomide-CRBN complex then recruits "neo-substrates" that are not normally targeted by CRL4-CRBN. The most critical of these in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][14][15]
-
Ubiquitination and Proteasomal Degradation: The recruited Ikaros and Aiolos are polyubiquitinated by the E3 ligase complex, marking them for degradation by the 26S proteasome.[5][16]
-
Downstream Therapeutic Effects: The degradation of these transcription factors leads to two major outcomes:
-
Direct Anti-Myeloma Activity: The loss of Ikaros and Aiolos causes the downregulation of key survival factors for myeloma cells, notably c-Myc and Interferon Regulatory Factor 4 (IRF4), inducing cell cycle arrest and apoptosis.[14][15]
-
Immunomodulatory Effects: In T-cells, Ikaros and Aiolos act as transcriptional repressors of Interleukin-2 (IL-2). Their degradation leads to increased IL-2 production, resulting in T-cell and Natural Killer (NK) cell co-stimulation and an enhanced anti-tumor immune response.[5][12]
-
This compound: A Key Metabolite and PROTAC Ligand
Pomalidomide is extensively metabolized in humans, primarily through CYP-mediated hydroxylation followed by glucuronidation.[9] 5-hydroxypomalidomide (this compound) is a notable oxidative metabolite formed mainly by the enzymes CYP1A2 and CYP3A4.[9] While the hydroxy metabolites are significantly less pharmacologically active than the parent compound in vitro, the 5-hydroxy position provides a crucial chemical handle for synthetic modification.[9]
This functionalization has made this compound a widely used CRBN ligand in the development of PROTACs.[8][10] A PROTAC is a heterobifunctional molecule that consists of a ligand for an E3 ubiquitin ligase (like this compound), a linker, and a ligand for a target protein of interest. By simultaneously binding the E3 ligase and the target protein, the PROTAC induces the ubiquitination and degradation of proteins not otherwise targeted by IMiDs.[8][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to pomalidomide and its derivatives, compiled from foundational research studies.
Table 1: Binding Affinities of IMiDs to the DDB1-CRBN Complex
| Compound | Binding Affinity (Kd or Ki) | Assay Method | Reference |
|---|---|---|---|
| Pomalidomide | ~157 nM | Competitive Titration | [17] |
| Lenalidomide | ~178 nM | Competitive Titration | [17] |
| Thalidomide | ~250 nM | Competitive Titration | [17] |
| Pomalidomide | IC50 ≈ 2 µM | Competitive Bead Pulldown | [18] |
| Lenalidomide | IC50 ≈ 2 µM | Competitive Bead Pulldown |[18] |
Table 2: Pharmacokinetic Parameters of Pomalidomide in Humans
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Oral Absorption | >70% | Single oral dose | [19] |
| Tmax (Time to Peak) | 2 - 3 hours | Single oral dose | [9][19] |
| Terminal Half-life (t1/2) | ~7.5 hours (patients) | Multiple doses | [19] |
| ~11.2 hours (healthy) | Single dose | [9] | |
| Apparent Clearance (CL/F) | 6.5 - 10.8 L/h | Patients with MM | [19] |
| Plasma Protein Binding | 12% - 44% | Human plasma | [19] |
| Major Metabolic Pathways | CYP1A2, CYP3A4 | In vitro studies | [9][19] |
| Excretion | ~73% in urine, ~15% in feces | Single [14C] dose |[9] |
Table 3: Analytical Method Parameters for Pomalidomide Quantification
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|
| RP-HPLC | 0.07 µg/mL | 0.21 µg/mL | [20] |
| RP-HPLC | 0.074 µg/mL | 0.222 µg/mL | [21] |
| RP-HPTLC | 0.50 ng/band | 1.51 ng/band |[22] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon foundational research. The following sections outline protocols for key experiments cited in the study of pomalidomide and its derivatives.
Protocol 1: Synthesis of Pomalidomide
This protocol is a generalized procedure based on common synthetic routes.[23]
-
Reaction Setup: In a round-bottomed flask, combine ethyl 4-amino-1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate (1.0 eq), 3-aminopiperidine-2,6-dione (B110489) (1.0 eq), and anhydrous sodium acetate (B1210297) (2.0 eq) in acetonitrile.
-
Reflux: Heat the suspension to reflux temperature (approximately 82°C) and maintain with stirring for 4 hours.
-
Concentration: After the reaction is complete (monitored by TLC or LC-MS), concentrate the reaction mixture under vacuum to a small volume.
-
Precipitation: Add distilled water to the concentrated residue and stir at room temperature for 30 minutes to precipitate the crude product.
-
Filtration and Washing: Filter the crystalline product, wash thoroughly with distilled water to remove salts and impurities.
-
Drying: Dry the final product in a vacuum oven at 50°C until a constant weight is achieved.
-
Characterization: Confirm the structure and purity of the final compound using NMR, IR spectroscopy, and HPLC.[23]
Protocol 2: Western Blot for Ikaros/Aiolos Degradation
This protocol is adapted from studies demonstrating IMiD-induced protein degradation.[5][16]
-
Cell Culture and Treatment: Culture human T-cells (e.g., Jurkat) or multiple myeloma cells (e.g., U266) to an appropriate density. Treat cells with the test compound (e.g., 1 µM pomalidomide) or DMSO (vehicle control) for specified time points (e.g., 0, 1.5, 3, 6 hours).
-
Proteasome Inhibition Control (Optional): As a negative control, pre-treat a set of cells with a proteasome inhibitor like MG-132 (10 µM) for 30-60 minutes before adding the test compound.[16]
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse using a suitable lysis buffer (e.g., NP-40 or RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., Actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density to determine the relative decrease in Ikaros and Aiolos levels compared to the loading control.[16]
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Pomalidomide Quantification
This protocol outlines a typical Reverse Phase (RP)-HPLC method for determining pomalidomide concentration in bulk or pharmaceutical forms.[20][21]
-
Chromatographic System: Utilize an HPLC system equipped with a UV detector.
-
Column: Develosil ODS HG-5 RP C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.[20]
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.03M KH2PO4, pH 3.2) and an organic solvent (e.g., Methanol or Acetonitrile). A common ratio is 60:40 Methanol:Buffer.[20]
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the column effluent using a UV detector set to a wavelength of 220 nm or 228 nm.[20][21]
-
Sample Preparation: Accurately weigh and dissolve the pomalidomide standard or sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to create a stock solution. Prepare a series of dilutions to generate a calibration curve.
-
Injection: Inject a fixed volume (e.g., 20 µL) of each standard and sample into the HPLC system.
-
Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of pomalidomide in the unknown samples by interpolating their peak areas from the calibration curve. The method should be validated for linearity, precision, accuracy, LOD, and LOQ according to ICH guidelines.[20]
Conclusion
Foundational research into thalidomide derivatives has transformed a once-infamous molecule into a powerful therapeutic platform. Pomalidomide acts as a potent molecular glue, redirecting the CRL4-CRBN E3 ligase to degrade key oncoproteins. Its metabolite, this compound, has proven invaluable not as a direct therapeutic but as a versatile chemical tool, enabling the development of next-generation protein degraders like PROTACs. The continued exploration of the structure-activity relationships, mechanisms, and synthetic accessibility of these compounds is essential for designing novel therapeutics with enhanced specificity and efficacy for a wide range of diseases.
References
- 1. news.cancerconnect.com [news.cancerconnect.com]
- 2. Thalidomide and its derivatives: new promise for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myeloma.org [myeloma.org]
- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thalidomide Derivatives Show Promise Against Resistant Cancer Cells | Technology Networks [technologynetworks.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS#:1547162-41-3 | Chemsrc [chemsrc.com]
- 11. Pomalidomide for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. Quantification of Pomalidomide Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays: A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Pomalidomide-5-OH in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase and serves as a cornerstone in the design of many PROTACs.[2] Pomalidomide-5-OH, a hydroxylated derivative of pomalidomide, offers a convenient attachment point for the linker, facilitating the synthesis of PROTACs.[3] This document provides detailed application notes and protocols for the use of this compound in the design and evaluation of CRBN-recruiting PROTACs.
Mechanism of Action
Pomalidomide-based PROTACs initiate the degradation of a target protein by inducing its proximity to the CRBN E3 ligase complex.[1] The pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule engages the POI.[4] This ternary complex formation facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its polyubiquitination.[5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another cycle of degradation.[1]
Figure 1. Mechanism of action for a this compound-based PROTAC.
Data Presentation
Table 1: Binding Affinities of Pomalidomide to Cereblon (CRBN)
| Compound | Assay | Binding Affinity (Kd/Ki) | Reference |
| Pomalidomide | Fluorescence Polarization | 156.60 nM (Ki) | [6] |
| Pomalidomide | Isothermal Titration Calorimetry | 12.5 µM (Kd) | |
| Pomalidomide | Surface Plasmon Resonance | 264 ± 18 nM (Kd) | |
| Note: The 5-hydroxy modification on this compound may slightly alter the binding affinity to CRBN. |
Table 2: Degradation Efficacy of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Compound 16 | EGFRWT | A549 | 32.9 nM | 96% | [4] |
| ZQ-23 | HDAC8 | - | 147 nM | 93% | [7] |
| PROTAC 9 | HDAC1/3 | HCT116 | 0.55 µM (HDAC1), 0.53 µM (HDAC3) | >50% | [8] |
| DC50: Half-maximal degradation concentration; Dmax: Maximum degradation. | |||||
| Note: Data is compiled from various sources and experimental conditions may differ. |
Experimental Protocols
Protocol 1: Synthesis of a this compound-based PROTAC
This protocol describes a general method for synthesizing a PROTAC using this compound as the E3 ligase ligand. The hydroxyl group on this compound provides a versatile handle for linker attachment, often through an ether linkage.
Figure 2. General synthetic workflow for a this compound-based PROTAC.
Materials:
-
This compound
-
Linker precursor with a leaving group (e.g., bromo-PEG-amine)
-
POI ligand with a reactive functional group (e.g., carboxylic acid)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Amide coupling reagents (e.g., HATU, DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Preparative HPLC system
Procedure:
-
Linker Attachment to this compound:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq) and the linker precursor (1.2 eq).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) until the reaction is complete, as monitored by LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pomalidomide-linker intermediate.
-
-
Conjugation to POI Ligand:
-
In a reaction vial, dissolve the POI ligand (1.0 eq) and the pomalidomide-linker intermediate (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude PROTAC by preparative HPLC.
-
Protocol 2: In Vitro Binding Assay - Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Isothermal Titration Calorimeter
-
Purified recombinant CRBN protein (often as a complex with DDB1 for stability)
-
This compound or this compound-based PROTAC
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl), with all components precisely matched for protein and ligand solutions.
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified CRBN protein against the ITC buffer.
-
Dissolve the this compound or PROTAC in the same ITC buffer.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the CRBN solution (e.g., 20-50 µM) into the sample cell.
-
Load the ligand solution (typically 10-fold higher concentration than the protein) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection to avoid artifacts, followed by a series of injections (e.g., 1-2 µL each) of the ligand into the protein solution.
-
Allow sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the peaks in the thermogram to obtain the heat change for each injection.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Protocol 3: Cellular Degradation Assay - Western Blotting
Western blotting is a semi-quantitative method to assess the reduction in target protein levels following PROTAC treatment.
Figure 3. Experimental workflow for Western Blotting to determine PROTAC efficacy.
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
This compound is a valuable building block for the synthesis of CRBN-recruiting PROTACs. The hydroxyl group provides a convenient and strategic point for linker attachment, facilitating the generation of PROTAC libraries for structure-activity relationship studies. The protocols outlined in this document provide a comprehensive framework for the synthesis and evaluation of this compound-based PROTACs, enabling researchers to advance the development of novel targeted protein degraders. While the binding affinity and degradation efficacy of PROTACs derived from this compound are expected to be similar to those of other pomalidomide-based PROTACs, it is essential to experimentally determine these parameters for each new molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Pomalidomide-5-OH Linker Chemistry for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2]
Pomalidomide (B1683931), an immunomodulatory imide drug (IMiD), is a widely utilized ligand for the Cereblon (CRBN) E3 ligase in PROTAC design.[3][4] The chemistry of attaching linkers to the pomalidomide scaffold is critical for the efficacy and selectivity of the resulting PROTAC. Modifications at the C5 position of the pomalidomide phthalimide (B116566) ring have been shown to be particularly advantageous, reducing the off-target degradation of zinc-finger proteins, a known liability of some pomalidomide-based PROTACs.[3] This document provides detailed application notes and protocols focusing on pomalidomide-5-OH linker chemistry for the development of potent and selective protein degraders.
Signaling Pathway and Mechanism of Action
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[5] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[6] The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.[2]
Data Presentation: Quantitative Degradation and Binding
The efficacy of a PROTAC is typically defined by its DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values. The formation of a stable ternary complex is also a critical parameter.
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) | Assay Method | Cell Line | Reference |
| ZQ-23 | HDAC8 | 147 | 93 | Western Blot | HCT-116 | [7] |
| TD9 | Tyrosinase | ~50,000 | 61 | Not Specified | Not Specified | [8] |
| H-PGDS-7 | H-PGDS | 0.0173 | >90 (est) | In-cell ELISA | KU812 | [8] |
| PROTAC | Binding Partners | KD (nM) | Cooperativity (α) | Assay Method | Reference |
| dBET1 | BRD4, CRBN | 25 | 5 | Time-Resolved FRET (TR-FRET) | [5] |
| ARV-771 | BRD4, CRBN | 15 | 10 | Bio-layer Interferometry (BLI) | [5] |
Experimental Protocols
Synthesis of this compound Linker Intermediate
This protocol describes a general method for synthesizing a pomalidomide derivative with a linker attached at the C5 position, starting from 5-hydroxy-pomalidomide.
Step 1: Alkylation with a Boc-protected amino-linker
-
To a solution of 5-hydroxy-pomalidomide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq).
-
Add the Boc-protected amino-linker with a terminal leaving group (e.g., Boc-NH-(CH2)n-Br, 1.2 eq).
-
Stir the reaction mixture at 60 °C for 12-16 hours under an inert atmosphere.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with dichloromethane (B109758) (DCM).
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the Boc-protected pomalidomide-linker.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected pomalidomide-linker (1.0 eq) in DCM.
-
Add an excess of trifluoroacetic acid (TFA, e.g., 20% v/v) or a solution of 4M HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor for the completion of the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting amine salt can often be used in the next step without further purification.
Step 3: Conjugation to POI Ligand
-
In a reaction vial, dissolve the POI ligand with a carboxylic acid functional group (1.0 eq) and the pomalidomide-linker-amine (1.1 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).[6]
-
Stir the reaction at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude PROTAC by preparative HPLC.
In Vitro Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a pomalidomide-based PROTAC.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.[2]
-
Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[5]
-
Reagents:
-
Purified, tagged POI (e.g., GST-tagged).
-
Purified, tagged E3 ligase complex (e.g., His-tagged CRBN).
-
FRET donor-labeled antibody against one tag (e.g., anti-GST-terbium).
-
FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2).
-
-
Assay Procedure:
-
In a microplate, combine the tagged POI, tagged E3 ligase complex, and varying concentrations of the PROTAC.
-
Incubate to allow for complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Measure the FRET signal, which is generated when the donor and acceptor are brought into close proximity by the formation of the ternary complex.
-
Plot the FRET signal against the PROTAC concentration to determine the potency of ternary complex formation.[5]
-
Conclusion
The use of this compound linker chemistry provides a robust platform for the development of highly selective and potent protein degraders. The protocols and data presented herein offer a comprehensive guide for researchers in the field of targeted protein degradation, from the synthesis of key intermediates to the characterization of final PROTAC molecules. Careful optimization of the linker and rigorous biochemical and cellular evaluation are essential for advancing novel degraders toward therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 9. benchchem.com [benchchem.com]
Quantitative Analysis of Pomalidomide-5-OH by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a potent immunomodulatory agent, is a cornerstone in the treatment of multiple myeloma. Its pharmacological activity is intrinsically linked to its metabolism, with Pomalidomide-5-OH being a notable oxidative metabolite formed primarily through the action of CYP1A2 and CYP3A4.[1][2] Accurate quantification of this metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a deeper understanding of the drug's disposition and its clinical efficacy.
This document provides a detailed application note and a robust protocol for the quantitative analysis of this compound in biological matrices, specifically human plasma, using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established analytical principles for pomalidomide and its metabolites, ensuring reliability and reproducibility for research and drug development applications.
Signaling Pathway of Pomalidomide
Pomalidomide exerts its therapeutic effects by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3] This interaction leads to the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] These transcription factors are critical for the survival and proliferation of myeloma cells. Their degradation disrupts essential cellular processes, ultimately leading to cell death and the suppression of tumor growth.[3]
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for the quantitative analysis of this compound in human plasma.
Materials and Reagents
-
This compound reference standard
-
Pomalidomide-d5 (or other suitable stable isotope-labeled internal standard)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (e.g., Pomalidomide-d5) in DMSO to achieve a final concentration of 1 mg/mL.
-
Working Stock Solutions: Prepare intermediate working stock solutions by serially diluting the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking known concentrations of the this compound working stock solution into blank human plasma. The concentration of the internal standard should remain constant across all samples.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of ice-cold acetonitrile containing the internal standard.[4]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[4]
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
HPLC Operating Conditions
The following HPLC conditions are recommended for the separation and quantification of this compound.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in Water[4] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[4] |
| Flow Rate | 0.4 mL/min[4] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Detector | UV at 220 nm or Fluorescence (Excitation: 235 nm, Emission: 520 nm)[5] or Mass Spectrometer |
| Run Time | Approximately 5-10 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 3.0 | 90 |
| 4.0 | 90 |
| 4.1 | 10 |
| 5.0 | 10 |
Data Presentation and Quantitative Analysis
The following tables summarize typical validation parameters and expected performance characteristics for the quantitative analysis of pomalidomide, which can be adapted for this compound.
Method Validation Summary
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio > 10 |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (%CV) | < 15% (< 20% for LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability (Freeze-Thaw, Bench-Top, Post-Preparative) | Within ±15% of nominal concentration |
Example Quantitative Performance for Pomalidomide in Human Plasma
The following data for pomalidomide provides a benchmark for what can be expected for its hydroxylated metabolite.
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| LLOQ | 0.1 | < ±20% | < 20% |
| Low QC | 0.3 | < ±15% | < 15% |
| Medium QC | 50 | < ±15% | < 15% |
| High QC | 400 | < ±15% | < 15% |
Conclusion
The HPLC method detailed in this application note provides a robust and reliable framework for the quantitative analysis of this compound in human plasma. The protocol, including sample preparation and chromatographic conditions, is designed for high-throughput analysis, making it suitable for pharmacokinetic studies in a drug development setting. Adherence to the outlined validation parameters will ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of pomalidomide's metabolism and clinical pharmacology.
References
- 1. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Sensitive and Robust HPLC Assay with Fluorescence Detection for the Quantification of Pomalidomide in Human Plasma for Pharmacokinetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS method for Pomalidomide-5-OH detection
An Application Note and Protocol for the Quantitative Analysis of Pomalidomide-5-OH in Human Plasma using LC-MS/MS.
Introduction
Pomalidomide is a third-generation immunomodulatory drug (IMiD) approved for the treatment of relapsed and refractory multiple myeloma.[1][2] It exerts its potent antineoplastic and immunomodulatory effects by binding to the Cereblon (CRBN) protein, a component of the Cullin-4 ring E3 ubiquitin ligase complex (CRL4-CRBN).[1] This binding alters the ligase's substrate specificity, leading to the targeted ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1]
Pomalidomide is extensively metabolized in the body, primarily through cytochrome P450 (CYP)-mediated hydroxylation and subsequent glucuronidation.[3][4] One of the notable oxidative metabolites is 5-hydroxy-pomalidomide (this compound), formed mainly by the action of CYP1A2 and CYP3A4 enzymes.[3][4] Accurate quantification of major metabolites like this compound in biological matrices is crucial for comprehensive pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism studies.
This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward protein precipitation technique for sample preparation and uses a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.
Pomalidomide's Mechanism of Action
Pomalidomide functions as a "molecular glue," redirecting the E3 ubiquitin ligase complex to degrade specific target proteins.
Caption: Mechanism of action of Pomalidomide via the CRL4-CRBN E3 ligase complex.
Experimental Protocols
This section details the complete workflow for the analysis of this compound from plasma samples.
Materials and Reagents
-
This compound reference standard
-
Pomalidomide-D5 (Internal Standard)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K2-EDTA)
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Pomalidomide-D5 in methanol.
-
Working Stock Solutions: Create serial dilutions from the primary stocks using a 50:50 mixture of acetonitrile and water to prepare calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of Pomalidomide-D5 at an appropriate concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Pomalidomide and its metabolites from plasma.[5][6][7]
-
Aliquot 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Pomalidomide-D5 internal standard working solution to each tube (except for the blank matrix).
-
Vortex briefly for 10 seconds.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[7]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 13,000-18,000 x g for 10 minutes at 4°C.[5][7]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 v/v mixture of 0.1% formic acid in water and acetonitrile).[7]
-
Centrifuge again at 18,000 x g for 10 minutes to pellet any particulates.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Experimental workflow for plasma sample preparation.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| LC System | UPLC/HPLC System (e.g., ExionLC, Agilent, Waters) |
| Column | Reversed-Phase C18 (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min[6] |
| Column Temp. | 40°C[6] |
| Injection Vol. | 5 - 10 µL[6] |
| Gradient | (Example) 5% B to 95% B over 3 min, hold for 1 min, return to initial |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., SCIEX, Agilent, Waters) |
| Ion Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[5] |
| Polarity | Positive |
| Ionization Mode | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | Optimized for instrument |
| Collision Gas | Optimized for instrument |
| IonSpray Voltage | ~5000 V |
| Temperature | ~400 - 500°C |
MRM Transitions
The mass of this compound ([M+H]⁺) is 290.25 g/mol , which is ~16 Da higher than Pomalidomide ([M+H]⁺ at m/z 274.2).[3] The MRM transitions must be optimized empirically on the specific mass spectrometer. The values below are proposed starting points. Pomalidomide-D5 is used to correct for variability during sample processing and analysis.[1]
Table 3: Proposed MRM Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity | Notes |
| This compound | 290.2 | 217.1 | Positive | Quantifier, based on potential fragmentation |
| This compound | 290.2 | 179.1 | Positive | Qualifier |
| Pomalidomide-D5 (IS) | 279.2 | 206.0 | Positive | Quantifier, inferred from Pomalidomide + 5 Da |
| Pomalidomide-D5 (IS) | 279.2 | 163.1 | Positive | Qualifier |
Quantitative Performance and Validation
A full method validation should be conducted according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance). The expected performance of the assay is summarized below, based on similar validated methods for pomalidomide.[5][6]
Table 4: Expected Quantitative Performance
| Validation Parameter | Expected Result |
| Linearity Range | 0.1 - 400 ng/mL[6] |
| Correlation Coefficient (r²) | ≥ 0.995[6] |
| Lower Limit of Quantitation (LLOQ) | 0.1 - 0.3 ng/mL[5][6] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ)[6] |
| Matrix Effect | Monitored and compensated by SIL-IS |
| Recovery | Consistent, precise, and reproducible |
| Stability | Assessed for Freeze-Thaw, Short-Term, and Long-Term storage[5] |
Conclusion
This application note presents a comprehensive and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol utilizes a simple and rapid protein precipitation for sample cleanup, followed by sensitive detection using a triple quadrupole mass spectrometer operating in MRM mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method is well-suited for high-throughput analysis in clinical and preclinical studies, enabling researchers to accurately characterize the metabolic profile and pharmacokinetics of pomalidomide.
References
- 1. benchchem.com [benchchem.com]
- 2. Pomalidomide - Wikipedia [en.wikipedia.org]
- 3. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption, metabolism and excretion of [^sup 14^C]pomalidomide in humans following oral administration - ProQuest [proquest.com]
- 5. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Pomalidomide-5-OH in Cellular Thermal Shift Assays (CETSA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Cellular Thermal Shift Assay (CETSA) to validate the target engagement of Pomalidomide-5-OH with its primary cellular target, Cereblon (CRBN). The protocols detailed below are designed to be a robust starting point for researchers, with recommendations for adaptation and optimization.
Introduction
Pomalidomide is an immunomodulatory drug with potent anti-neoplastic activity, particularly in multiple myeloma. Its mechanism of action involves binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby modulating its substrate specificity.[1] this compound is a hydroxylated metabolite of Pomalidomide that is frequently utilized as a CRBN ligand in the development of Proteolysis Targeting Chimeras (PROTACs).[2][3]
Confirming the direct binding of a compound to its intracellular target is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the assessment of target engagement in a cellular context.[4][5][6] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[4][5] Upon heating, proteins denature and aggregate; however, the binding of a ligand can increase the thermal stability of its target protein, resulting in a higher aggregation temperature. This thermal shift is a direct measure of target engagement.
These application notes provide detailed protocols for performing CETSA with this compound to confirm its engagement with CRBN in intact cells.
Signaling Pathway and Mechanism of Action
Pomalidomide and its derivatives exert their therapeutic effects by binding to CRBN, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1] This binding event alters the substrate recognition of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7] The degradation of these factors is a key driver of the anti-myeloma and immunomodulatory effects of Pomalidomide.[7]
Experimental Protocols
Two primary CETSA protocols are presented: a melt curve experiment to determine the optimal temperature for the assay, and an isothermal dose-response (ITDR) experiment to quantify target engagement.
3.1. Materials and Reagents
-
Cell Line: Multiple myeloma cell lines such as MM.1S or K562 are recommended.[8][9]
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and antibiotics.
-
Phosphate-Buffered Saline (PBS)
-
Protease and Phosphatase Inhibitor Cocktails
-
Lysis Buffer: PBS with 0.4% NP-40 and protease/phosphatase inhibitors.
-
Antibodies:
-
Primary antibody against CRBN
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, ECL substrate.
-
Equipment:
-
Cell culture incubator
-
Thermal cycler
-
Centrifuge (capable of 20,000 x g at 4°C)
-
Western blot imaging system
-
3.2. Protocol 1: CETSA Melt Curve
This protocol is designed to determine the thermal stability of CRBN in the presence and absence of this compound.
-
Cell Culture and Treatment:
-
Culture MM.1S or K562 cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in culture medium at a concentration of 10 x 10^6 cells/mL.
-
Prepare two cell suspensions: one treated with a final concentration of 10 µM this compound and a vehicle control (DMSO).
-
Incubate the cells at 37°C for 1-2 hours.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis and Sample Preparation:
-
Add lysis buffer to each tube and incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and Western blotting to detect the levels of soluble CRBN and the loading control at each temperature.
-
3.3. Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol quantifies the potency of this compound in stabilizing CRBN at a single, optimized temperature.
-
Cell Culture and Treatment:
-
Culture and harvest cells as described in Protocol 1.
-
Prepare a serial dilution of this compound in culture medium (e.g., 0.01 µM to 100 µM).
-
Treat cell aliquots with the different concentrations of this compound and a vehicle control.
-
Incubate at 37°C for 1-2 hours.
-
-
Heat Challenge:
-
From the melt curve generated in Protocol 1, select a temperature that results in approximately 50-70% denaturation of CRBN in the vehicle-treated sample. This is typically in the range of 50-55°C for many cellular proteins.[3]
-
Heat all samples at this single temperature for 3 minutes in a thermal cycler, followed by immediate cooling on ice.
-
-
Sample Processing and Analysis:
-
Lyse the cells and prepare the soluble protein fraction as described in Protocol 1.
-
Analyze the levels of soluble CRBN and a loading control by Western blotting.
-
Data Presentation and Analysis
4.1. Melt Curve Analysis
The intensity of the CRBN bands from the Western blot is quantified and normalized to the loading control. The data is then plotted as the percentage of soluble CRBN remaining relative to the lowest temperature point versus temperature. A sigmoidal curve is fitted to the data to determine the melting temperature (Tm). A shift in the Tm (ΔTm) in the presence of this compound indicates target engagement.
4.2. Isothermal Dose-Response (ITDR) Analysis
The amount of soluble CRBN at the fixed temperature is plotted against the concentration of this compound. The resulting dose-response curve can be used to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.
4.3. Quantitative Data Summary
The following table provides representative binding affinity data for Pomalidomide and related compounds to CRBN, which can be used for comparison with CETSA-derived EC50 values.
| Compound | Assay Type | Cell Line/System | Binding Affinity (IC50/Kd) | Reference |
| Pomalidomide | TR-FRET | Recombinant Protein | 1.2 µM (IC50) | [10] |
| Lenalidomide | TR-FRET | Recombinant Protein | 1.5 µM (IC50) | [10] |
| Pomalidomide | Competitive Binding | U266 cell extracts | ~2 µM (IC50) | [11] |
| Pomalidomide | Microscale Thermophoresis | Recombinant Protein | 156.60 nM (Ki) | [12] |
| Lenalidomide | Microscale Thermophoresis | Recombinant Protein | 177.80 nM (Ki) | [12] |
Note: The EC50 value obtained from CETSA reflects target engagement in a cellular context and may differ from binding affinities determined by in vitro assays with purified proteins.
Visualizations
Troubleshooting
-
No thermal shift observed:
-
Ensure the compound is cell-permeable.
-
Optimize the incubation time and compound concentration.
-
Verify the quality of the CRBN antibody.
-
-
High background in Western blots:
-
Optimize antibody concentrations and blocking conditions.
-
Ensure complete removal of aggregated proteins during centrifugation.
-
-
Inconsistent results:
-
Maintain consistent cell density and passage number.
-
Ensure precise temperature control during the heat challenge.
-
By following these detailed protocols and considering the provided guidance, researchers can effectively employ CETSA to validate the target engagement of this compound with CRBN, a crucial step in the development of novel therapeutics targeting this E3 ligase.
References
- 1. mdpi.com [mdpi.com]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Our Research — CETSA [cetsa.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. [Effect of Pomalidomide on Activity of Myeloma Cell Line MM1.S and Expression of CRBN] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pomalidomide-5-OH in Ubiquitination Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomalidomide-5-OH (5-hydroxy pomalidomide) is a crucial chemical probe and building block derived from pomalidomide (B1683931), a potent third-generation immunomodulatory drug (IMiD).[1] Like its parent compound, this compound functions as a "molecular glue," recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[1] The hydroxyl group provides a convenient attachment point for linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][2] These application notes provide a detailed overview of the mechanism of action, quantitative data for the parent compound, and comprehensive protocols for utilizing this compound in both in vitro and in-cell ubiquitination assays to validate the mechanism of action and assess the efficacy of novel protein degraders.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
Pomalidomide and its derivatives are central to the field of targeted protein degradation. Their primary molecular target is Cereblon (CRBN), which acts as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][4]
The mechanism proceeds as follows:
-
Binding: this compound binds to a specific pocket on CRBN.[3][5]
-
Neosubstrate Recruitment: This binding event alters the substrate specificity of the CRL4-CRBN complex, enabling it to recognize and bind "neosubstrate" proteins that it would not typically target.[3][4] Key neosubstrates for pomalidomide include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][4]
-
Ubiquitination: The induced proximity within this ternary complex (CRBN–this compound–Neosubstrate) allows the E3 ligase to efficiently transfer ubiquitin molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the neosubstrate.[6][7]
-
Proteasomal Degradation: The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged neosubstrate.[3][6]
This mechanism is fundamental to both the therapeutic effects of pomalidomide itself and the action of pomalidomide-based PROTACs, which use a this compound moiety to recruit CRBN to a different protein of interest.[1][6]
Caption: Mechanism of this compound-mediated protein degradation.
Quantitative Data
The binding affinity of the CRBN ligand is a critical determinant of the efficacy of a molecular glue or PROTAC. The following tables summarize representative binding and degradation data for the parent compound, pomalidomide. These values serve as a benchmark for assessing novel degraders derived from this compound.
Table 1: Ligand Binding Affinities to CRBN-DDB1 Complex [8]
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |
| Thalidomide (B1683933) | ~250 nM | ~2-3 µM | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay |
| Pomalidomide | ~157 nM | ~1.2-3 µM | Competitive Titration, Competitive Binding Assay |
Note: Kd (dissociation constant) is a direct measure of binding affinity, where a lower value indicates a stronger interaction. IC50 values are dependent on assay conditions.
Table 2: Representative Efficacy of Pomalidomide-Based PROTACs [6]
| Parameter | Definition | Typical Value Range |
| DC50 | Concentration of PROTAC required to degrade 50% of the target protein. | 1 nM - 1 µM |
| Dmax | Maximum percentage of target protein degradation achieved. | >80% |
| UbC50 | Concentration of PROTAC that results in 50% ubiquitination of the target protein. | 10 nM - 5 µM |
| Ubmax | Maximum percentage of target protein ubiquitination achieved. | Varies |
Experimental Protocols
This assay reconstitutes the ubiquitination cascade in a cell-free system to directly measure the ability of a this compound-based PROTAC to induce ubiquitination of a target Protein of Interest (POI).
Caption: Experimental workflow for an in vitro ubiquitination assay.
A. Reagents and Materials
-
Enzymes: Recombinant Ubiquitin Activating Enzyme (E1), E2 Conjugating Enzyme (e.g., UBE2D2), CRL4-CRBN E3 Ligase complex.
-
Substrates: Recombinant target Protein of Interest (POI), Ubiquitin (wild-type or tagged, e.g., HA-Ub).
-
Compound: this compound-based PROTAC (dissolved in DMSO).
-
Buffers & Solutions: Ubiquitination Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA), ATP solution (100 mM), DTT, SDS-PAGE sample buffer, TBST.
-
Antibodies: Primary antibody against the POI, HRP-conjugated secondary antibody.
-
Detection: Chemiluminescent substrate.
B. Reaction Setup
-
On ice, assemble the reaction components in a microcentrifuge tube. The final volume is typically 20-50 µL.
-
A recommended reaction mixture is provided below. Component concentrations may require optimization.
| Component | Final Concentration | Example Volume (25 µL reaction) |
| E1 Enzyme | 50-100 nM | 1 µL |
| E2 Enzyme | 0.2-1 µM | 1 µL |
| CRL4-CRBN Complex | 100-500 nM | 2 µL |
| Target Protein (POI) | 0.5-2 µM | 2 µL |
| Ubiquitin | 5-20 µM | 2 µL |
| PROTAC/Compound | 0.1 - 10 µM | 1 µL |
| ATP (10 mM) | 2-5 mM | 2.5 µL |
| Reaction Buffer (10x) | 1x | 2.5 µL |
| Nuclease-Free Water | - | Up to 25 µL |
-
Combine all components except ATP and the PROTAC.
-
Add the this compound-based PROTAC or DMSO (vehicle control) to the respective tubes.
-
Pre-incubate the mixture at room temperature for 10-15 minutes to allow for ternary complex formation.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Terminate the reaction by adding 4x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody against the POI.
D. Expected Results & Controls
-
Positive Result: A ladder of high-molecular-weight bands appearing above the band for the unmodified POI, indicating polyubiquitination.
-
Essential Controls: [10]
-
No PROTAC Control: Replace the PROTAC with DMSO. Should show minimal to no ubiquitination.
-
Component Controls: Omit E1, E2, or the CRBN complex in separate reactions to confirm the ubiquitination is dependent on the complete enzymatic cascade.
-
Competitive CRBN Ligand: Add an excess of free pomalidomide or thalidomide to outcompete the PROTAC for CRBN binding. This should rescue the degradation of the target protein.
-
This assay confirms that a PROTAC induces ubiquitination of the target protein within a cellular context.
A. Reagents and Materials
-
Cell Line: A cell line that expresses the target POI and CRBN.
-
Compound: this compound-based PROTAC.
-
Reagents: Proteasome inhibitor (e.g., MG132), Lysis Buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors like PR-619), antibodies for immunoprecipitation (anti-POI) and Western blotting (anti-Ubiquitin, anti-POI), Protein A/G beads.
B. Procedure [11]
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the PROTAC at various concentrations for a specified time (e.g., 1-6 hours). Include a DMSO vehicle control.
-
Proteasome Inhibition: Approximately 2-4 hours before harvesting, add a proteasome inhibitor (e.g., 10-20 µM MG132) to all wells. This prevents the degradation of ubiquitinated proteins, allowing them to accumulate.
-
Cell Lysis: Wash cells with cold PBS and lyse them with ice-cold Lysis Buffer.
-
Immunoprecipitation (IP):
-
Pre-clear the lysates by incubating with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the POI overnight at 4°C.
-
Capture the antibody-protein complexes by adding fresh Protein A/G beads.
-
Wash the beads extensively with Lysis Buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting. Probe one membrane with an anti-ubiquitin antibody and another with an anti-POI antibody (as a loading control for the IP).
-
C. Expected Results
-
In the samples treated with the active PROTAC, the anti-ubiquitin blot will show a high-molecular-weight smear or ladder, confirming the polyubiquitination of the immunoprecipitated POI. The intensity of this signal should be significantly higher than in the DMSO control lane.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak ubiquitination signal (In Vitro) | Inactive enzyme(s) or ATP. | Test the activity of each enzyme individually. Prepare fresh ATP solution. |
| Suboptimal reaction conditions. | Optimize incubation time, temperature, and component concentrations. | |
| High background/non-specific bands | Insufficient washing or blocking. | Increase the number and duration of washes. Optimize blocking conditions (e.g., 5% BSA or milk in TBST). |
| Antibody concentration is too high. | Titrate primary and secondary antibody concentrations. | |
| No degradation observed (In-Cell) | Cell line does not express CRBN. | Confirm CRBN expression by Western blot. |
| PROTAC is not cell-permeable. | Assess cell permeability using analytical methods. | |
| Incorrect timing or concentration. | Perform a time-course and dose-response experiment. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Pomalidomide-5-OH in In Vivo Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), has demonstrated significant therapeutic efficacy in treating multiple myeloma.[][2] Its mechanism of action is multifaceted, involving direct anti-tumor effects, immunomodulation, and inhibition of angiogenesis.[3][4] A key to its activity is the binding to the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex, which leads to the degradation of specific transcription factors essential for myeloma cell survival.[][4] Pomalidomide-5-OH is a hydroxylated metabolite of pomalidomide and is utilized as a potent CRBN ligand, often incorporated into proteolysis-targeting chimeras (PROTACs) to facilitate the degradation of target proteins.[5]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical in vivo animal model studies, drawing upon the extensive research conducted on its parent compound, pomalidomide. The protocols and data presented are intended to serve as a guide for researchers designing and executing studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
Pomalidomide and its derivatives exert their therapeutic effects through a pleiotropic mechanism of action:
-
Immunomodulation : They enhance the activity of T cells and natural killer (NK) cells, crucial components of the anti-tumor immune response.[4][6] Pomalidomide has been shown to increase the production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), which promote T cell proliferation and NK cell activity.[4] It can also inhibit the proliferation and suppressor function of T regulatory cells.[2]
-
Direct Anti-Tumor Activity : By binding to CRBN, pomalidomide leads to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[] The degradation of these factors results in reduced proliferation and increased apoptosis of myeloma cells.[]
-
Anti-Angiogenesis : Pomalidomide inhibits the formation of new blood vessels, a process critical for tumor growth and metastasis, by downregulating vascular endothelial growth factor (VEGF).[3][4]
-
Alteration of the Tumor Microenvironment : It disrupts the supportive interactions between myeloma cells and the bone marrow stroma, making the microenvironment less conducive to cancer growth.[3][4]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
In Vivo Animal Model Data
The following tables summarize quantitative data from in vivo studies using the parent compound, pomalidomide. These data can serve as a reference for designing studies with this compound, though dose-response relationships may differ.
Table 1: Efficacy of Pomalidomide in Murine CNS Lymphoma Models [7]
| Animal Model | Treatment Group (daily oral gavage for 28 days) | Median Survival (days) | Tumor Growth Inhibition |
| Raji Model | Vehicle Control | 21 | - |
| Pomalidomide 0.3 mg/kg | 24 | Not significant | |
| Pomalidomide 3 mg/kg | 28 | Significant | |
| Pomalidomide 10 mg/kg | 27 | Significant | |
| Pomalidomide 30 mg/kg | 31 | Significant | |
| OCI-LY10 Model | Vehicle Control | 24 | - |
| Pomalidomide 3 mg/kg | 32 | Significant | |
| Pomalidomide 10 mg/kg | 35 | Significant | |
| Pomalidomide 30 mg/kg | 38 | Significant |
Table 2: Efficacy of Pomalidomide in a Murine Myeloma Model [8]
| Animal Model | Treatment Group | Outcome |
| MOPC-315 | Pomalidomide (0.06 mg/kg/day, oral) + Dexamethasone (B1670325) (0.6 mg/kg/day, IV) | Dramatic inhibition of tumor growth compared to control. |
| MOPC-315 | Dendritic Cells + Pomalidomide + Dexamethasone | Greater inhibition of tumor growth and prolonged survival compared to Pomalidomide + Dexamethasone alone. |
Table 3: Pharmacokinetic Parameters of Pomalidomide in Animals [9]
| Species | Dose | Tmax (hours) | Oral Bioavailability (%) |
| Rat | Single oral dose | 4 | 13 |
| Monkey | Single oral dose | 2 | 15 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for pomalidomide, which can be adapted for this compound.
Protocol 1: Murine CNS Lymphoma Model
Objective: To evaluate the in vivo therapeutic activity of this compound against CNS lymphoma.
Animal Model: Severe combined immunodeficient (SCID) mice.
Cell Lines: Raji or OCI-LY10 human lymphoma cell lines.
Procedure:
-
Tumor Cell Implantation:
-
Anesthetize mice.
-
Intracerebrally inject 25,000 Raji cells or 1x10^5 OCI-LY10 cells.
-
Close the incision with wound clips and allow mice to recover.
-
-
Treatment:
-
Four days post-injection, randomize mice into treatment groups with equivalent average bioluminescence imaging (BLI) signals.
-
Prepare this compound in a suitable vehicle.
-
Administer this compound or vehicle control daily via oral gavage for 28 days. Suggested dose ranges based on pomalidomide studies are 0.3 mg/kg, 3 mg/kg, 10 mg/kg, and 30 mg/kg.[7]
-
-
Monitoring:
-
Monitor tumor growth in real-time using BLI.
-
Record survival data.
-
-
Data Analysis:
-
Analyze tumor growth and survival data for statistical differences between groups.
-
Figure 2: Experimental workflow for the murine CNS lymphoma model.
Protocol 2: Murine Myeloma Model
Objective: To assess the anti-myeloma activity of this compound alone or in combination with other agents.
Animal Model: BALB/c mice.
Cell Line: MOPC-315 murine myeloma cells.
Procedure:
-
Tumor Cell Implantation:
-
On day 0, inject 5 × 10^5 MOPC-315 cells subcutaneously into the right flank of the mice.
-
-
Treatment:
-
Once tumors are established, begin treatment.
-
Administer this compound (e.g., 0.06 mg/kg/day based on pomalidomide studies) orally once a day.[8] A 25-day treatment period with a 3-day break after the first 11 days has been used for pomalidomide.[8]
-
For combination studies, dexamethasone (e.g., 0.6 mg/kg/day) can be injected intravenously on a weekly schedule.[8]
-
-
Monitoring:
-
Measure tumor volume regularly.
-
Monitor survival.
-
-
Data Analysis:
-
Compare tumor growth and survival rates between treatment groups.
-
Figure 3: Experimental workflow for the murine myeloma model.
Important Considerations
-
Toxicity: Pomalidomide has been shown to be teratogenic in rats and rabbits.[9][10] Appropriate safety precautions should be taken when handling this compound.
-
Pharmacokinetics: The oral bioavailability of pomalidomide is relatively low in rats and monkeys.[9] The pharmacokinetic profile of this compound should be determined in the chosen animal model to ensure adequate exposure.
-
Dose Selection: The doses provided in the protocols are based on studies with pomalidomide and should be optimized for this compound in preliminary dose-finding studies.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound, as a key metabolite and potent CRBN ligand, holds significant promise for targeted protein degradation and cancer therapy. The application notes and protocols provided herein, based on the extensive research of its parent compound pomalidomide, offer a solid foundation for designing and conducting in vivo animal studies to explore its full therapeutic potential. Careful consideration of the experimental design, including animal model selection, dosing regimen, and relevant endpoints, will be crucial for obtaining meaningful and translatable results.
References
- 2. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pomalidomide for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Pomalidomide Shows Significant Therapeutic Activity against CNS Lymphoma with a Major Impact on the Tumor Microenvironment in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Antimyeloma Activity of Dendritic Cells and Pomalidomide in a Murine Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pomalidomide is strongly antiangiogenic and teratogenic in relevant animal models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomalidomide-5-OH Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Pomalidomide-5-OH in cell culture experiments. This compound is a hydroxylated metabolite of Pomalidomide (B1683931) and functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By binding to CRBN, it facilitates the ubiquitination and subsequent proteasomal degradation of neo-substrate proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This mechanism underlies its anti-proliferative and immunomodulatory effects, making it a valuable tool for cancer research, particularly in the context of hematological malignancies like multiple myeloma.
The following protocols are based on established methodologies for Pomalidomide and can be adapted for this compound. It is recommended to perform initial dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental setup.
Data Presentation
Table 1: Reported IC50 Values for Pomalidomide in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the parent compound, Pomalidomide, in various cancer cell lines. These values can serve as a starting point for determining the effective concentration range for this compound.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| RPMI-8226 | Multiple Myeloma | 8 | 48 hours[1] |
| OPM2 | Multiple Myeloma | 10 | 48 hours[1] |
| T regulatory cells | N/A | ~1 | 7 days[2] |
| MCF-7 | Breast Cancer | 20.2 (for a derivative) | 48 hours[3] |
Note: IC50 values can vary depending on the cell line, assay method, and experimental conditions. It is crucial to determine the IC50 for this compound in your specific model system.
Signaling Pathway
This compound, like Pomalidomide, acts as a "molecular glue" to induce the degradation of specific proteins. The binding of this compound to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN), alters its substrate specificity. This leads to the recruitment of the neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3) to the E3 ligase complex, resulting in their polyubiquitination and subsequent degradation by the 26S proteasome.[4][5][6] The degradation of these transcription factors, which are critical for the survival of myeloma cells, leads to downstream anti-tumor effects, including cell cycle arrest and apoptosis.[6][7]
Caption: this compound mediated degradation of Ikaros and Aiolos.
Experimental Protocols
Cell Culture and Treatment
This protocol outlines a general procedure for treating adherent or suspension cancer cell lines with this compound.
Materials:
-
Cancer cell line of interest (e.g., RPMI-8226, OPM2 for multiple myeloma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Cell culture plates (e.g., 6-well, 96-well)
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C.
-
-
Cell Seeding:
-
Culture cells to ~70-80% confluency.
-
Seed cells into appropriate culture plates at a predetermined density. This should be optimized for each cell line and assay. For example:
-
96-well plate (for viability assays): 5,000 - 10,000 cells/well.
-
6-well plate (for Western blotting or flow cytometry): 0.5 x 10^6 - 1 x 10^6 cells/well.
-
-
Allow cells to adhere overnight (for adherent cells).
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations. It is advisable to perform a dose-response curve (e.g., 0.01, 0.1, 1, 10, 50 µM) to determine the optimal concentration.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Caption: General experimental workflow for this compound treatment.
Western Blot for Ikaros and Aiolos Degradation
This protocol is for the detection of Ikaros and Aiolos protein levels following treatment with this compound.[4][8][9][10]
Materials:
-
Treated cells from the previous protocol
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Ikaros (IKZF1), anti-Aiolos (IKZF3), anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[11][12][13][14]
Materials:
-
Cells treated in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
MTT Addition:
-
After the desired treatment incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18]
Materials:
-
Treated cells from the previous protocol
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
After treatment, collect both floating and adherent cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
By following these protocols, researchers can effectively evaluate the in vitro activity of this compound and elucidate its mechanism of action in relevant cancer cell models.
References
- 1. researchgate.net [researchgate.net]
- 2. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Genome-wide screening reveals a role for subcellular localization of CRBN in the anti-myeloma activity of pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Monitoring Pomalidomide-5-OH-Induced Ikaros Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a thalidomide (B1683933) analogue, is an immunomodulatory agent with potent anti-neoplastic activity, particularly in multiple myeloma. Its mechanism of action involves the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins. Key among these "neosubstrates" are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of Ikaros is a critical event that leads to the anti-proliferative and immunomodulatory effects of pomalidomide.[2][3] Pomalidomide-5-OH is a hydroxylated metabolite of pomalidomide and is often used in in vitro studies to understand the core mechanism of the parent drug. This document provides a detailed protocol for assessing the degradation of Ikaros in response to this compound treatment using the Western blot technique.
Signaling Pathway for Pomalidomide-Mediated Ikaros Degradation
This compound acts as a "molecular glue," binding to Cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[1] This binding alters the substrate specificity of the complex, enabling it to recognize and bind Ikaros.[1][4] Once bound, Ikaros is polyubiquitinated, marking it for degradation by the 26S proteasome.[2][4] This targeted degradation of Ikaros is a key mechanism of pomalidomide's therapeutic action.[5]
Caption: this compound mediated Ikaros degradation pathway.
Data Presentation: Experimental Parameters
The following tables summarize key quantitative data for performing the Western blot analysis of Ikaros degradation.
Table 1: this compound Treatment Conditions
| Parameter | Recommended Range | Notes |
| Cell Lines | Multiple Myeloma (e.g., MM.1S, U266), T-cell lines (e.g., Jurkat) | Cell line choice should be based on endogenous Ikaros expression. |
| This compound Concentration | 0.1 - 10 µM | A dose-response curve is recommended to determine the optimal concentration. Degradation is often observed at 1 µM.[4][6] |
| Treatment Time | 1 - 24 hours | Time-dependent degradation can be observed as early as 1 hour.[4][6] A time-course experiment (e.g., 1, 3, 6, 24 hours) is advised. |
| Vehicle Control | DMSO | Use the same volume of DMSO as the highest volume of this compound used. |
| Negative Control | Proteasome Inhibitor (e.g., MG-132) | Pre-treatment with a proteasome inhibitor should rescue Ikaros from degradation, confirming the degradation mechanism.[4] |
Table 2: Antibody Dilutions and Reagents
| Antibody/Reagent | Recommended Dilution/Concentration | Notes |
| Primary Antibody: Anti-Ikaros | 1:500 - 1:2000 | Optimal dilution should be determined empirically.[7] |
| Primary Antibody: Anti-GAPDH | 1:1000 - 1:10,000 | Loading control.[2][8] |
| Primary Antibody: Anti-β-actin | 1:1000 - 1:10,000 | Alternative loading control.[9][10] |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:20,000 | Dilution depends on the specific antibody and detection reagent.[11][12] |
| Protein Loading Amount | 10 - 30 µg per lane | The optimal amount may vary based on Ikaros expression levels in the chosen cell line.[13] |
Experimental Protocol: Western Blot for Ikaros Degradation
This protocol details the methodology for assessing this compound-induced Ikaros degradation in cultured cells.
Caption: Western blot workflow for Ikaros degradation analysis.
Materials and Reagents
-
Cell Line: Multiple myeloma cell line (e.g., MM.1S, U266)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Protease and Phosphatase Inhibitor Cocktail
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add protease and phosphatase inhibitors fresh before use.
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE Gels (e.g., 4-15% precast gels)
-
Running Buffer (Tris-Glycine-SDS)
-
PVDF Membrane (0.45 µm)
-
Transfer Buffer (Tris-Glycine with 20% methanol)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20): For 1L, 2.42 g Tris base, 8 g NaCl, adjust pH to 7.6 with HCl, add 1 ml Tween-20.
-
Blocking Buffer: 5% (w/v) non-fat dry milk in TBST.[14]
-
Primary Antibodies:
-
Rabbit anti-Ikaros antibody
-
Mouse anti-GAPDH or anti-β-actin antibody
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure
1. Cell Culture and Treatment
-
Culture multiple myeloma cells in appropriate media and conditions until they reach approximately 80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for the desired time points (e.g., 1, 3, 6, 24 hours).
2. Cell Lysis and Protein Extraction
-
Harvest cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Add ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors to the cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE
-
Based on the protein concentrations, normalize all samples with lysis buffer to ensure equal protein loading.
-
Add 4x Laemmli sample buffer to the normalized lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE
-
Load 10-30 µg of protein from each sample into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
6. Protein Transfer
-
Activate the PVDF membrane by incubating in methanol (B129727) for 30 seconds, followed by a brief rinse in deionized water, and then equilibration in Transfer Buffer for at least 5 minutes.[15]
-
Assemble the transfer stack (sandwich) according to the transfer system's instructions (wet or semi-dry).
-
Perform the electro-transfer of proteins from the gel to the PVDF membrane.[16]
7. Immunoblotting
-
After transfer, block the membrane with Blocking Buffer (5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation.[14]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with primary antibodies (anti-Ikaros and anti-loading control) diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the Ikaros band to the corresponding loading control band (GAPDH or β-actin) for each sample.
-
Express the data as a percentage of Ikaros protein levels relative to the vehicle-treated control.
References
- 1. licorbio.com [licorbio.com]
- 2. Western Blot Protocol for GAPDH Antibody (NB300-328): Novus Biologicals [novusbio.com]
- 3. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma | Haematologica [haematologica.org]
- 6. researchgate.net [researchgate.net]
- 7. Ikaros (D10E5) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. GAPDH (D4C6R) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. beta-Actin Antibody | Cell Signaling Technology [cellsignal.com]
- 10. licorbio.com [licorbio.com]
- 11. HRP secondary antibodies | Abcam [abcam.com]
- 12. ida.gen.tr [ida.gen.tr]
- 13. researchgate.net [researchgate.net]
- 14. Western blot blocking: Best practices | Abcam [abcam.com]
- 15. Western Blot Protein Transfer Protocol [novusbio.com]
- 16. ウェスタンブロットの転写メソッド | Thermo Fisher Scientific - JP [thermofisher.com]
Pomalidomide-5-OH in CRISPR Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Pomalidomide-5-OH in CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) screening. This compound, a metabolite of thalidomide (B1683933) and a derivative of pomalidomide (B1683931), functions as a molecular glue, redirecting the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to induce the degradation of specific cellular proteins known as neosubstrates.
While pomalidomide is well-known for its potent degradation of the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), emerging evidence suggests that this compound has a distinct neosubstrate profile, notably targeting the promyelocytic leukemia zinc finger (PLZF) protein for degradation.[1] This differential activity makes this compound a valuable tool for exploring novel biological pathways and identifying new therapeutic targets through CRISPR screening.
Core Mechanism of Action
This compound acts by binding to CRBN, a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex. This binding event creates a novel interface that recruits neosubstrates, such as PLZF, to the E3 ligase machinery. The recruited protein is then polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.
References
Application Notes and Protocols for Pomalidomide-5-OH in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-5-OH is a functionalized derivative of pomalidomide (B1683931), a well-established immunomodulatory agent with potent anti-neoplastic properties. This compound serves as a crucial chemical intermediate, primarily utilized as a Cereblon (CRBN) E3 ligase ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The this compound moiety binds to CRBN, a key component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex, effectively "hijacking" it to tag a target protein for degradation.[1]
These application notes provide a comprehensive guide for the use of this compound in in vitro settings. While direct dosage information for this compound is limited as it is often part of a larger PROTAC molecule, we can extrapolate starting concentrations from the extensive data available for its parent compound, pomalidomide. This guide will cover its mechanism of action, recommended dosage ranges for common assays, and detailed experimental protocols.
Mechanism of Action
The primary mechanism of action for pomalidomide and its derivatives, including this compound, revolves around its high-affinity binding to the Cereblon (CRBN) protein.[2][3] CRBN is the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4] Upon binding, the conformation of the substrate-binding pocket of CRBN is altered, leading to the recruitment and subsequent ubiquitination of specific "neosubstrate" proteins. Key neosubstrates of the pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] The ubiquitination of Ikaros and Aiolos marks them for degradation by the 26S proteasome.
The degradation of these transcription factors has several downstream effects, including:
-
Direct anti-tumor effects: Ikaros and Aiolos are essential for the survival and proliferation of multiple myeloma cells. Their degradation leads to cell cycle arrest and apoptosis.[2][3]
-
Immunomodulatory effects: The degradation of Ikaros and Aiolos in T cells leads to increased production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), which enhances the activity of T cells and Natural Killer (NK) cells against tumor cells.[3][4]
-
Anti-angiogenic properties: Pomalidomide has been shown to inhibit the formation of new blood vessels, a critical process for tumor growth.[3]
Data Presentation: Recommended In Vitro Concentrations
The following table summarizes recommended starting concentrations for this compound in various in vitro assays, extrapolated from data on pomalidomide. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
| Assay Type | Cell Line Examples | Recommended Concentration Range | Incubation Time | Notes | Reference |
| Target Degradation (as part of a PROTAC) | Multiple Myeloma (e.g., MM.1S, MOLP-8), AML (e.g., MOLM-14, MV4-11) | 0.1 nM - 10 µM | 2 - 24 hours | A broad dose-response and time-course experiment is highly recommended to determine DC50 and Dmax values. | [6][7] |
| Cytotoxicity / Anti-Proliferation | Multiple Myeloma (e.g., MOLP-8, J-CD38, R-CD38), Burkitt's Lymphoma (e.g., Raji) | 1 µM - 10 µM | 24 - 72 hours | Pomalidomide itself has direct anti-proliferative effects on various B-cell lines. | [8][9] |
| Cytokine Inhibition (TNF-α) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 1 nM - 1 µM (IC50 ~13 nM) | 18 - 24 hours | Pomalidomide is a potent inhibitor of LPS-stimulated TNF-α release. | [9] |
| Immunomodulation (IL-2 Production) | Human Peripheral Blood T Cells | 10 nM - 10 µM | 24 - 72 hours | Pomalidomide increases IL-2 production in T cells. | [9] |
| Apoptosis Induction | Lymphoma Cell Lines | ~5 µg/mL (~18 µM) | 24 - 48 hours | To be confirmed with Annexin V/PI staining. | [9] |
Note on Solubility: this compound, similar to pomalidomide, is soluble in DMSO.[4] For in vitro experiments, prepare a high-concentration stock solution (e.g., 10-15 mM) in DMSO and then dilute it in a complete cell culture medium to the desired final concentration.[4][6] Ensure the final DMSO concentration in your culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 4. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 5. Pomalidomide in the treatment of multiple myeloma: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Structural Analysis of Pomalidomide-5-OH using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural analysis of Pomalidomide-5-OH using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines detailed experimental protocols, data interpretation, and relevant biological context for researchers in drug development and related fields.
Introduction
Pomalidomide (B1683931), a thalidomide (B1683933) analogue, is a potent immunomodulatory agent used in the treatment of multiple myeloma.[1] Its metabolic fate in the body is a critical aspect of its pharmacological profile. One of its major metabolites is 5-hydroxy-pomalidomide (this compound).[2] Understanding the precise chemical structure of this metabolite is essential for comprehending its biological activity, potential off-target effects, and overall contribution to the therapeutic and toxicological profile of the parent drug.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of small molecules like this compound. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the complete chemical structure, including the position of the hydroxyl group on the phthalimide (B116566) ring.
Predicted and Experimental NMR Data for Pomalidomide and its Derivatives
Table 1: Experimental ¹H and ¹³C NMR Data for Pomalidomide
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Phthalimide Ring | ||
| 4-NH₂ | 6.52 (br s) | - |
| 5-H | 7.00 (d) | 111.1 |
| 6-H | 7.47 (t) | 136.7 |
| 7-H | 7.02 (d) | 117.9 |
| C3a | - | 110.9 |
| C7a | - | 146.9 |
| C=O (1,3) | - | 167.8, 169.4 |
| Glutarimide (B196013) Ring | ||
| 3'-H | 5.06 (dd) | 49.9 |
| 4'-H | 2.58 (m), 2.89 (m) | 31.5 |
| 5'-H | 2.03 (m) | 22.6 |
| C=O (2',6') | - | 170.6, 173.3 |
| NH | 11.10 (s) | - |
Note: Data is compiled from various sources and may vary slightly based on experimental conditions.[3][4]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Due to the lack of publicly available experimental data, the following chemical shifts are predicted based on the structure of Pomalidomide and the known effects of hydroxyl substitution on aromatic rings. The hydroxyl group is expected to cause a downfield shift for the carbon it is attached to (C5) and influence the shifts of the neighboring protons and carbons.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Phthalimide Ring | ||
| 4-NH₂ | ~6.5 | - |
| 5-OH | - | ~155-160 |
| 6-H | ~7.2-7.4 | ~115-120 |
| 7-H | ~6.8-7.0 | ~118-122 |
| C3a | - | ~111-115 |
| C7a | - | ~147-150 |
| C=O (1,3) | - | ~167-170 |
| Glutarimide Ring | ||
| 3'-H | ~5.1 | ~50 |
| 4'-H | ~2.6, ~2.9 | ~32 |
| 5'-H | ~2.1 | ~23 |
| C=O (2',6') | - | ~170-174 |
| NH | ~11.1 | - |
Experimental Protocols for NMR Analysis
The following protocols are designed to provide a robust framework for the structural elucidation of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for Pomalidomide and its derivatives due to its excellent dissolving power.[3][4] Other potential solvents include methanol-d₄ or chloroform-d.
-
Concentration:
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the sample in the appropriate volume of deuterated solvent (typically 0.5-0.7 mL) in a clean, dry vial.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]
-
Cap the NMR tube securely.
-
NMR Data Acquisition
The following experiments are recommended for a comprehensive structural analysis. Experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.
Table 3: Recommended NMR Experiments and Key Parameters
| Experiment | Purpose | Key Acquisition Parameters |
| ¹H NMR | To identify all proton signals, their chemical environments, multiplicities (splitting patterns), and relative integrations. | Pulse Program: zg30; Number of Scans: 16-64; Relaxation Delay (d1): 1-2 s; Acquisition Time: 2-4 s; Spectral Width: 0-12 ppm |
| ¹³C{¹H} NMR | To identify all carbon signals and their chemical environments. | Pulse Program: zgpg30; Number of Scans: ≥1024; Relaxation Delay (d1): 2 s; Acquisition Time: 1-2 s; Spectral Width: 0-220 ppm |
| DEPT-135 | To differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative). | Pulse Program: dept135; Number of Scans: ≥512; Relaxation Delay (d1): 2 s |
| COSY | (Correlation Spectroscopy) To identify proton-proton couplings (³JHH), revealing which protons are adjacent to each other. | Pulse Program: cosygpqf; Number of Scans: 8-16 per increment; Relaxation Delay (d1): 1.5-2 s |
| HSQC | (Heteronuclear Single Quantum Coherence) To identify direct one-bond proton-carbon correlations (¹JCH). | Pulse Program: hsqcedetgpsisp2.3; Number of Scans: 4-8 per increment; Relaxation Delay (d1): 1.5-2 s |
| HMBC | (Heteronuclear Multiple Bond Correlation) To identify long-range (2-3 bond) proton-carbon correlations (²JCH, ³JCH), crucial for connecting molecular fragments. | Pulse Program: hmbcgplpndqf; Number of Scans: 16-32 per increment; Relaxation Delay (d1): 1.5-2 s |
Data Processing and Analysis
-
Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phasing and Baseline Correction: Manually phase the spectra and apply automatic baseline correction.
-
Referencing: Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all peaks in both ¹H and ¹³C spectra.
-
Structural Elucidation:
-
¹H NMR: Analyze chemical shifts, coupling constants (J-values), and integration to propose initial structural fragments.
-
¹³C and DEPT: Assign carbon types (C, CH, CH₂, CH₃).
-
COSY: Establish proton-proton connectivity within spin systems (e.g., the glutarimide ring and the aromatic ring).
-
HSQC: Correlate each proton to its directly attached carbon.
-
HMBC: Connect the structural fragments by identifying long-range correlations. For example, correlations from the glutarimide protons to the phthalimide carbonyl carbons will confirm the connectivity between the two ring systems. The position of the hydroxyl group can be confirmed by observing HMBC correlations from the remaining aromatic protons to the carbon bearing the hydroxyl group (C5).
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the NMR-based structural analysis of this compound.
Caption: Experimental workflow for NMR structural analysis.
Pomalidomide's Mechanism of Action
Pomalidomide exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, which is part of an E3 ubiquitin ligase complex.[6] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[7] The degradation of these factors is a key mechanism of Pomalidomide's anti-myeloma activity. While the specific impact of the 5-hydroxy metabolite on this pathway is not fully elucidated, its structural similarity to the parent compound suggests it may retain some affinity for CRBN.
Caption: Pomalidomide's mechanism of action via CRBN.
Conclusion
These application notes provide a detailed framework for the structural analysis of this compound using NMR spectroscopy. By following the outlined protocols for sample preparation, data acquisition, and spectral analysis, researchers can confidently elucidate and confirm the chemical structure of this important metabolite. This information is crucial for a deeper understanding of Pomalidomide's pharmacology and for the development of safer and more effective cancer therapies.
References
- 1. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cif.iastate.edu [cif.iastate.edu]
- 6. Genome-wide screening reveals a role for subcellular localization of CRBN in the anti-myeloma activity of pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Pomalidomide-5-OH solubility issues in DMSO
Welcome to the technical support center for Pomalidomide-5-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a specific focus on solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (5-hydroxy pomalidomide) is a hydroxylated metabolite of Pomalidomide.[1] Pomalidomide itself is a third-generation immunomodulatory agent used in the treatment of multiple myeloma.[2] Like its parent compound, this compound functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] This binding event recruits neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[3][] This targeted protein degradation is central to the immunomodulatory and anti-cancer activities of Pomalidomide.[3][] this compound is also utilized in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as the CRBN-recruiting ligand.[1]
Q2: I am having trouble dissolving this compound in DMSO. What are the reported solubility values?
The reported solubility of Pomalidomide in DMSO varies across different sources, which may be due to differences in experimental conditions such as compound purity, DMSO quality, temperature, and measurement methodology.[5]
| Solvent | Reported Solubility of Pomalidomide | Molar Concentration (mM) |
| DMSO | ~15 mg/mL | ~54.9 mM |
| DMSO | 50 mg/mL | ~183.0 mM |
| DMSO | ~54 mg/mL | ~197.6 mM |
| DMSO | 55 mg/mL | ~201.3 mM |
| DMSO | 100 mg/mL | ~366.0 mM |
| DMSO | Soluble to 100 mM | 100 mM |
Molecular Weight of Pomalidomide: 273.24 g/mol Molecular Weight of this compound: Not explicitly found, but will be slightly higher due to the addition of an oxygen atom.
Q3: My this compound, which was initially dissolved in DMSO, has precipitated out of solution. Why is this happening?
Precipitation of a previously dissolved compound from a DMSO stock solution can be attributed to several factors:
-
Water Absorption: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[6][7] This absorbed water can significantly decrease its solvating power for many organic compounds, leading to precipitation.[6][7] One source explicitly states that "Moisture-absorbing DMSO reduces solubility".[8]
-
Temperature Fluctuations: Storing your stock solution at a lower temperature than the temperature at which it was prepared can lead to crystallization and precipitation.[7]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can increase the likelihood of compound crystallization.[7] Once a compound has crystallized, it can be challenging to redissolve.[7]
-
Supersaturation: It is possible that the initial solution was supersaturated. Over time, the compound may crystallize out to reach its true thermodynamic solubility limit.[7]
Q4: My this compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
This is a common phenomenon known as "salting out" or precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it has poor solubility.[6] To mitigate this:
-
Reduce Final Concentration: The most direct approach is to use a lower final concentration of this compound in your assay.[9]
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[7] However, a slightly higher DMSO concentration might be necessary to maintain solubility. It is crucial to run a vehicle control to assess the impact of the DMSO concentration on your specific cell line.[7]
-
Use an Intermediate Dilution Step: Instead of diluting your concentrated DMSO stock directly into the full volume of aqueous media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of media or buffer, mix thoroughly, and then add this intermediate dilution to the final volume.[9]
Troubleshooting Guide: this compound Solubility in DMSO
This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound in DMSO.
Initial Dissolution Steps
If you are encountering problems with dissolving this compound, follow these steps:
-
Verify Compound and Solvent Quality:
-
Standard Dissolution Protocol:
-
Allow both the this compound powder and the anhydrous DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound and add it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve your target concentration.
-
Vortex the solution vigorously for 2-5 minutes.[7]
-
Visually inspect the solution against a light source to check for any undissolved particles.
-
Advanced Dissolution Techniques
If the compound remains insoluble after the initial steps, consider the following:
-
Sonication: Place the vial in a sonicator water bath for 10-15 minutes.[6] This uses ultrasonic waves to break up solid particles and enhance dissolution. Avoid excessive heating of the water bath, as high temperatures could potentially degrade the compound.
-
Gentle Warming: Gently warm the solution to 30-40°C.[6] Increased temperature often improves the solubility of compounds. However, be cautious as excessive heat may cause degradation. Always check the compound's stability information.
-
Prepare a More Dilute Stock Solution: Your target concentration may be above the solubility limit of this compound in DMSO. Try preparing a more dilute stock solution.[6]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Procedure:
-
Pre-equilibration: Bring the this compound powder and a sealed bottle of anhydrous DMSO to room temperature.
-
Weighing: Accurately weigh the desired mass of this compound and transfer it to a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 2-5 minutes.
-
Visually inspect for undissolved particles.
-
If particles remain, sonicate the vial in a water bath for 10-15 minutes.
-
If necessary, gently warm the solution to 30-40°C while mixing until the solid is fully dissolved.
-
-
Storage: Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and prevent water absorption. It is often recommended to use freshly prepared solutions for optimal results.[7]
Visualizations
Pomalidomide's Mechanism of Action
Caption: Pomalidomide acts as a molecular glue, binding to Cereblon (CRBN).
Troubleshooting Workflow for Solubility Issues
Caption: A stepwise workflow for troubleshooting solubility issues.
References
Technical Support Center: Optimizing Pomalidomide for T-cell Activation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pomalidomide (B1683931). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your T-cell activation experiments.
A Note on Pomalidomide-5-OH: While the query specified this compound, the available scientific literature indicates that Pomalidomide is the primary active compound for T-cell modulation. Its metabolites, including 5-hydroxy-pomalidomide, are at least 26-fold less pharmacologically active.[1][2] Therefore, this guide focuses on the parent compound, Pomalidomide, which is the predominant active component used in research.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Pomalidomide activates T-cells?
A1: Pomalidomide's primary mechanism involves binding to the Cereblon (CRBN) protein, which is part of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[5][] These factors normally act as transcriptional repressors of the Interleukin-2 (IL-2) gene. Their degradation lifts this repression, resulting in increased IL-2 production, which is a critical cytokine for T-cell proliferation, survival, and effector function.[5][7]
Q2: What is a recommended starting concentration for Pomalidomide in in vitro T-cell activation assays?
A2: The optimal concentration can vary depending on the cell type and specific experimental goals. However, a common starting range for in vitro studies is between 1 µM and 10 µM .[8] For experiments involving Chimeric Antigen Receptor (CAR) T-cells, concentrations between 1 µg/mL and 5 µg/mL have been shown to enhance proliferation and cytotoxicity.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: How does Pomalidomide co-stimulate T-cells?
A3: Pomalidomide provides co-stimulatory signals for T-cell activation, primarily by enhancing the CD28 signaling pathway.[8] It can increase the surface expression of co-stimulatory molecules like B7-2 (CD86) on antigen-presenting cells (or tumor cells), which binds to CD28 on T-cells, providing the crucial "signal 2" needed for robust T-cell activation alongside T-cell receptor (TCR) engagement ("signal 1").[8]
Q4: What is the role of Pomalidomide's main metabolite, 5-hydroxy-pomalidomide (this compound)?
A4: Pomalidomide is metabolized in the body, primarily through hydroxylation, into several metabolites.[1] However, studies have shown that these metabolites, including 5-hydroxy-pomalidomide, are significantly less active than the parent Pomalidomide compound.[1][2] Therefore, the immunomodulatory effects observed in experiments are attributed to Pomalidomide itself. While this compound is utilized as a CRBN ligand for research in developing PROTACs (PROteolysis TArgeting Chimeras), it is not the primary driver of T-cell activation in therapeutic or experimental contexts.[9]
Q5: Can Pomalidomide be used to enhance CAR-T cell function?
A5: Yes, several studies have demonstrated that Pomalidomide can improve the effectiveness of CAR-T cell therapy. It has been shown to enhance CAR-T cell proliferation, cytotoxicity, and cytokine production (e.g., IFN-γ, TNF-α).[7] It may also help in maintaining a less exhausted, more persistent T-cell phenotype, which is crucial for long-term anti-tumor responses.[7] However, at high tumor burdens, Pomalidomide could potentially lead to over-activation and subsequent cell death of CAR-T cells, suggesting that timing and dosage are critical.[10]
Troubleshooting Guides
Problem 1: No significant increase in T-cell activation (e.g., IL-2, IFN-γ production) is observed after Pomalidomide treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Pomalidomide Concentration | Perform a dose-response curve (e.g., 0.1 µM to 20 µM) to identify the optimal concentration for your cell system. |
| Insufficient TCR Stimulation | Pomalidomide's effect is co-stimulatory and requires TCR engagement. Ensure adequate "signal 1" is provided, for example, by using anti-CD3/CD28 beads or co-culture with antigen-expressing target cells.[11] |
| Low or Absent Cereblon (CRBN) Expression | The target cells (T-cells) must express CRBN for Pomalidomide to be effective. Verify CRBN expression levels via Western Blot or qPCR.[4] |
| Issues with Cytokine Detection Assay (ELISA/Flow Cytometry) | Verify the assay with positive controls. For flow cytometry, ensure proper compensation and gating strategies are used. |
| Pomalidomide Degradation | Pomalidomide is soluble in DMSO and should be stored properly. Prepare fresh dilutions from a stock solution for each experiment. |
Problem 2: High background or non-specific signal in flow cytometry analysis of T-cell activation markers.
| Possible Cause | Suggested Solution |
| Fc Receptor Binding | Non-specific antibody binding to Fc receptors on cells like monocytes can cause high background. Pre-incubate cells with an Fc blocking reagent before staining. |
| Dead Cells | Dead cells can non-specifically bind antibodies. Use a viability dye (e.g., 7-AAD, PI) to exclude dead cells from the analysis.[12] |
| Autofluorescence | Certain cell types may have high intrinsic autofluorescence. Use bright fluorochromes and include an unstained control to set your gates properly.[12] |
| Inadequate Washing | Insufficient washing between antibody staining steps can lead to high background. Ensure wash steps are performed as per the protocol.[12] |
Problem 3: Observed T-cell toxicity or reduced proliferation at expected active concentrations of Pomalidomide.
| Possible Cause | Suggested Solution |
| Over-stimulation / Activation-Induced Cell Death (AICD) | In highly activated systems (e.g., CAR-T cells with high tumor burden), Pomalidomide might push T-cells into an exhausted state or induce AICD.[10] Try using a lower concentration of Pomalidomide or reducing the initial T-cell stimulation. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions (including untreated controls) and is at a non-toxic level (typically <0.5%). |
| Cell Culture Contamination | Check the cell culture for any signs of contamination, which can impact cell health and response to treatment. |
Data Presentation
Table 1: Effect of Pomalidomide on T-cell Activation in a Co-culture System (Data summarized from a representative experiment using Daudi cells and Jurkat IL-2 reporter T-cells)[8]
| Pomalidomide Concentration | T-cell Activation (Relative Luminescence Units - RLU) |
| 0 µM (Control) | Baseline Activation |
| 1 µM | Increased Activation |
| 10 µM | Further Increased Activation |
| Note: This table illustrates the general trend observed. Actual RLU values are experiment-dependent. |
Table 2: Effect of Pomalidomide on CAR-T Cell Function (Data summarized from in vitro studies)[7]
| Parameter | Pomalidomide Treatment (1-5 µg/mL) Effect |
| Proliferation | Enhanced in an activation-dependent manner |
| Cytotoxicity | Increased specific lysis of target cells |
| Cytokine Production | Upregulated expression of IL-2 and IFN-γ |
| Chemokine Production | Upregulated expression of CXCL9-CXCL11 |
| Memory Phenotype | Promoted maintenance of central memory T-cells (Tcm) |
Experimental Protocols
Protocol 1: Jurkat T-cell Activation Assay (Adapted from studies on Pomalidomide's effect on immune recognition)[8]
-
Cell Preparation:
-
Culture target tumor cells (e.g., Daudi, Raji) to sufficient density.
-
Treat tumor cells with varying concentrations of Pomalidomide (e.g., 0, 1, 10 µM) or DMSO vehicle control for 48 hours.
-
Use a Jurkat T-cell line that stably expresses a luciferase reporter under the control of an IL-2 promoter.
-
-
Co-incubation:
-
After 48 hours, harvest and wash the Pomalidomide-treated tumor cells.
-
Plate the tumor cells in a 96-well white-walled plate.
-
Add the Jurkat IL-2 reporter T-cells to the wells containing the tumor cells at a desired Effector:Target (E:T) ratio.
-
Add a T-cell receptor stimulant (e.g., anti-CD3 antibody) to the co-culture.
-
-
Measurement of T-cell Activation:
-
Incubate the co-culture for 6 hours at 37°C.
-
After incubation, add a luciferase substrate reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader. The luminescence signal is proportional to IL-2 promoter activity and, therefore, T-cell activation.
-
-
Data Analysis:
-
Plot the Relative Luminescence Units (RLU) against the Pomalidomide concentration.
-
Protocol 2: CAR-T Cell Cytotoxicity Assay (General protocol based on methodologies for assessing CAR-T function)
-
Cell Preparation:
-
Culture target tumor cells (e.g., RPMI-8226, U266) expressing the antigen recognized by the CAR-T cells.
-
Expand CAR-T cells according to your established lab protocol.
-
-
Pre-treatment (Optional but Recommended):
-
Pre-treat CAR-T cells with Pomalidomide (e.g., 1-5 µg/mL) for 24 hours to "prime" them.
-
-
Co-culture:
-
Plate the target tumor cells in a 96-well plate.
-
Add the pre-treated (or concurrently treated) CAR-T cells at various Effector:Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Include controls: Target cells alone, CAR-T cells alone, and target cells with untransduced T-cells.
-
-
Cytotoxicity Measurement:
-
Incubate the co-culture for the desired time (e.g., 4, 24, or 48 hours).
-
Measure cell killing using a suitable method, such as:
-
LDH Release Assay: Measure the release of lactate (B86563) dehydrogenase from lysed target cells into the supernatant.
-
Flow Cytometry: Stain cells with a viability dye and specific markers for target and effector cells to quantify the percentage of dead target cells.
-
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each condition and compare the results between Pomalidomide-treated and untreated CAR-T cells.
-
Visualizations
Caption: Pomalidomide binds to Cereblon, leading to the degradation of Ikaros and Aiolos, which de-represses IL-2 gene expression and promotes T-cell activation.
Caption: Experimental workflow for a Jurkat-based T-cell activation assay.
Caption: A logical flowchart for troubleshooting lack of T-cell activation.
References
- 1. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pomalidomide increases immune surface marker expression and immune recognition of oncovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
Technical Support Center: Pomalidomide-5-OH in Co-culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pomalidomide-5-OH in co-culture experiments. The focus is on understanding and mitigating potential off-target effects to ensure data integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Pomalidomide (B1683931)?
This compound (5-hydroxy pomalidomide) is a hydroxylated metabolite of Pomalidomide. Like its parent compound, this compound is a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] It is often used in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves to recruit the CRBN complex to a target protein for degradation.[1] While structurally similar to Pomalidomide, the addition of the hydroxyl group can potentially alter its binding affinity and off-target profile, though direct comparative data is limited.
Q2: What are the expected on-target effects of this compound in a co-culture of immune and cancer cells?
The primary on-target effect of this compound is mediated through its binding to CRBN, which leads to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4][5] In a co-culture setting, this is expected to have a dual effect:
-
Direct anti-cancer activity: In susceptible cancer cells (e.g., multiple myeloma), the degradation of Ikaros and Aiolos can lead to cell cycle arrest and apoptosis.[4]
-
Immunomodulatory effects: In immune cells, particularly T cells, the degradation of these transcription factors can lead to increased production of Interleukin-2 (IL-2) and enhanced T-cell and NK-cell activation and cytotoxicity against tumor cells.[6][7][8]
Q3: What are the known off-target effects of Pomalidomide and its derivatives?
Pomalidomide and its analogs have been shown to induce the degradation of other proteins, most notably a range of zinc-finger (ZF) proteins.[9][10] This occurs through the same CRBN-mediated mechanism. The off-target degradation of these proteins can have unintended consequences on cellular function and may lead to misinterpretation of experimental results.[9]
Q4: How can I minimize off-target effects of this compound in my co-culture experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Here are several strategies:
-
Optimize Concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response experiment is essential.
-
Use Appropriate Controls:
-
Vehicle Control (e.g., DMSO): To control for the effects of the solvent.
-
CRBN Knockout (KO) Cell Lines: Using a cancer cell line where CRBN has been knocked out is the most definitive way to confirm that the observed effects are CRBN-dependent.[11][12][13][14]
-
Inactive Epimer/Analog: If available, use a structurally similar but inactive analog of this compound that does not bind to CRBN.
-
-
Time-Course Experiments: Off-target effects may have different kinetics than on-target effects. Performing a time-course experiment can help to distinguish between the two.
-
Global Proteomics: For a comprehensive understanding of off-target effects, mass spectrometry-based global proteomics can identify all proteins that are degraded upon treatment with this compound.[15][16]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High cancer cell death, but no significant immune cell activation. | 1. Off-target cytotoxicity: this compound may be inducing cancer cell death through a CRBN-independent off-target effect. 2. Immune cell dysfunction: The immune cells in the co-culture may not be responsive or may be anergic. | 1. Perform the experiment in a CRBN KO cancer cell line. If cell death persists, it is likely an off-target effect. 2. Assess the health and activation potential of the immune cells separately using known stimuli (e.g., anti-CD3/CD28 beads). |
| Inconsistent results between experimental replicates. | 1. Cell seeding variability: Inconsistent ratios of immune cells to cancer cells. 2. This compound degradation: The compound may be unstable in the culture medium over the course of the experiment. 3. Mycoplasma contamination: Can alter cellular responses to stimuli. | 1. Ensure accurate and consistent cell counting and seeding. 2. Prepare fresh stock solutions of this compound and consider replenishing the media with fresh compound during long-term experiments. 3. Routinely test cell lines for mycoplasma contamination. |
| Unexpected changes in gene or protein expression unrelated to Ikaros/Aiolos pathways. | Off-target protein degradation: this compound is likely causing the degradation of other transcription factors or signaling proteins. | 1. Perform global proteomics to identify the off-target proteins. 2. Validate the degradation of identified off-targets by Western Blot. 3. Consult the literature to understand the function of the off-target proteins and how their degradation might influence the experimental outcome. |
| "Hook effect" observed (decreased effect at higher concentrations). | Formation of inactive binary complexes: At high concentrations, this compound may form more binary complexes (this compound-CRBN or this compound-Target) than the productive ternary complex required for degradation. | Perform a detailed dose-response curve to identify the optimal concentration range that avoids the hook effect. |
Quantitative Data Summary
The following tables provide representative quantitative data for Pomalidomide. While specific data for this compound is not extensively available, these values can serve as a starting point for experimental design.
Table 1: Representative IC50/DC50 Values for Pomalidomide
| Target | Assay Type | Cell Line | IC50/DC50 (nM) | Reference |
| CRBN Binding | Competitive Displacement | U266 Myeloma Cells | ~2000 | [17] |
| IKZF1 (Ikaros) Degradation | Western Blot | MM.1S Myeloma Cells | ~25 | [15] |
| IKZF3 (Aiolos) Degradation | Western Blot | MM.1S Myeloma Cells | <100 | [15] |
| Cell Proliferation Inhibition | Cell Viability Assay | RPMI8226 Myeloma Cells | 8000 | [18] |
| Cell Proliferation Inhibition | Cell Viability Assay | OPM2 Myeloma Cells | 10000 | [18] |
Table 2: Recommended Concentration Ranges for Co-culture Experiments
| Cell Type | Typical Concentration Range (µM) | Primary Effect Observed |
| Peripheral Blood Mononuclear Cells (PBMCs) | 0.1 - 1.0 | T-cell co-stimulation, cytokine modulation |
| Multiple Myeloma (MM) Cell Lines | 1.0 - 10.0 | Anti-proliferative effects, apoptosis |
| Co-culture (e.g., PBMCs and MM cells) | 0.1 - 5.0 | Balance of immunomodulatory and anti-cancer effects |
Note: These are starting recommendations. The optimal concentration must be determined empirically for each specific co-culture system.
Experimental Protocols
Protocol 1: Dose-Response Co-culture Assay for On-Target Effects
Objective: To determine the optimal concentration of this compound for inducing cancer cell death and immune cell activation in a co-culture system.
Materials:
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Cancer cell line (e.g., MM.1S)
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Immune cells (e.g., human PBMCs)
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This compound
-
96-well co-culture plates
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Cell viability reagent (e.g., CellTiter-Glo®)
-
Flow cytometer
-
Antibodies for immune cell activation markers (e.g., anti-CD69, anti-CD25)
-
ELISA kit for cytokine detection (e.g., IL-2, IFN-γ)
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Immune Cell Addition: Add immune cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Compound Treatment: Add serial dilutions of this compound (e.g., 0.01 nM to 10 µM) to the co-culture wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the co-culture for 48-72 hours.
-
Analysis:
-
Cancer Cell Viability: Measure cancer cell viability using a plate-based assay. If cancer cells are adherent and immune cells are in suspension, the supernatant containing immune cells can be removed before adding the viability reagent.
-
Immune Cell Activation: Collect the immune cells from the supernatant and stain for activation markers (e.g., CD69, CD25) for analysis by flow cytometry.
-
Cytokine Production: Collect the culture supernatant and measure the concentration of relevant cytokines (e.g., IL-2, IFN-γ) by ELISA.
-
Protocol 2: Western Blot for On- and Off-Target Protein Degradation
Objective: To confirm the degradation of on-target proteins (Ikaros, Aiolos) and investigate the degradation of potential off-target zinc-finger proteins.
Methodology:
-
Cell Treatment: Treat cancer cells and immune cells (separately or in co-culture) with the determined optimal concentration of this compound for various time points (e.g., 2, 6, 24 hours). Include a vehicle control and a proteasome inhibitor control (e.g., MG132) to confirm proteasome-dependent degradation.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Ikaros, Aiolos, a known off-target zinc-finger protein (e.g., ZFP91), and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected co-culture results.
Caption: On-target vs. Off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pomalidomide increases immune surface marker expression and immune recognition of oncovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pomalidomide- and dexamethasone-based regimens in the treatment of refractory/relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 12. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection | PLOS One [journals.plos.org]
- 13. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
dealing with high background in Pomalidomide-5-OH assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-5-OH assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
A1: this compound (5-hydroxy pomalidomide) is a primary oxidative metabolite of Pomalidomide, a potent immunomodulatory drug used in cancer therapy.[1] It is formed in the body mainly by the cytochrome P450 enzymes CYP1A2 and CYP3A4.[1][2] Measuring this compound levels in biological samples is crucial for pharmacokinetic (PK) studies to understand the metabolism, clearance, and overall disposition of Pomalidomide in the body. Although this metabolite is reported to be significantly less pharmacologically active than the parent drug, its quantification helps in building a complete metabolic profile.[1]
Q2: What are the common assay platforms for this compound quantification?
A2: The most common analytical platforms for quantifying this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is generally preferred for its high sensitivity and specificity, allowing for precise quantification and structural confirmation. ELISA can be a higher-throughput and more cost-effective alternative, but it may be susceptible to cross-reactivity with the parent drug or other metabolites.
Q3: What are the key challenges in developing a robust this compound assay?
A3: Key challenges include:
-
High Background: Interference from the biological matrix can lead to elevated background signals, compromising assay sensitivity and accuracy.
-
Cross-reactivity (ELISA): Antibodies used in an ELISA may cross-react with Pomalidomide or other structurally similar metabolites, leading to inaccurate quantification.
-
Metabolite Stability: The stability of this compound in biological samples during collection, processing, and storage needs to be carefully evaluated to prevent degradation and ensure accurate results.
-
Low Endogenous Levels: As a metabolite, its concentration in samples might be low, requiring a highly sensitive assay.
Troubleshooting High Background in this compound Assays
High background can be a significant issue in both LC-MS/MS and ELISA-based assays for this compound. Below are troubleshooting guides for each platform.
LC-MS/MS Assays
High background in LC-MS/MS is often due to matrix effects, where co-eluting endogenous components from the sample suppress or enhance the ionization of the analyte.[3]
Problem: High background or ion suppression/enhancement observed in the chromatogram.
| Potential Cause | Troubleshooting Steps |
| Inadequate Sample Preparation | 1. Optimize Protein Precipitation: Ensure complete protein removal by using chilled organic solvents (e.g., acetonitrile, methanol) at an appropriate ratio (typically 3:1 or 4:1 solvent to plasma). Vortex thoroughly and centrifuge at high speed and low temperature. 2. Switch to a More Rigorous Extraction Method: Consider using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). SPE is often more effective at removing interfering matrix components. |
| Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in ionization. 2. Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample with a suitable buffer or mobile phase can reduce the concentration of interfering matrix components. |
| Chromatography Issues | 1. Optimize Chromatographic Separation: Adjust the gradient elution profile to better separate this compound from matrix interferences. A longer run time or a different column chemistry might be necessary. 2. Divert Flow: During the initial part of the chromatographic run when highly polar matrix components elute, divert the LC flow to waste to prevent them from entering the mass spectrometer. |
| Carryover | 1. Optimize Autosampler Wash: Use a strong organic solvent in the autosampler wash solution and consider multiple wash cycles. 2. Inject Blanks: Inject blank samples after high-concentration samples to assess and confirm the elimination of carryover. |
Troubleshooting Workflow for High Background in LC-MS/MS
Caption: A flowchart for troubleshooting high background in LC-MS/MS assays.
ELISA Assays
High background in ELISA can be caused by a variety of factors related to non-specific binding of antibodies and other reagents.
Problem: High signal in negative control or blank wells.
| Potential Cause | Troubleshooting Steps |
| Insufficient Blocking | 1. Increase Blocking Time/Temperature: Extend the blocking incubation period (e.g., to 2 hours at room temperature or overnight at 4°C). 2. Optimize Blocking Buffer: Try different blocking agents. Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk. The optimal concentration should be determined empirically (e.g., 1-5% BSA). Adding a small amount of a non-ionic detergent like Tween-20 (0.05%) to the blocking buffer can also help. |
| Primary/Secondary Antibody Issues | 1. Titrate Antibodies: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Perform a titration experiment to determine the optimal antibody concentration. 2. Check for Cross-Reactivity: The secondary antibody may be cross-reacting with other components in the sample. Use a pre-adsorbed secondary antibody that has been cross-adsorbed against the immunoglobulin of the sample species. |
| Inadequate Washing | 1. Increase Wash Steps: Increase the number of washing steps between incubations. 2. Increase Soaking Time: Allow a brief soaking period (e.g., 30 seconds) with the wash buffer in the wells before aspirating. 3. Ensure Proper Wash Volume: Make sure each well is completely filled with wash buffer during each wash step. |
| Contaminated Reagents | 1. Use Fresh Reagents: Prepare fresh buffers and substrate solutions. 2. Check Water Quality: Use high-purity water for all reagent preparations. |
| Substrate Issues | 1. Check Substrate Incubation Time: The substrate incubation time may be too long. Optimize the incubation time to achieve a good signal-to-noise ratio. 2. Read Plate Immediately: Read the plate immediately after adding the stop solution. |
Troubleshooting Workflow for High Background in ELISA
References
Pomalidomide-5-OH Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Pomalidomide-5-OH dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a hydroxylated active metabolite of Pomalidomide, an immunomodulatory drug (IMiD). Its primary mechanism involves binding to the Cereblon (CRBN) protein, which is a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[1][] This binding event alters the ligase's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] The degradation of these factors results in both direct anti-proliferative and pro-apoptotic effects in malignant cells (like multiple myeloma) and indirect immunomodulatory effects, such as T-cell and Natural Killer (NK) cell activation.[4][5][6] this compound is also frequently used as a CRBN-recruiting ligand in the development of Proteolysis Targeting Chimeras (PROTACs).[1]
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. Based on data for its parent compound, Pomalidomide, a general guideline is to perform a wide dose-response curve. For immunomodulatory effects, a common range is 0.1 to 1.0 µM.[3] For direct cytotoxicity in sensitive cancer cell lines, concentrations can range from 0.01 µM to 50 µM.[7] It is crucial to determine the optimal concentration for your specific experimental system empirically.
Q3: How does this compound differ from Pomalidomide?
A3: this compound is a metabolite of Pomalidomide. The key structural difference is the addition of a hydroxyl (-OH) group at the 5th position of the phthaloyl ring. This functional group provides a convenient attachment point ("linker handle") for synthesizing PROTACs, where this compound serves to recruit the CRBN E3 ligase to a target protein.[1] While its core mechanism of CRBN binding is conserved, pharmacokinetic and potency profiles may differ slightly from the parent compound.
Experimental Protocols & Data
Protocol: Generating a Dose-Response Curve using a Cell Viability Assay (e.g., MTT/XTT or CellTiter-Glo®)
This protocol provides a general framework for assessing the cytotoxic or anti-proliferative effects of this compound.
1. Materials:
- Target cell line(s)
- Complete cell culture medium
- This compound stock solution (e.g., 10 mM in DMSO)
- 96-well flat-bottom cell culture plates
- Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
- Multichannel pipette
- Plate reader (spectrophotometer or luminometer)
2. Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 5. Pomalidomide for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Pomalidomide-5-OH and Non-Malignant Cell Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cytotoxicity in non-malignant cells during experiments with Pomalidomide-5-OH. Given the limited direct data on this compound, this guide leverages information from its parent compound, Pomalidomide, to offer relevant strategies.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Non-Malignant Control Cells
Question: My non-malignant control cell line is showing significant death after treatment with this compound. What are the possible causes and how can I troubleshoot this?
Answer:
Unexpected cytotoxicity in non-malignant cells can arise from several factors. Follow these steps to identify and resolve the issue:
-
Confirm Compound Identity and Concentration:
-
Action: Verify the identity and purity of your this compound stock. If possible, use a fresh, validated batch.
-
Action: Double-check all calculations for your stock solution and final dilutions. An error in calculation is a common source of unexpectedly high concentrations.
-
-
Optimize Compound Concentration:
-
Action: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific non-malignant cell line. This will help you identify a non-toxic concentration range for your experiments.
-
-
Assess Baseline Cell Health:
-
Action: Ensure your cells are healthy and not stressed before starting the experiment. High passage numbers or suboptimal culture conditions can increase sensitivity to cytotoxic effects.
-
-
Consider the Solvent Effects:
-
Action: Include a vehicle control (e.g., DMSO) at the same final concentration used in your experimental wells. High concentrations of solvents can be toxic to cells. The final DMSO concentration should typically not exceed 0.5%.
-
-
Evaluate for Oxidative Stress:
-
Action: Pomalidomide has been shown to induce oxidative stress. It is plausible that this compound may have a similar, though likely lesser, effect. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it mitigates the cytotoxicity.
-
Issue 2: Inconsistent Results Between Experiments
Question: I am observing high variability in cytotoxicity when repeating my experiments with this compound. What could be causing this?
Answer:
Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility:
-
Standardize Cell Seeding Density:
-
Action: Ensure that the same number of viable cells are seeded in each well for every experiment. Cell density can influence the cellular response to a compound.
-
-
Control for Incubation Time:
-
Action: Adhere strictly to the planned incubation times for compound treatment and subsequent assays.
-
-
Ensure Homogeneous Compound Distribution:
-
Action: Mix the contents of the wells thoroughly but gently after adding this compound to ensure even distribution.
-
-
Monitor Culture Conditions:
-
Action: Maintain consistent temperature, humidity, and CO₂ levels in your incubator, as fluctuations can affect cell health and drug response.
-
-
Prepare Fresh Reagents:
-
Action: Prepare fresh dilutions of this compound and other reagents for each experiment to avoid degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for Pomalidomide and its metabolites in non-malignant cells?
A1: The primary mechanism of action for Pomalidomide involves binding to the Cereblon (CRBN) protein, which is part of an E3 ubiquitin ligase complex.[][2] This leads to the degradation of specific proteins and can induce apoptosis.[][3] Additionally, Pomalidomide can induce the production of reactive oxygen species (ROS), leading to oxidative stress, which can be cytotoxic to cells.[4]
Q2: How does the activity of this compound compare to Pomalidomide?
A2: this compound is a hydroxylated metabolite of Pomalidomide.[5][6] Studies have shown that the hydroxy metabolites of Pomalidomide are at least 26-fold less pharmacologically active than the parent compound in vitro.[5][6] This suggests that this compound is likely to be significantly less cytotoxic than Pomalidomide.
Q3: Can antioxidants be used to mitigate the cytotoxicity of this compound?
A3: Yes, if the cytotoxicity is mediated by oxidative stress, antioxidants may offer protection. N-acetylcysteine (NAC) is a commonly used antioxidant in cell culture that can help replenish intracellular glutathione (B108866) levels and scavenge ROS.[7][8][9][10] It is advisable to test a range of NAC concentrations to find the optimal protective effect without interfering with other cellular processes.
Q4: What are some key quantitative parameters to measure when assessing cytotoxicity?
A4: The half-maximal inhibitory concentration (IC50) is a critical parameter. It represents the concentration of a compound that causes a 50% reduction in cell viability. This is typically determined by performing a dose-response experiment and fitting the data to a sigmoidal curve.
Quantitative Data Summary
The following table summarizes the in vitro activity of Pomalidomide. While specific data for this compound is not available, the significantly lower pharmacological activity of hydroxylated metabolites suggests that its IC50 values would be substantially higher.[5][6]
| Compound | Assay Type | Cell Line | IC50 Value | Reference |
| Pomalidomide | Cell Viability (MTT) | RPMI8226 (Multiple Myeloma) | 8 µM | [3] |
| Pomalidomide | Cell Viability (MTT) | OPM2 (Multiple Myeloma) | 10 µM | [3] |
| Pomalidomide | TNF-α Inhibition | - | 13 nM |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
This protocol outlines the determination of cell viability based on the metabolic activity of cells.
Materials:
-
Non-malignant cell line of choice
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be ≤ 0.5%. Replace the medium in the wells with the compound dilutions and include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well.
-
Measurement: Agitate the plate to dissolve the formazan (B1609692) crystals and measure the absorbance at 570 nm.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value from the dose-response curve.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Non-malignant cell line of choice
-
Complete cell culture medium
-
This compound
-
DCFH-DA (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with this compound at various concentrations for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[11]
-
Wash: Wash the cells with PBS to remove the excess probe.
-
Measurement: Add PBS to each well and measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[11]
-
Data Analysis: Express ROS levels as relative fluorescence units (RFU) compared to the control.
Protocol 3: Mitigating Cytotoxicity with N-acetylcysteine (NAC)
This protocol describes how to assess the protective effect of NAC against this compound-induced cytotoxicity.
Materials:
-
All materials from Protocol 1
-
N-acetylcysteine (NAC)
Procedure:
-
Cell Seeding: Follow step 1 of Protocol 1.
-
NAC Pre-treatment: Pre-treat the cells with various concentrations of NAC (e.g., 1-10 mM) for 1-2 hours.
-
Compound Co-treatment: Add this compound at a cytotoxic concentration (e.g., around the IC50 value) to the NAC-containing wells.
-
Incubation and MTT Assay: Follow steps 3-7 of Protocol 1 to assess cell viability.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with NAC to determine if NAC provides a protective effect.
Visualizations
References
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Editorial: Impacts of drug-induced oxidative stress [frontiersin.org]
- 5. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection [mdpi.com]
- 8. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effects of N-acetylcysteine on cisplatin-induced oxidative stress and DNA damage in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Protocol Refinement for Pomalidomide-5-OH Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-5-OH based Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow, from synthesis to cellular assays.
Issue 1: Low Yield or Failure in PROTAC Synthesis
-
Question: I am struggling with the synthesis of my this compound based PROTAC. What are the common pitfalls?
-
Answer: Synthetic challenges with this compound based PROTACs often arise from the linker conjugation step. Here are some key considerations:
-
Linker Attachment to the 5-Hydroxy Group: The phenolic hydroxyl group of this compound can be less reactive than the amino group on the phthalimide (B116566) ring of standard pomalidomide (B1683931). Ensure you are using appropriate coupling chemistry. A Williamson ether synthesis is a common method for this purpose.
-
Reaction Conditions: The reaction conditions are critical. Ensure an inert atmosphere to prevent oxidation and use an appropriate base to deprotonate the hydroxyl group. The choice of solvent is also important; polar aprotic solvents like DMF or DMSO are generally suitable.[1][2][3]
-
Protecting Groups: If your protein of interest (POI) ligand has reactive functional groups, you may need to use protecting groups to prevent side reactions.
-
Purification: PROTACs can be challenging to purify due to their often-greasy nature and high molecular weight. Multi-step purification using both normal and reverse-phase chromatography may be necessary.[4][5]
-
Issue 2: Lack of Target Protein Degradation
-
Question: My this compound PROTAC is synthesized and characterized, but I don't observe any degradation of my target protein in cellular assays. What should I do?
-
Answer: A lack of target protein degradation is a common hurdle in PROTAC development.[6] A systematic troubleshooting approach is recommended:
-
Verify Compound Identity and Purity: Ensure the synthesized PROTAC is of high purity and its structure is confirmed by NMR and mass spectrometry.
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[6] Consider performing a cell permeability assay, such as a PAMPA or Caco-2 assay.
-
Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm that your PROTAC is engaging the target protein and CRBN in cells.[7]
-
Check for CRBN Expression: Ensure that the cell line you are using expresses sufficient levels of Cereblon (CRBN), the target E3 ligase for pomalidomide.[6][8] This can be checked by Western blot.
-
Investigate Ternary Complex Formation: The formation of a stable and productive ternary complex (POI-PROTAC-CRBN) is essential for degradation.[8] Biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to study ternary complex formation in vitro.
-
Proteasome Inhibition Control: To confirm that the degradation is proteasome-dependent, co-treat cells with your PROTAC and a proteasome inhibitor like MG132.[6][9] A rescue of the target protein levels in the presence of the proteasome inhibitor indicates that the degradation is occurring via the ubiquitin-proteasome system.
-
Issue 3: High Off-Target Effects
-
Question: My this compound PROTAC degrades the target protein, but I am also observing significant off-target effects. How can I improve selectivity?
-
Answer: Off-target effects are a critical concern in PROTAC development. Pomalidomide itself is known to induce the degradation of neosubstrate proteins like IKZF1 and IKZF3.[10][11]
-
Linker Optimization: The length and composition of the linker are crucial for selectivity.[8] Systematically varying the linker can alter the geometry of the ternary complex and reduce off-target degradation.
-
Modifications to the Pomalidomide Moiety: The 5-hydroxy group on your pomalidomide may already influence the neosubstrate profile compared to unsubstituted pomalidomide. Further modifications at other positions of the pomalidomide scaffold could also be explored to minimize off-target effects.[12]
-
Proteomics-Based Selectivity Profiling: Perform unbiased proteomic studies (e.g., using mass spectrometry) to get a global view of the proteins degraded by your PROTAC. This will help identify off-targets and guide the redesign of your molecule.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the 5-hydroxy group on pomalidomide in my PROTAC?
A1: The 5-hydroxy group on the pomalidomide core serves as a potential attachment point for the linker, offering an alternative to the more commonly used positions on the phthalimide ring. While direct comparative studies are limited, the position of the linker exit vector from the E3 ligase ligand is known to significantly impact the efficacy and selectivity of the PROTAC. The 5-position modification may alter the binding affinity to CRBN and the geometry of the ternary complex, potentially leading to a different degradation profile compared to PROTACs with linkers at other positions. Studies on 5-hydroxythalidomide, a metabolite of thalidomide, have shown that it can still bind to CRBN and induce the degradation of certain neosubstrates.[13][14]
Q2: How do I choose the optimal linker for my this compound based PROTAC?
A2: The optimal linker length and composition must be determined empirically for each target protein. Generally, a good starting point is to synthesize a series of PROTACs with linkers of varying lengths (e.g., PEG or alkyl chains of different units).[8][15] The goal is to find a linker that facilitates the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, while a linker that is too long might lead to an unstable complex.[8]
Q3: What are the key control experiments I should perform when evaluating my this compound PROTAC?
A3: Rigorous control experiments are essential to validate your results. Key controls include:
-
Negative Control PROTAC: A molecule that is structurally similar to your active PROTAC but contains a modification that prevents it from binding to either the target protein or CRBN. An N-methylated pomalidomide analog can be used as a CRBN-binding deficient control.[10]
-
Proteasome Inhibitor Co-treatment: To confirm proteasome-dependent degradation.[6][9]
-
CRBN Knockdown/Knockout Cells: To demonstrate that the degradation is CRBN-dependent.[9]
-
Competition with Free Ligands: Co-treatment with an excess of the free POI ligand or free this compound should compete with the PROTAC and rescue target degradation, confirming the requirement of ternary complex formation.[10]
Quantitative Data Summary
The following table summarizes representative data for pomalidomide-based PROTACs to illustrate the range of degradation efficiencies that can be achieved. Note that these values are highly dependent on the specific target, linker, and cell line used.
| PROTAC Target | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| EGFRWT | Quinoxaline-based | A549 | 32.9 - 43.4 | >90 | [16] |
| HDAC8 | Alkyl/PEG | - | 147 | 93 | [17] |
| ALK | C5-alkyne | SU-DHL-1 | - | - | [18] |
Detailed Experimental Protocols
Protocol 1: Synthesis of a this compound based PROTAC via Williamson Ether Synthesis
This protocol provides a general method for attaching a linker to the 5-hydroxy group of this compound.
-
Materials: this compound, Linker with a terminal leaving group (e.g., bromo-PEG-amine), Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄), POI ligand with a carboxylic acid, HATU, DIPEA.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq) and the linker (1.2 eq).
-
Stir the reaction mixture at 60-80 °C for 12-24 hours, monitoring by LC-MS.
-
After cooling, dilute with water and extract with DCM.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the intermediate by column chromatography.
-
To a solution of the POI ligand-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Add the purified pomalidomide-linker intermediate (1.0 eq) and stir at room temperature for 12-16 hours.
-
Protocol 2: Western Blotting for Protein Degradation
This protocol is a standard method to quantify changes in target protein levels.[9]
-
Materials: Cell line of interest, PROTAC compound, DMSO, RIPA lysis buffer with protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, Primary antibodies (target protein and loading control, e.g., GAPDH), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or DMSO vehicle control for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control to determine DC50 and Dmax values.[18]
-
Visualizations
Caption: Mechanism of action for a this compound based PROTAC.
Caption: Troubleshooting workflow for lack of target protein degradation.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Pomalidomide and its Metabolites in Cell Line-Based Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues related to Pomalidomide (B1683931) and its hydroxylated metabolite, Pomalidomide-5-OH, in cell line experiments. The focus is on understanding and overcoming resistance to the parent compound, Pomalidomide, given the significantly lower pharmacological activity of its metabolites.
Frequently Asked Questions (FAQs)
Q1: We are seeing reduced efficacy of Pomalidomide in our long-term cell culture experiments. Could metabolism to this compound be the cause?
A: While Pomalidomide is metabolized to hydroxylated forms, including this compound, it is unlikely that this is the primary cause of reduced efficacy. In vitro studies have shown that the hydroxy metabolites of Pomalidomide are at least 26-fold less pharmacologically active than the parent compound[1]. Therefore, the accumulation of this compound is not expected to contribute significantly to the anti-proliferative or immunomodulatory effects. The more probable cause of reduced efficacy over time is the development of resistance to Pomalidomide itself.
Q2: What is the primary mechanism of action of Pomalidomide?
A: Pomalidomide exerts its anti-cancer effects through a multi-faceted mechanism.[][3] Its primary target is the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[4] By binding to CRBN, Pomalidomide induces the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][4] This leads to downstream effects including apoptosis of tumor cells, inhibition of angiogenesis, and modulation of the immune system through the stimulation of T cells and Natural Killer (NK) cells.[][3]
Q3: What are the known mechanisms of resistance to Pomalidomide in cell lines?
A: Resistance to Pomalidomide can be broadly categorized into CRBN-dependent and CRBN-independent mechanisms.
-
CRBN-dependent resistance: This is the most well-characterized mechanism and involves alterations in the CRBN pathway. This can include:
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Downregulation or loss of CRBN expression.[5]
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Mutations in the CRBN gene that prevent Pomalidomide binding.
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Mutations in the binding sites of Ikaros and Aiolos for CRBN.
-
-
CRBN-independent resistance: Cells can also develop resistance through mechanisms that bypass the CRBN pathway, such as:
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Activation of pro-survival signaling pathways, most notably the MEK/ERK pathway.
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Changes in the tumor microenvironment that promote cell survival.
-
Q4: Can co-treatment with other agents overcome Pomalidomide resistance?
A: Yes, several strategies are being explored to overcome Pomalidomide resistance. For resistance mediated by the MEK/ERK pathway, co-treatment with a MEK inhibitor such as selumetinib (B1684332) has been shown to resensitize resistant cells. Additionally, for cells with CRBN-independent resistance, combining Pomalidomide with other anti-myeloma agents that have different mechanisms of action can be effective.
Q5: We observed that supplementing our culture media with glycine (B1666218) appeared to affect the cells' response to Pomalidomide. Is there a known interaction?
A: Recent studies have suggested a link between glycine metabolism and Pomalidomide sensitivity. One study found that decreased glycine levels were associated with Pomalidomide resistance in multiple myeloma patients.[5] Furthermore, the addition of exogenous glycine was shown to increase the sensitivity of multiple myeloma cell lines to Pomalidomide, promoting apoptosis.[5] This suggests that modulating glycine availability could be a novel strategy to enhance Pomalidomide's efficacy.
Troubleshooting Guides
Issue 1: Decreased Cell Line Sensitivity to Pomalidomide in Subsequent Experiments
| Possible Cause | Troubleshooting Steps |
| Development of Drug Resistance | 1. Confirm Resistance: Perform a dose-response curve with the current cell line and compare the IC50 value to that of the parental, non-resistant cell line. 2. Assess CRBN Expression: Analyze CRBN protein levels by Western blot and mRNA levels by qRT-PCR in both sensitive and resistant cells. A significant decrease in the resistant line is indicative of a common resistance mechanism. 3. Investigate Downstream Signaling: Examine the phosphorylation status of key proteins in the MEK/ERK pathway (e.g., p-ERK) to identify activation of bypass pathways. |
| Inconsistent Drug Potency | 1. Proper Storage: Ensure Pomalidomide is stored as recommended by the manufacturer to prevent degradation. 2. Fresh Working Solutions: Prepare fresh working solutions of Pomalidomide from a new stock for each experiment. |
| Cell Line Integrity | 1. Authentication: Periodically authenticate your cell line to ensure it has not been misidentified or cross-contaminated. 2. Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug responses. |
Issue 2: High Variability in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | 1. Homogenous Cell Suspension: Ensure a single-cell suspension before plating by gentle pipetting or passing through a cell strainer. 2. Consistent Plating Technique: Mix the cell suspension between plating replicates to prevent settling. |
| Edge Effects in Microplates | 1. Avoid Outer Wells: Do not use the outermost wells of the microplate for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile media or PBS. |
| Inaccurate Drug Dilutions | 1. Serial Dilutions: Prepare a fresh serial dilution of Pomalidomide for each experiment. 2. Pipette Calibration: Regularly calibrate pipettes to ensure accurate liquid handling. |
Quantitative Data Summary
Table 1: Pomalidomide Activity in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MM.1S | ~0.1 | N/A |
| U266 | ~1.0 | N/A |
| RPMI-8226 | ~0.5 | N/A |
| H929 | ~0.05 | N/A |
| OPM-2 | >10 (Resistant) | N/A |
Note: IC50 values are approximate and can vary based on experimental conditions such as cell density and assay duration. Researchers should establish their own baseline IC50 values.
Table 2: Effect of Glycine on Pomalidomide-Induced Apoptosis
| Cell Line | Treatment | % Apoptotic Cells | Reference |
| RPMI-8226 | Pomalidomide (1 µM) | ~20% | [5] |
| RPMI-8226 | Pomalidomide (1 µM) + Glycine (20 mg/L) | ~35% | [5] |
| MM.1S | Pomalidomide (1 µM) | ~25% | [5] |
| MM.1S | Pomalidomide (1 µM) + Glycine (20 mg/L) | ~40% | [5] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using a Resazurin-based Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of Pomalidomide in culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Resazurin (B115843) Addition: Add 20 µL of a 0.15 mg/mL resazurin solution to each well.
-
Incubation: Incubate for 4 hours at 37°C.
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of CRBN and p-ERK
-
Cell Lysis: Treat cells with Pomalidomide or vehicle for the desired time. Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CRBN, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Pomalidomide's mechanism of action in a myeloma cell.
References
- 1. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 4. Pomalidomide in the treatment of multiple myeloma: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for Pomalidomide-5-OH PROTACs
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of linker length for Pomalidomide-5-OH Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a this compound PROTAC?
A1: The linker is a critical component of a PROTAC, connecting the pomalidomide (B1683931) moiety (which binds to the Cereblon (CRBN) E3 ubiquitin ligase) to the ligand that binds your protein of interest (POI). Its primary function is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the POI.[1] The linker's length, composition, and attachment points significantly influence the PROTAC's overall efficacy.[1][2]
Q2: Why is linker length so critical for the efficacy of this compound PROTACs?
A2: The linker's length is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[1] An optimal linker length ensures the correct spatial orientation for efficient ubiquitination.[1] If the linker is too short, it can cause steric hindrance, preventing the formation of a stable complex.[1][2] Conversely, if the linker is too long, it may lead to an entropically unfavorable complex or fail to bring the two proteins into close enough proximity for ubiquitination.[1]
Q3: What are the most common types of linkers used for Pomalidomide-based PROTACs?
A3: The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[1] PEG linkers are generally more hydrophilic and can improve the solubility and cell permeability of the PROTAC.[1] Alkyl linkers are more hydrophobic and, while synthetically simple, may result in lower solubility.[1] The choice between these linker types depends on the specific properties of the target protein and the warhead.[1]
Q4: What is the "hook effect" and how can linker design help mitigate it?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (POI-PROTAC or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. A well-designed linker can promote positive cooperativity in ternary complex formation, which can help to mitigate the severity of the hook effect.
Q5: How does the attachment point of the linker on the pomalidomide scaffold influence PROTAC activity?
A5: The point of linker attachment on the pomalidomide scaffold is critical and significantly impacts a PROTAC's physicochemical properties, ternary complex formation, and degradation efficiency. Strategic modifications, particularly at the C5 position of the phthalimide (B116566) ring, have been shown to sterically hinder interactions with off-target zinc-finger proteins while maintaining or even enhancing on-target degradation potency.[3]
Troubleshooting Guides
Issue 1: My this compound PROTAC shows high binding affinity to the target protein and E3 ligase in binary assays, but it fails to induce target degradation in cells.
This is a frequent challenge that often points to issues with the formation of a productive ternary complex or other cellular factors.
| Potential Cause | Troubleshooting Steps |
| Incorrect Linker Length or Rigidity | Synthesize and test a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or methylene (B1212753) units). |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target. Modify the linker to improve physicochemical properties (e.g., by incorporating PEG units to increase solubility). Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[4] |
| Inefficient Ternary Complex Formation | The linker may not be facilitating a productive interaction.[4] Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize ternary complex formation. |
| Low CRBN Expression in Cell Line | The chosen cell line may not express sufficient levels of the CRBN E3 ligase.[4] Confirm CRBN expression via Western Blot. |
| Instability of the PROTAC | The PROTAC may be degrading in the cell culture medium or inside the cell.[4] Evaluate the chemical stability of your PROTAC under experimental conditions. |
Issue 2: I am observing a significant "hook effect" with my PROTAC.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ternary Complex Stability | The linker may not be promoting positive cooperativity in ternary complex formation. Redesign the linker to be more rigid or to have a different composition to enhance the stability of the ternary complex. |
| High PROTAC Concentrations | The hook effect is concentration-dependent. Perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC. |
Issue 3: My PROTAC is causing degradation of off-target proteins.
| Potential Cause | Troubleshooting Steps |
| Lack of Selectivity of the Target-Binding Ligand | Utilize a more selective and potent binder for your protein of interest. |
| Linker Influences Off-Target Ternary Complex Formation | Systematically vary the linker length and composition. The attachment point on the pomalidomide scaffold can also influence off-target effects.[3][4] |
| E3 Ligase Endogenous Substrates | The E3 ligase has endogenous substrates that are structurally similar to the target. Consider using a different E3 ligase if possible.[4] |
Data Presentation
The following tables summarize quantitative data from various studies on pomalidomide-based PROTACs, illustrating the impact of linker length and composition on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: EGFR-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | Alkyl-ether | 43.4 | >90 | A549 |
| Compound 16 | Alkyl-ether | 32.9 | 96 | A549 |
| Data from a study by Meng et al. (2022) shows that subtle modifications in the alkyl-ether linker can significantly impact degradation potency.[2][5] |
Table 2: Bcr-Abl-Targeting PROTACs
| PROTAC | Linker Length (Carbon Chain) | Degradation Rate (%) at 100 nM | Degradation Rate (%) at 300 nM |
| 7l-7t (series) | 2-10 members | Varied | Varied |
| 7o | 6 members | 69.89 | 94.23 |
| In a series of Bcr-Abl degraders, a PROTAC with a 6-member carbon chain linker demonstrated the most potent degradation.[2] |
Table 3: BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
| Data compiled from studies on BRD4-targeting PROTACs using a JQ1-like warhead and a thalidomide-based Cereblon ligand.[6] |
Mandatory Visualizations
Caption: General mechanism of action for a this compound PROTAC.
Caption: Typical experimental workflow for evaluating this compound PROTACs.
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.
Experimental Protocols
Protocol 1: Synthesis of a this compound PROTAC Library with Varying Linker Lengths
This protocol describes a general strategy for synthesizing a library of this compound PROTACs with different linker lengths (e.g., PEG or alkyl chains). This involves the synthesis of a pomalidomide derivative with a linker attachment point and a warhead with a complementary functional group, followed by their conjugation.
Step 1: Synthesis of Pomalidomide-Linker-Azide Intermediate
-
Alkylation of Pomalidomide: To a solution of pomalidomide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and a dihaloalkane or dihalo-PEG linker (e.g., 1,5-dibromopentane, 3.0 eq).[6]
-
Stir the reaction mixture at 60 °C for 12 hours.[6]
-
After cooling, dilute the reaction with water and extract with an organic solvent (e.g., DCM).[6]
-
Wash the combined organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate.[6]
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the mono-alkylated pomalidomide-linker-halide.
-
Azidation: To a solution of the pomalidomide-linker-halide (1.0 eq) in DMF, add sodium azide (B81097) (3.0 eq).[6]
-
Stir the reaction mixture at 60 °C for 6 hours.[6]
-
Work-up and purify as described above to yield the pomalidomide-linker-azide.
Step 2: Synthesis of Warhead-Linker-Alkyne
-
This step is highly dependent on the structure of the warhead. Generally, a carboxylic acid derivative of the warhead is coupled with propargylamine (B41283).
-
Dissolve the warhead-carboxylic acid (1.0 eq), propargylamine (1.2 eq), and coupling reagents (e.g., HATU, 1.2 eq) in DMF.[6]
-
Add a base (e.g., DIPEA, 3.0 eq) and stir at room temperature until the reaction is complete.[6]
-
Purify the alkyne-functionalized warhead.
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
-
Dissolve the pomalidomide-linker-azide (1.0 eq) and the warhead-linker-alkyne (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O).
-
Add a copper(II) sulfate solution and sodium ascorbate.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the degradation of a target protein.[2]
-
Cell Culture and Treatment: Plate cells in appropriate well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.[2][7]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[2]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[8]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to qualitatively assess the formation of the POI-PROTAC-CRBN ternary complex in cells.
-
Cell Treatment and Lysis: Treat cells with the PROTAC, a vehicle control, and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C. Add Protein A/G beads to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Perform Western blotting on the eluted samples and probe for the presence of CRBN and the target protein. The detection of CRBN in the target protein immunoprecipitate indicates the formation of the ternary complex.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Pomalidomide Experiments: Technical Support & Troubleshooting Center
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with pomalidomide (B1683931).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of pomalidomide that I should be aware of in my experiments?
A1: Pomalidomide has a multi-faceted mechanism of action.[][2] Its primary effects are mediated through its binding to the Cereblon (CRBN) protein, which is part of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of two key transcription factors: Ikaros (IKZF1) and Aiolos (IKZF3).[][2][5] The degradation of these proteins results in two major downstream effects:
-
Direct anti-tumor effects: In multiple myeloma cells, the degradation of Ikaros and Aiolos leads to the downregulation of critical survival factors like IRF4 and MYC, ultimately inducing cell cycle arrest and apoptosis.[][6][7]
-
Immunomodulatory effects: Pomalidomide enhances the immune response by promoting T-cell and Natural Killer (NK) cell proliferation and cytotoxicity.[3][5][7] The degradation of Ikaros and Aiolos in T-cells removes their repressive effect on the interleukin-2 (B1167480) (IL-2) gene, leading to increased IL-2 production and subsequent T-cell activation.[5] Pomalidomide also inhibits the production of pro-inflammatory cytokines like TNF-α.[3][7]
Additionally, pomalidomide has been shown to have anti-angiogenic properties by inhibiting the secretion of vascular endothelial growth factor (VEGF).[][2]
Q2: I am observing significant variability in my T-cell activation assays with pomalidomide. What are the potential causes and how can I mitigate this?
A2: High variability in T-cell activation assays is a common issue and can arise from several factors:
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Donor-to-donor variability: Peripheral blood mononuclear cells (PBMCs) from different donors can have inherent differences in their immune cell composition and responsiveness. Whenever possible, use PBMCs from the same donor for comparative experiments.[8]
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Cell handling and viability: Cryopreserved PBMCs need to be handled carefully to ensure high viability and functionality after thawing. It is recommended to let the cells rest for at least 2-4 hours in culture medium after thawing before starting the experiment. Always perform a viability check.[8]
-
Timing of treatment: The timing of pomalidomide treatment in relation to T-cell activation can significantly impact the results. Ensure consistent timing across all experiments.
-
Assay sensitivity: The choice of activation markers and the sensitivity of the detection method (e.g., flow cytometry) can influence the observed variability.
Q3: My pomalidomide treatment is not inducing the degradation of Ikaros (IKZF1) and Aiolos (IKZF3). What are the possible reasons?
A3: Failure to observe the degradation of Ikaros and Aiolos can be due to several factors:
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Low Cereblon (CRBN) expression: The activity of pomalidomide is dependent on the presence of CRBN.[3][4] Cell lines with low or absent CRBN expression will be resistant to pomalidomide-mediated degradation.[3][9] It is advisable to check the CRBN expression levels in your cell line.
-
Drug concentration and treatment duration: The degradation of Ikaros and Aiolos is both concentration- and time-dependent.[10] You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type.
-
Proteasome inhibition: If you are co-treating with other compounds, ensure they do not inhibit the proteasome, as this will prevent the degradation of ubiquitinated proteins.[5]
-
Experimental controls: Include a positive control (a cell line known to be sensitive to pomalidomide) and a negative control (a CRBN knockout/knockdown cell line) to validate your experimental setup.[11]
Q4: What are the typical concentrations of pomalidomide used in cell culture experiments?
A4: The optimal concentration of pomalidomide varies depending on the cell type and the specific effect being studied. The following table provides a general guideline:[8]
| Cell Type | Typical Concentration Range (µM) | Primary Effect Observed |
| Peripheral Blood Mononuclear Cells (PBMCs) | 0.1 - 1.0 | T-cell co-stimulation, cytokine modulation |
| Multiple Myeloma (MM) Cell Lines | 0.01 - 10 | Anti-proliferative and pro-apoptotic effects |
| Natural Killer (NK) Cells | 0.5 - 5.0 | Enhanced cytotoxicity and cytokine secretion |
It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide
Issue 1: Inconsistent Anti-Proliferative Effects on Multiple Myeloma (MM) Cells
-
Possible Cause 1: Cell Line Resistance.
-
Explanation: The MM cell line you are using may have acquired resistance to pomalidomide. Resistance can be mediated by low CRBN expression or alterations in downstream signaling pathways.[3][9]
-
Troubleshooting Steps:
-
Verify CRBN expression: Check the protein and mRNA levels of CRBN in your cell line.
-
Use a sensitive cell line as a positive control: Include a cell line known to be sensitive to pomalidomide (e.g., MM.1S) in your experiments.
-
Consider alternative mechanisms: Resistance can be CRBN-independent.[12] Investigate downstream pathways such as the NF-κB and MEK/ERK pathways.[13]
-
-
-
Possible Cause 2: Variability in Experimental Conditions.
-
Explanation: Minor variations in cell density, passage number, and media composition can affect the cellular response to pomalidomide.
-
Troubleshooting Steps:
-
Standardize cell culture protocols: Ensure consistent seeding densities and use cells within a defined passage number range.
-
Serum variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may influence cell proliferation. Test new lots of FBS before use in critical experiments.
-
-
Issue 2: Unexpected or Conflicting Results in Immunomodulatory Assays
-
Possible Cause 1: Complex Cytokine Interactions.
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Explanation: Pomalidomide's effects on the immune system are pleiotropic, involving changes in multiple cytokines and immune cell subsets.[14] The net effect can be influenced by the specific composition of cells in your culture (e.g., PBMCs vs. isolated T-cells).
-
Troubleshooting Steps:
-
Analyze multiple cytokines: Instead of focusing on a single cytokine, measure a panel of relevant cytokines (e.g., IL-2, IFN-γ, TNF-α) to get a broader picture of the immunomodulatory effects.
-
Characterize immune cell subsets: Use flow cytometry to analyze the proportions of different immune cell subsets (e.g., CD4+ T-cells, CD8+ T-cells, NK cells, regulatory T-cells) in your co-culture experiments. The impact of pomalidomide on Tregs can be variable depending on the experimental context.[15]
-
-
-
Possible Cause 2: Off-Target Effects.
-
Explanation: While CRBN is the primary target, high concentrations of pomalidomide may have off-target effects.
-
Troubleshooting Steps:
-
Experimental Protocols
Protocol 1: Western Blot for Ikaros (IKZF1) and Aiolos (IKZF3) Degradation
-
Objective: To measure the time- and concentration-dependent degradation of Ikaros and Aiolos in response to pomalidomide treatment.[5]
-
Principle: Cells are treated with pomalidomide, and the levels of Ikaros and Aiolos proteins are quantified by Western blot.
-
Materials:
-
Human T-cells or multiple myeloma cell lines
-
RPMI-1640 medium with 10% FBS
-
Pomalidomide stock solution (in DMSO)
-
Proteasome inhibitor (e.g., MG-132) as a control
-
Cell lysis buffer
-
SDS-PAGE equipment and Western blot reagents
-
Primary antibodies: anti-Ikaros (IKZF1), anti-Aiolos (IKZF3), anti-Actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
-
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to stabilize overnight. Treat cells with various concentrations of pomalidomide (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time course (e.g., 1, 3, 6, 24 hours). For a control experiment, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 30-60 minutes before adding pomalidomide.[5]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane. Block the membrane and then incubate with primary antibodies against Ikaros, Aiolos, and a loading control. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and image the blot. Quantify the band intensities and normalize the levels of Ikaros and Aiolos to the loading control.
-
Visualizations
Caption: Pomalidomide's mechanism of action.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 2. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. dovepress.com [dovepress.com]
- 8. benchchem.com [benchchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 14. ashpublications.org [ashpublications.org]
- 15. Pomalidomide in patients with multiple myeloma: potential impact on the reconstitution of a functional T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for Pomalidomide-5-OH treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Pomalidomide-5-OH treatment. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a hydroxylated metabolite of Pomalidomide (B1683931). It functions as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] Its primary mechanism of action is to act as a "molecular glue," recruiting specific proteins (neosubstrates) to the CRL4-CRBN E3 ubiquitin ligase complex for ubiquitination and subsequent degradation by the proteasome. The key neosubstrates for its therapeutic effects, particularly in oncology, are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3]
Q2: How does the activity of this compound compare to Pomalidomide?
A2: While this compound is a metabolite of Pomalidomide and shares the same core mechanism of recruiting neosubstrates to Cereblon, direct comparative studies on their binding affinity and degradation kinetics are not extensively published in the readily available literature. Pomalidomide is known to be more potent than its predecessors, thalidomide (B1683933) and lenalidomide.[][5] It is recommended that researchers empirically determine the optimal concentration and incubation time for this compound in their specific experimental system, using the data for Pomalidomide as a starting point.
Q3: What are the typical downstream effects of this compound treatment?
A3: The degradation of Ikaros and Aiolos leads to two main downstream effects: direct anti-proliferative and pro-apoptotic effects in cancer cells (like multiple myeloma) and immunomodulatory effects.[3][] The immunomodulatory effects include the activation of T cells and Natural Killer (NK) cells, leading to an enhanced anti-tumor immune response.[6][5]
Q4: What is a good starting concentration range for this compound in cell culture experiments?
A4: Based on studies with Pomalidomide, a starting concentration range of 0.1 µM to 10 µM is recommended for in vitro experiments. For assessing immunomodulatory effects, a lower range of 0.1 to 1.0 µM is often used. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.
Q5: How long should I incubate my cells with this compound?
A5: The optimal incubation time is dependent on the experimental endpoint.
-
For target degradation (Ikaros/Aiolos): Degradation can be rapid, with significant reduction observed within hours (e.g., 1-6 hours) of treatment.[] A time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) is essential to capture the kinetics of degradation.
-
For downstream cellular effects (e.g., apoptosis, cell cycle arrest): These effects typically require longer incubation times, ranging from 24 to 72 hours.
-
For cell viability assays: Standard incubation times are 48 or 72 hours to assess the anti-proliferative effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak target protein degradation observed. | 1. Sub-optimal concentration: The concentration of this compound may be too low. 2. Incorrect incubation time: The time point chosen for analysis might be too early or too late. 3. Low Cereblon (CRBN) expression: The cell line used may have low endogenous levels of CRBN, which is essential for the activity of this compound. 4. Compound integrity: The this compound may have degraded due to improper storage or handling. 5. Experimental error: Issues with Western blot protocol (e.g., antibody quality, transfer efficiency). | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 50 µM). 2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal time for maximal degradation. 3. Check the expression level of CRBN in your cell line by Western blot or qPCR. If low, consider using a cell line with higher CRBN expression. 4. Ensure this compound is stored correctly (typically at -20°C or -80°C) and prepare fresh stock solutions. 5. Review and optimize your Western blot protocol. Include positive and negative controls. |
| High variability between replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Inaccurate pipetting: Errors in compound dilution or addition. 3. Edge effects in multi-well plates: Evaporation from outer wells can concentrate the compound. 4. Cell health: Cells may be unhealthy or passaged too many times. | 1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. Use calibrated pipettes and be meticulous during dilutions and additions. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 4. Use cells with a low passage number and ensure they are in the logarithmic growth phase. |
| Observed cytotoxicity is much higher or lower than expected. | 1. Cell line sensitivity: Different cell lines have varying sensitivities to this compound. 2. Incorrect concentration of stock solution: Errors in weighing the compound or in calculations. 3. DMSO concentration: High concentrations of DMSO (the typical solvent) can be toxic to cells. | 1. Perform a dose-response curve for your specific cell line to determine the IC50 value. 2. Double-check all calculations and re-prepare the stock solution if necessary. 3. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%). Include a vehicle control (DMSO alone) in your experiments. |
| Difficulty in detecting downstream effects (e.g., apoptosis). | 1. Insufficient incubation time: The incubation period may be too short for the downstream effect to manifest. 2. Assay sensitivity: The chosen assay may not be sensitive enough to detect the change. 3. Cellular context: The signaling pathways leading to the downstream effect may be altered in the chosen cell line. | 1. Extend the incubation time (e.g., 48, 72, or 96 hours). 2. Consider using a more sensitive assay or a combination of assays (e.g., Annexin V/PI staining and caspase activity assay for apoptosis). 3. Review the literature for the specific signaling pathways in your cell line and consider if this compound is expected to have the desired effect. |
Quantitative Data Summary
Disclaimer: The following data is for the parent compound, Pomalidomide, and should be used as a reference for designing experiments with this compound. Optimal conditions for this compound should be determined empirically.
Table 1: Cereblon (CRBN) Binding Affinity of Pomalidomide
| Assay Type | Cell/System | IC50 Value |
| Competitive Bead Binding | U266 Myeloma Cell Extracts | ~2 µM |
| Competitive Binding | HEK293T Cells | >10 µM (for Thalidomide) |
Data compiled from multiple sources indicating micromolar affinity.[7]
Table 2: Protein Degradation Kinetics of Pomalidomide
| Target Protein | Cell Line | Time to Significant Degradation |
| Ikaros (IKZF1) & Aiolos (IKZF3) | Multiple Myeloma & T-cells | Within hours (significant degradation by 1-2 hours) |
Degradation of neosubstrates is a rapid process following treatment.[]
Table 3: Anti-proliferative Activity of Pomalidomide (IC50 Values)
| Cell Line | Incubation Time | IC50 Value |
| RPMI8226 | 48 hours | 8 µM |
| OPM2 | 48 hours | 10 µM |
IC50 values are cell-line dependent and should be determined for each experimental system.
Experimental Protocols
Protocol 1: Optimizing Incubation Time for Target Protein Degradation via Western Blot
This protocol outlines a time-course experiment to determine the optimal incubation time for this compound-induced degradation of a target protein (e.g., Ikaros).
Materials:
-
Target cells (e.g., multiple myeloma cell line)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-target, anti-CRBN, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of the longest incubation period. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a pre-determined concentration of this compound (e.g., the IC50 value from a viability assay or a concentration from the literature, such as 1 µM). Include a vehicle control (DMSO).
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration, add Laemmli buffer, and boil. Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Western Blotting:
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody against the target protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein level to the loading control for each time point. The optimal incubation time is the point at which maximal degradation is observed.
Protocol 2: Determining Cell Viability and IC50 using a CCK-8 Assay
This protocol describes how to assess the effect of this compound on cell proliferation and determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Target cells
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT, MTS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Compound Dilution and Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a set period, typically 48 or 72 hours, in a cell culture incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for an additional 1-4 hours, until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing incubation time.
References
- 1. This compound | CAS#:1547162-41-3 | Chemsrc [chemsrc.com]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pomalidomide for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Quality Control for Synthetic Pomalidomide-5-OH
Welcome to the technical support center for the quality control of synthetic Pomalidomide-5-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the quality control of synthetic this compound?
A1: The primary analytical methods for the quality control of synthetic this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] These techniques are essential for assessing purity, identifying and quantifying impurities, and conducting stability studies. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and characterization.[3][4]
Q2: How can I adapt an existing HPLC method for Pomalidomide (B1683931) to analyze this compound?
A2: Adapting an HPLC method requires re-optimization. Since this compound is more polar than Pomalidomide due to the hydroxyl group, you may need to adjust the mobile phase composition. Typically, this involves decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in a reversed-phase HPLC setup.[5] It is also crucial to perform a new method validation according to ICH guidelines to ensure accuracy, precision, linearity, and specificity for this compound.[2][6]
Q3: I am observing peak tailing for this compound in my HPLC analysis. What could be the cause and how can I resolve it?
A3: Peak tailing for this compound can be caused by secondary interactions between the basic amine groups in the molecule and residual silanols on the HPLC column.[7] To resolve this, consider the following:
-
Use an end-capped column: Employ a high-purity, end-capped C18 or a phenyl-hexyl column.[5]
-
Modify the mobile phase: Add a small amount of a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol (B1196071) sites.[7]
-
Adjust pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte.
-
Lower sample concentration: Column overload can also cause peak tailing. Try injecting a more dilute sample.[7]
Q4: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?
A4: For this compound (molecular formula: C₁₃H₁₁N₃O₅), the expected protonated molecule [M+H]⁺ would be approximately m/z 290.[8][9] In negative ion mode, the deprotonated molecule [M-H]⁻ would be approximately m/z 288. Characteristic fragment ions should be identified through tandem mass spectrometry (MS/MS) to confirm the structure. For instance, fragmentation of hydroxylated pomalidomide has been shown to produce product ions at m/z 262, 245, and 179.[8]
Q5: How should I perform stability testing for synthetic this compound?
A5: Stability testing for this compound should be conducted under various stress conditions as per ICH guideline Q1A(R2). This includes exposure to acidic, alkaline, oxidative, thermal, and photolytic conditions.[3][10] A stability-indicating HPLC method that can separate the parent drug from its degradation products is essential.[6][10] The degradation profile is expected to be similar to Pomalidomide, which shows significant degradation under acidic, alkaline, and oxidative conditions.[10]
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with column silanols; Column overload.[7] | Use a high-purity, end-capped C18 column; Add a competing amine (e.g., triethylamine) to the mobile phase; Lower the sample concentration.[7] |
| Split Peaks | Injection solvent is stronger than the mobile phase; Column void or contamination.[7] | Dissolve the sample in the initial mobile phase or a weaker solvent; Flush the column with a strong solvent or replace it if a void has formed.[7] |
| Ghost Peaks | Contamination in the mobile phase or injector; Carryover from a previous injection.[7] | Use fresh, high-purity solvents for the mobile phase; Implement a robust needle wash step in the autosampler method.[7] |
| Retention Time Drift | Inconsistent mobile phase composition; Temperature fluctuations; Column aging.[7] | Prepare fresh mobile phase daily and ensure thorough mixing; Use a column oven to maintain a constant temperature; Equilibrate the column until a stable baseline is achieved.[7] |
LC-MS Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Ionization | Suboptimal source parameters; Inappropriate mobile phase pH.[7] | Optimize source parameters (e.g., capillary voltage, gas flow, temperature); Ensure the mobile phase pH promotes protonation for positive ESI mode.[7] |
| In-source Fragmentation | High source temperature or cone voltage.[7] | Reduce the source temperature and/or cone voltage to minimize fragmentation before mass analysis.[7] |
| Unexpected Adducts | Presence of non-volatile salts in the sample or mobile phase. | Use volatile mobile phase additives like formic acid or ammonium (B1175870) acetate; Perform sample clean-up to remove non-volatile salts. |
| Low Sensitivity | Matrix effects from the sample; Poor fragmentation efficiency.[7] | Dilute the sample to minimize matrix suppression; Optimize collision energy to achieve efficient fragmentation of the parent ion into characteristic product ions.[7] |
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound
This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific instrumentation and impurity profile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Dissolve the this compound in a mixture of water and acetonitrile.
Protocol 2: LC-MS/MS Quantification of this compound
This protocol outlines a typical method for the sensitive and selective quantification of this compound.
-
Sample Preparation:
-
To a plasma or solution sample, add an internal standard (e.g., Pomalidomide-D5).[10][12]
-
Perform protein precipitation with cold acetonitrile or liquid-liquid extraction with ethyl acetate.[12][13]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.[12]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other components.
-
Flow Rate: 0.3-0.5 mL/min.[1]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[12]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (suggested):
-
Optimize collision energy for each transition.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ijisrt.com [ijisrt.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CN105866297B - A kind of HPLC analytical method of the pomalidomide in relation to substance - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Sensitive Liquid Chromatography/mass Spectrometry Methods for Quantification of Pomalidomide in Mouse Plasma and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
challenges in Pomalidomide-5-OH delivery for in vivo studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pomalidomide-5-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Pomalidomide (B1683931)?
This compound (5-hydroxy pomalidomide) is a primary oxidative metabolite of Pomalidomide.[1] It is formed in vivo mainly through the action of CYP1A2 and CYP3A4 enzymes.[1] While structurally similar to Pomalidomide, the addition of a hydroxyl group can alter its physicochemical properties, including solubility and binding characteristics. In vitro studies have shown that the hydroxy metabolites of pomalidomide are at least 26-fold less pharmacologically active than the parent compound.[1] Despite this, this compound is a known Cereblon (CRBN) ligand and is frequently used in the development of Proteolysis Targeting Chimeras (PROTACs) to recruit the CRBN E3 ubiquitin ligase.[2]
Q2: What are the main challenges in delivering this compound for in vivo studies?
The primary challenge in the in vivo delivery of this compound stems from its presumed low aqueous solubility, a common characteristic of pomalidomide and its derivatives.[3] This can lead to difficulties in preparing stable and homogenous formulations for administration, potentially causing issues with bioavailability and consistent dosing. Researchers may encounter precipitation of the compound either in the formulation itself or upon administration in vivo.
Q3: Are there any established in vivo formulation protocols for this compound?
While peer-reviewed literature detailing specific in vivo formulation protocols for this compound is limited, commercial suppliers of the compound provide suggested protocols. These formulations are designed to address the poor aqueous solubility of the compound. Two common starting points are:
-
Protocol 1: A solution composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Protocol 2: A solution of 10% DMSO in a 90% aqueous solution of 20% SBE-β-CD (sulfobutylether-β-cyclodextrin).[2]
It is crucial to note that these are starting points and may require optimization based on the specific animal model, route of administration, and desired dose.
Q4: What is the known signaling pathway for this compound?
This compound, like its parent compound pomalidomide, functions as a "molecular glue" by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins known as "neosubstrates". While both pomalidomide and this compound target CRBN, there may be differences in their neosubstrate degradation profiles. For instance, a related compound, 5-hydroxythalidomide, has been shown to induce the degradation of the neosubstrate PLZF, which is implicated in teratogenicity.[4]
Caption: Mechanism of this compound-mediated protein degradation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation in Formulation | Poor solubility of this compound in the chosen vehicle. | 1. Gently warm the formulation and/or use sonication to aid dissolution.[2]2. Prepare a fresh stock solution in 100% DMSO before diluting with aqueous buffers. 3. Increase the percentage of co-solvents (e.g., PEG300, DMSO) in the final formulation. 4. Consider alternative solubilizing agents such as cyclodextrins (e.g., SBE-β-CD).[2] |
| Inconsistent Animal Dosing | Inhomogeneous formulation (suspension instead of solution). | 1. Ensure the final formulation is a clear solution before administration.[2]2. If a suspension is unavoidable, ensure it is uniformly mixed before drawing each dose. 3. Prepare the formulation fresh before each use to minimize settling. |
| Adverse Events in Animals (e.g., lethargy, weight loss) | Vehicle toxicity or off-target effects of this compound. | 1. Run a vehicle-only control group to assess the toxicity of the formulation components. 2. Reduce the concentration of organic co-solvents like DMSO if toxicity is observed. 3. Although specific toxicity data for this compound is lacking, monitor for known side effects of pomalidomide such as myelosuppression (neutropenia, thrombocytopenia) and gastrointestinal issues.[5] |
| Lack of Expected Biological Effect | Poor bioavailability, rapid metabolism, or lower intrinsic activity. | 1. Confirm the stability of this compound in your formulation under storage and experimental conditions. 2. Consider a different route of administration (e.g., intraperitoneal vs. oral) to potentially increase systemic exposure. 3. Measure plasma concentrations of this compound to assess its pharmacokinetic profile. 4. Be aware that this compound is reported to be significantly less pharmacologically active than pomalidomide in vitro.[1] |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Pomalidomide
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁N₃O₄ | [6] |
| Molecular Weight | 273.24 g/mol | [6] |
| Aqueous Solubility | ~0.01 mg/mL | [5] |
| Plasma Protein Binding | 12% - 44% | [7] |
| Metabolism | Extensively metabolized, primarily by CYP1A2 and CYP3A4. | [1] |
| Elimination Half-life | 6.5 - 8.0 hours | [8] |
| Major Metabolites | 5-hydroxy pomalidomide, hydrolysis products, and glucuronides. | [1][9] |
Table 2: Suggested In Vivo Formulations for this compound
| Formulation Component | Protocol 1 | Protocol 2 | Reference |
| This compound | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | [2] |
| DMSO | 10% | 10% | [2] |
| PEG300 | 40% | - | [2] |
| Tween-80 | 5% | - | [2] |
| Saline | 45% | - | [2] |
| 20% SBE-β-CD in Saline | - | 90% | [2] |
Experimental Protocols
Detailed Methodology for In Vivo Formulation Preparation (Based on suggested protocols)
Objective: To prepare a clear, injectable solution of this compound for in vivo administration in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80, sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD), sterile
-
Sterile, pyrogen-free vials and syringes
-
Sonicator (optional)
Protocol 1: Co-solvent Formulation
-
Prepare a stock solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution. Ensure complete dissolution.
-
Prepare the vehicle mixture: In a separate sterile tube, combine the required volumes of PEG300 and Tween-80.
-
Combine and dilute: Slowly add the this compound stock solution to the PEG300/Tween-80 mixture while vortexing.
-
Final dilution: Add the required volume of sterile saline to reach the final desired concentration and vehicle composition (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Ensure clarity: Vortex the final solution thoroughly. If any precipitation or cloudiness is observed, gently warm the solution or sonicate until it becomes clear.[2]
-
Administration: Use the freshly prepared, clear solution for in vivo administration.
Protocol 2: Cyclodextrin-based Formulation
-
Prepare a stock solution: Dissolve the required amount of this compound in 100% DMSO to create a concentrated stock solution.
-
Prepare the cyclodextrin (B1172386) solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Combine and dilute: Add the this compound stock solution to the 20% SBE-β-CD solution to achieve the final desired concentration and vehicle composition (10% DMSO, 90% of 20% SBE-β-CD in saline).
-
Ensure clarity: Vortex the final solution until it is clear. Gentle warming or sonication can be used if necessary.[2]
-
Administration: Use the freshly prepared, clear solution for in vivo administration.
Caption: Workflow for preparing this compound for in vivo studies.
References
- 1. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ijpbr.in [ijpbr.in]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Population Pharmacokinetics of Pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Pomalidomide-5-OH Cell Viability Assay Optimization
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell viability assays with Pomalidomide-5-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (5-hydroxy pomalidomide) is a derivative of Pomalidomide (B1683931) and serves as a ligand for the Cereblon (CRBN) protein.[1] Pomalidomide and its analogs function as molecular glues, binding to CRBN, which is part of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[2][] This binding alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[] The degradation of these factors is a key mechanism for the anti-myeloma and immunomodulatory effects of these compounds.[] Pomalidomide also exerts anti-proliferative effects by inducing cell cycle arrest and apoptosis.[4][5][6]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is a solid yellow powder with limited solubility in aqueous solutions.[7] It is recommended to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).[8] For example, solubility in DMSO is approximately 15 mg/mL and in DMF is 10 mg/mL.[8] When preparing, sonication or gentle heating can aid dissolution if precipitation occurs.[1] For cell-based assays, the stock solution should be diluted in culture medium to the final working concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%). Aqueous solutions are not recommended for long-term storage; DMSO stocks can be stored at -20°C for up to a month.[8][9]
Q3: Which cell lines are most suitable for experiments with this compound?
A3: The sensitivity of cell lines to Pomalidomide and its derivatives is highly dependent on the expression of Cereblon (CRBN).[2][10][11] Cell lines with stable CRBN expression are required for the drug's activity.[10] Multiple myeloma (MM) cell lines are commonly used and show variable sensitivity. For instance, KMS11, MM1.S, and OPM2 have demonstrated substantial growth inhibition in response to Pomalidomide.[10][12] Conversely, cell lines with low or absent CRBN expression are often resistant.[2][10] It is crucial to select a cell line with confirmed CRBN expression or to validate its expression level before starting experiments.
Q4: What is a typical concentration range and incubation time for a cell viability assay?
A4: The effective concentration of Pomalidomide can vary significantly between cell lines. A broad concentration range, from 0.01 µM to 50 µM, is often used for initial screening.[12] For sensitive multiple myeloma cell lines like RPMI8226 and OPM2, IC50 values (the concentration that inhibits 50% of cell growth) have been reported to be around 8 µM and 10 µM, respectively, after a 48-hour incubation period.[12] Prolonged exposure is often necessary to observe significant effects on cell viability.[10] Therefore, incubation times of 48 to 72 hours are common.[12][13] Optimization of both concentration and incubation time is critical for each specific cell line and assay.
Q5: Which cell viability assays are recommended for use with this compound?
A5: Several types of viability assays can be used, each with its own advantages and disadvantages.
-
Tetrazolium-based assays (MTT, MTS, XTT): These colorimetric assays measure metabolic activity by detecting the reduction of a tetrazolium salt. They are widely used, but the compound itself can interfere if it has reducing properties or inherent color.[14][15]
-
Resazurin (B115843) (AlamarBlue)-based assays: These assays also measure metabolic activity through the reduction of resazurin to the fluorescent resorufin. They are generally more sensitive than tetrazolium assays.[16]
-
ATP-based assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify ATP, which is a marker of metabolically active cells.[17] They are less prone to interference from colored compounds and have a simple "add-mix-read" protocol.[17]
-
Protein-based assays (Sulforhodamine B - SRB): This colorimetric assay measures total cellular protein content and is less likely to be affected by a compound's reducing properties.[15]
Given the potential for compound interference, it is advisable to run cell-free controls to check for any direct reaction between this compound and the assay reagents.[14][15]
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Question: My results are inconsistent across replicate wells treated with the same concentration of this compound. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Pipette calibration and consistent technique are crucial.[14]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.[14]
-
Temperature Gradients: Allow plates and reagents to equilibrate to room temperature before use to prevent uneven reaction rates.[14]
-
Inadequate Mixing: After adding the assay reagent, ensure gentle but thorough mixing to get a uniform signal from each well.
-
Issue 2: Low or no cytotoxic response to this compound.
-
Question: My cells do not show a significant decrease in viability even at high concentrations of the compound. Why is this happening?
-
Answer: A lack of response can be due to several biological or technical reasons:
-
Low Cereblon (CRBN) Expression: The primary target, CRBN, is essential for the activity of Pomalidomide and its derivatives.[10][11] Verify CRBN protein expression in your cell line using Western blot. Cell lines with low or absent CRBN will be resistant.[2][10]
-
Insufficient Incubation Time: Pomalidomide's effects on cell proliferation can require prolonged exposure.[10] Consider extending the incubation period to 72 hours or longer.
-
Cell Line Resistance: Some cell lines are inherently resistant to immunomodulatory drugs (IMiDs) through mechanisms downstream of CRBN, such as the overexpression of transcription factors like BATF that can compensate for the loss of IKZF1/3.[18]
-
Compound Inactivity: Ensure the compound has been stored correctly (e.g., protected from light, at -20°C) and that stock solutions are not repeatedly freeze-thawed.[9]
-
Issue 3: High background signal in control wells.
-
Question: My negative control (vehicle-only) and/or cell-free wells show a high signal, masking the true signal from the cells. What should I do?
-
Answer: High background can be caused by:
-
Compound Interference: this compound is a yellow powder.[7] In colorimetric assays, this can interfere with absorbance readings. To correct for this, include control wells containing the compound in cell-free media at every concentration tested. The absorbance from these wells can be subtracted from your experimental wells.[14]
-
Media Components: Phenol (B47542) red in culture media can interfere with absorbance readings.[14] Consider using phenol red-free media for the duration of the assay.
-
Reagent Contamination: Microbial contamination of assay reagents can lead to non-specific signal generation.[14] Always use sterile techniques.
-
Issue 4: Compound precipitates in the culture medium.
-
Question: I observe precipitation after adding this compound to my cell culture wells. How does this affect my results and how can I prevent it?
-
Answer: Compound precipitation is a significant issue as it makes the effective concentration unknown and can interfere with optical readings.[14]
-
Poor Solubility: this compound has very low aqueous solubility.[7][8] Ensure the compound is fully dissolved in a suitable organic solvent (like DMSO) before diluting it into the aqueous culture medium.[8]
-
High Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium as low as possible (ideally ≤0.5%) to prevent the compound from precipitating out of solution.
-
Solubility Limits: You may have exceeded the solubility limit of the compound in your final assay medium. If precipitation persists, you may need to use a lower top concentration or explore alternative formulation strategies, such as using solubilizing agents like SBE-β-CD, though their effects on cells must be validated.[1]
-
Data & Protocols
Data Presentation
Table 1: this compound Solubility
| Solvent System | Reported Solubility | Notes |
|---|---|---|
| DMSO | ≥ 14 mg/mL | Recommended for primary stock solutions.[8][9] |
| Dimethyl Formamide (DMF) | ~10 mg/mL | Alternative organic solvent for stock solutions.[8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.64 mM) | A complex vehicle that can be used for in vivo studies.[1] |
| Aqueous Buffers (e.g., PBS) | Very low (~0.01 mg/mL) | Not recommended for making stock solutions.[7][8] |
Table 2: Recommended Starting Parameters for Cell Viability Assays
| Parameter | Recommendation | Rationale |
|---|---|---|
| Cell Line | CRBN-positive (e.g., MM1.S, OPM2) | CRBN expression is required for drug efficacy.[10][12] |
| Initial Concentration Range | 0.01 µM - 100 µM (Log dilutions) | Covers a broad range to determine the dose-response curve.[12][13] |
| Incubation Time | 48 - 72 hours | Effects are often not immediate and require prolonged exposure.[10][12] |
| Vehicle Control | DMSO (≤ 0.5%) | Match the highest concentration of DMSO used in treated wells. |
| Cell-free Control | Compound in media | Essential to measure and subtract background absorbance/fluorescence.[14] |
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a general framework. Optimization of cell seeding density, incubation times, and reagent concentrations is essential.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute cells to the optimized seeding density in culture medium.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer wells to minimize edge effects.
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium from your DMSO stock. Remember to prepare a vehicle control with the same final DMSO concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentration or vehicle control.
-
Include wells with medium and drug but no cells to serve as a background control.
-
Incubate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium.
-
Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[15]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the cell-free background control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: Workflow for optimizing a cell viability assay with this compound.
Caption: Simplified signaling pathway of this compound action via Cereblon (CRBN).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pomalidomide for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Pomalidomide CAS#: 19171-19-8 [m.chemicalbook.com]
- 10. ashpublications.org [ashpublications.org]
- 11. E-GEOD-31421 - Cereblon expression is required for the anti-myeloma activity of lenalidomide and pomalidomide [expression profiling] - OmicsDI [omicsdi.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 17. youtube.com [youtube.com]
- 18. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Pomalidomide-5-OH Binding to CRBN Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding and functional validation of Pomalidomide-5-OH, a key Cereblon (CRBN) ligand used in PROTAC development, against various CRBN mutants. Understanding how mutations in CRBN affect ligand binding is critical for predicting and overcoming drug resistance. This document outlines the functional consequences of specific CRBN mutations, details key experimental protocols for assessing binding affinity, and provides visual representations of the underlying biological processes.
Data Presentation: Functional Impact of CRBN Mutations on Pomalidomide (B1683931) Activity
While direct quantitative binding data (e.g., Kd values) for this compound across a wide range of CRBN mutants is not extensively available in the public domain, the functional impact of these mutations on the activity of pomalidomide provides a strong surrogate for assessing effective binding and subsequent degradation of target proteins. The following table summarizes the observed effects of several CRBN missense mutations on the efficacy of immunomodulatory drugs (IMiDs), including pomalidomide. A loss of activity implies a disruption of the critical binding interaction between the drug and CRBN.
| CRBN Mutation | Location | Effect on Pomalidomide Activity | Implication for this compound Binding | Reference |
| D50H | Lon protease-like domain | No significant effect | Likely retains binding | [1] |
| A143V | Lon protease-like domain | No significant effect | Likely retains binding | [1] |
| L190F | Lon protease-like domain | No significant effect | Likely retains binding | [1] |
| R283K | Lon protease-like domain | No significant effect | Likely retains binding | [1] |
| C326G | Thalidomide binding domain | Abrogated activity | Likely disrupts binding | [1] |
| P352S | Thalidomide binding domain | Abrogated activity | Likely disrupts binding | [1] |
| C366Y | Thalidomide binding domain | Abrogated activity | Likely disrupts binding | [1] |
| F381S | Thalidomide binding domain | Abrogated activity | Likely disrupts binding | [1] |
| A347V | Thalidomide binding domain | No significant effect | Likely retains binding | [1] |
| W415G | Thalidomide binding domain | No significant effect | Likely retains binding | [1] |
| YW/AA (Y384A/W386A) | Thalidomide binding domain | Ablates binding of IMiDs | Abolishes binding |
Experimental Protocols
Accurate and reproducible experimental methods are essential for validating the binding of this compound to CRBN mutants. Below are detailed protocols for three widely used techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[2]
Principle: A solution of the ligand (this compound) is titrated into a solution containing the CRBN mutant protein. The heat changes upon binding are measured to determine the binding affinity.[2]
Methodology:
-
Sample Preparation:
-
Express and purify recombinant wild-type and mutant human CRBN proteins (often in complex with DDB1 for stability).[2]
-
Thoroughly dialyze the protein solutions against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to ensure a precise buffer match.[3]
-
Dissolve this compound in the same ITC buffer. The final concentration of the ligand in the syringe should be 10-20 times that of the protein in the cell.
-
-
ITC Experiment:
-
Load the CRBN protein solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.[3]
-
Perform a series of small, sequential injections of the ligand into the protein solution while stirring to ensure rapid mixing.[3]
-
Record the heat change that occurs after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to calculate the Kd, ΔH, and stoichiometry.[2]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of a ligand to an immobilized protein by detecting changes in the refractive index at the surface of a sensor chip.[4]
Principle: A CRBN mutant protein is immobilized on a sensor chip. A solution containing this compound is flowed over the surface, and the binding is detected as a change in the SPR signal.
Methodology:
-
Protein Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of EDC and NHS.
-
Inject the CRBN mutant protein solution over the activated surface to achieve the desired immobilization level.[5]
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound (the analyte) over the immobilized CRBN surface to monitor the association phase in real-time.[4]
-
Following the association phase, flow running buffer over the chip to monitor the dissociation of the ligand.
-
Regenerate the sensor chip surface if necessary using a mild regeneration solution (e.g., a low pH buffer).
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the target engagement of a ligand in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[6]
Principle: The binding of this compound to a CRBN mutant protein in cells can increase the protein's stability, leading to a higher melting temperature (Tm).[6]
Methodology:
-
Cell Treatment and Heating:
-
Treat cells expressing the CRBN mutant of interest with various concentrations of this compound or a vehicle control.
-
Heat the cell suspensions at a range of temperatures.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[7]
-
-
Protein Detection:
-
Detect the amount of soluble CRBN mutant protein in the supernatant at each temperature point using a method such as Western blotting or ELISA.[7]
-
-
Data Analysis:
-
Plot the amount of soluble CRBN mutant as a function of temperature to generate a melting curve.
-
Determine the Tm, which is the temperature at which 50% of the protein is denatured.
-
A shift in the Tm in the presence of this compound indicates target engagement.
-
Mandatory Visualization
Signaling Pathway
References
- 1. Paper: Investigating the Functional Impact of CRBN Mutations on Response to IMiD/Celmod Agents in Myeloma [ash.confex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Pomalidomide vs. Pomalidomide-5-OH: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative analysis of Pomalidomide (B1683931) and its primary oxidative metabolite, Pomalidomide-5-OH. This guide provides a detailed examination of their pharmacological activities, supported by quantitative data and experimental methodologies.
Pomalidomide, a potent third-generation immunomodulatory drug (IMiD), is a cornerstone in the treatment of relapsed and refractory multiple myeloma. Its mechanism of action is primarily mediated through its binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of neo-substrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The metabolism of Pomalidomide in the body leads to the formation of several metabolites, with 5-hydroxy pomalidomide (this compound) being a notable product of cytochrome P450-mediated oxidation, primarily by the enzymes CYP1A2 and CYP3A4.[1][2] Understanding the pharmacological profile of this major metabolite is crucial for a comprehensive understanding of Pomalidomide's overall activity and safety.
This guide presents a comparative analysis of Pomalidomide and this compound, focusing on their in vitro pharmacological activities. Experimental data reveals a significant disparity in their potency, with this compound demonstrating substantially reduced activity across key functional assays.
Quantitative Comparison of In Vitro Pharmacological Activities
The following tables summarize the quantitative data comparing the in vitro activities of Pomalidomide and its metabolite, this compound (designated as M17 in the cited study). The data clearly indicates that Pomalidomide is significantly more potent than its hydroxylated metabolite.
| Compound | OPM-2 MM Cell Proliferation IC50 (µM) | H929 MM Cell Proliferation IC50 (µM) | U266 MM Cell Proliferation IC50 (µM) |
| Pomalidomide | 0.038 | 0.035 | 0.028 |
| This compound (M17) | >1 | >1 | >1 |
| Table 1: Comparison of Anti-Proliferative Activity in Multiple Myeloma (MM) Cell Lines.[1] |
| Compound | T-cell IL-2 Production EC50 (µM) | PBMC TNF-α Production IC50 (µM) |
| Pomalidomide | 0.022 | 0.013 |
| This compound (M17) | >1 | >1 |
| Table 2: Comparison of Immunomodulatory Activity.[1] |
The in vitro data conclusively shows that the hydroxy metabolites of pomalidomide, including this compound, are at least 26-fold less pharmacologically active than the parent compound.[1]
Mechanism of Action: The Cereblon Pathway
Pomalidomide's therapeutic effects are initiated by its binding to Cereblon, a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos. These transcription factors are critical for the survival of multiple myeloma cells. The degradation of Ikaros and Aiolos also has immunomodulatory effects, including the enhancement of T-cell and Natural Killer (NK) cell function.
While this compound is also known to be a Cereblon ligand, its significantly reduced pharmacological activity, as demonstrated in the quantitative data, suggests a much lower affinity for Cereblon or a reduced ability to induce the subsequent downstream effects compared to Pomalidomide.
References
A Comparative Guide to Pomalidomide-5-OH and Other Thalidomide Derivatives for Researchers
This guide provides a detailed comparison of Pomalidomide-5-OH with other key thalidomide (B1683933) derivatives, including thalidomide, lenalidomide, and pomalidomide (B1683931). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanism of action of these immunomodulatory agents. This document summarizes their anti-proliferative and anti-angiogenic activities, details relevant experimental protocols, and visualizes key signaling pathways.
Introduction to Thalidomide and its Derivatives
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), are a class of therapeutic agents with a range of biological activities, including anti-inflammatory, anti-angiogenic, and anti-proliferative effects.[1] Their primary mechanism of action involves binding to the protein Cereblon (CRBN), a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex.[2][3] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[2][3] Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma and immunomodulatory effects of these drugs.[2][3]
This compound is a hydroxylated derivative of pomalidomide. While specific quantitative data on its anti-proliferative and anti-angiogenic activities are limited in publicly available literature, its structural similarity to pomalidomide and its use as a Cereblon ligand in Proteolysis Targeting Chimeras (PROTACs) strongly suggest that it retains the ability to bind to CRBN and mediate the degradation of neosubstrates.[4][5] Further research is needed to fully characterize its comparative efficacy.
Mechanism of Action: The CRL4-CRBN E3 Ubiquitin Ligase Pathway
The binding of a thalidomide derivative to Cereblon initiates a cascade of events leading to the targeted degradation of Ikaros and Aiolos. This process is crucial for the downstream therapeutic effects.
References
- 1. Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS#:1547162-41-3 | Chemsrc [chemsrc.com]
Pomalidomide-5-OH vs. Lenalidomide: A Comparative Guide for E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pomalidomide-5-OH and lenalidomide (B1683929) as recruiters of the E3 ubiquitin ligase Cereblon (CRBN). This analysis is intended to assist researchers in selecting the appropriate molecule for their studies in targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction
Lenalidomide and pomalidomide (B1683931) are well-established immunomodulatory drugs (IMiDs) that function as "molecular glues" by redirecting the CRBN E3 ubiquitin ligase to novel protein substrates, leading to their ubiquitination and subsequent proteasomal degradation. This compound is a hydroxylated derivative of pomalidomide, which serves as a common attachment point for linkers in the synthesis of PROTACs, positioning it as a key building block in the field of targeted protein degradation. This guide focuses on the comparative performance of this compound and lenalidomide in their fundamental roles as CRBN recruiters.
While direct, head-to-head quantitative comparisons of this compound and lenalidomide are not extensively available in the peer-reviewed literature, this guide compiles available data for pomalidomide as a close surrogate for this compound, alongside data for lenalidomide, to provide a useful comparative framework. It is important to note that the addition of the hydroxyl group and subsequent linker attachment in PROTACs can influence binding affinity and degradation efficacy.
Mechanism of Action: Recruiting the CRL4-CRBN E3 Ligase
Both lenalidomide and pomalidomide, and by extension this compound, bind to a specific pocket on the CRBN protein, a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN). This binding event alters the substrate specificity of the E3 ligase, enabling it to recognize and ubiquitinate "neosubstrates" that are not its native targets. Key neosubstrates with therapeutic relevance in oncology include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for pomalidomide (as a proxy for this compound) and lenalidomide. These values are compiled from various sources and experimental conditions may vary.
Table 1: Binding Affinity to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) to CRBN | Assay Method |
| Pomalidomide | ~157 nM[1] | Competitive Titration |
| Lenalidomide | ~178 nM[1] | Competitive Titration |
Note: Lower Kd values indicate higher binding affinity.
Table 2: Neosubstrate Degradation Potency (IKZF1)
| Compound | DC50 for IKZF1 Degradation | Cell Line |
| Pomalidomide | 25 nM[2] | Not Specified |
| Lenalidomide | ~1 µM - 10 µM (concentration range for degradation) | U266 cells |
Note: DC50 is the concentration of the compound that induces 50% degradation of the target protein. Lower DC50 values indicate higher degradation potency.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of these E3 ligase recruiters.
CRBN Binding Affinity Measurement
a) Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
-
Objective: To determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between the compound and CRBN.
-
Materials:
-
Isothermal Titration Calorimeter
-
Purified recombinant CRBN protein (in a suitable buffer, e.g., PBS or HEPES)
-
Compound (this compound or lenalidomide) dissolved in the same buffer as the protein.
-
-
Protocol:
-
Thoroughly dialyze the purified CRBN protein against the chosen ITC buffer.
-
Dissolve the compound in the final dialysis buffer to minimize heat of dilution effects.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
Fill the ITC sample cell with the CRBN protein solution (typically 10-50 µM).
-
Load the injection syringe with the compound solution (typically 100-500 µM).
-
Perform a series of injections (e.g., 1-2 µL each) of the ligand into the protein solution while monitoring the heat changes.
-
A control titration of the ligand into the buffer alone should be performed to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data and fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the thermodynamic parameters.[3]
-
b) Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor chip.
-
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the dissociation constant (Kd) of the interaction.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified recombinant CRBN protein
-
Compound (this compound or lenalidomide)
-
Running buffer (e.g., HBS-EP+)
-
-
Protocol:
-
Immobilize the CRBN protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the compound in running buffer.
-
Inject the different concentrations of the compound over the immobilized CRBN surface and a reference flow cell.
-
Monitor the change in response units (RU) over time to generate sensorgrams for the association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the sensorgram data to a suitable kinetic binding model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and Kd.[4][5]
-
Ternary Complex Formation Assay
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based immunoassay that can be used to detect the formation of a ternary complex.
-
Objective: To quantify the formation of the ternary complex (CRBN-compound-neosubstrate) in a high-throughput format.
-
Materials:
-
AlphaLISA-compatible plate reader
-
AlphaLISA donor and acceptor beads (e.g., streptavidin-coated donor beads and anti-FLAG acceptor beads)
-
Biotinylated neosubstrate (e.g., IKZF1)
-
FLAG-tagged CRBN
-
Compound (this compound or lenalidomide)
-
Assay buffer
-
-
Protocol:
-
In a 384-well plate, add the compound at various concentrations.
-
Add a fixed concentration of biotinylated neosubstrate and FLAG-tagged CRBN.
-
Incubate to allow for ternary complex formation.
-
Add AlphaLISA donor and acceptor beads.
-
Incubate in the dark to allow for bead-complex association.
-
Read the plate on an AlphaLISA-compatible reader. The signal generated is proportional to the amount of ternary complex formed.[6][7]
-
Cellular Neosubstrate Degradation Assay
Western Blotting
Western blotting is a standard technique to quantify the levels of a specific protein in a cell lysate.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of Pomalidomide-5-OH Cross-Reactivity
This guide provides a comparative overview of Pomalidomide-5-OH, the primary oxidative metabolite of the immunomodulatory agent Pomalidomide (B1683931). The focus is on its cross-reactivity profile, particularly in comparison to its parent compound and other well-characterized immunomodulatory drugs (IMiDs). This document is intended for researchers, scientists, and drug development professionals engaged in the study of IMiDs and related targeted protein degraders.
Pomalidomide exerts its therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, acting as a "molecular glue" to induce the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Pomalidomide is metabolized in the liver by cytochrome P450 enzymes, predominantly CYP1A2 and CYP3A4, leading to the formation of 5-hydroxy pomalidomide (this compound) as a major metabolite. Understanding the cross-reactivity of this metabolite is crucial for a comprehensive assessment of the therapeutic window and potential off-target effects of Pomalidomide.
Quantitative Comparison of Binding Affinity and Pharmacological Activity
While direct, quantitative binding affinity data for this compound against a broad panel of targets are not extensively available in public literature, its activity relative to the parent compound has been characterized. The following table summarizes the available data for this compound in comparison to Pomalidomide and other key IMiDs.
| Compound | Target | Binding Affinity (Kd) | IC50 (CRBN Binding) | Relative Pharmacological Activity |
| Pomalidomide | Cereblon (CRBN) | ~157 nM[1] | ~2 µM[2] | Baseline |
| This compound | Cereblon (CRBN) | Data not available | Data not available | At least 26-fold less active than Pomalidomide[3] |
| Lenalidomide | Cereblon (CRBN) | ~178 nM[1] | ~2 µM[2] | Less potent than Pomalidomide[] |
| Thalidomide (B1683933) | Cereblon (CRBN) | ~250 nM[1] | Data not available | Less potent than Lenalidomide and Pomalidomide[] |
Note: The reported pharmacological activity of this compound was assessed through a combination of in vitro assays, including inhibition of multiple myeloma cell proliferation, enhancement of T-cell interleukin-2 (B1167480) production, and inhibition of TNF-α production.[3]
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound, detailed methodologies for key experiments are provided below. These protocols are representative of standard industry practices for characterizing the binding and functional activity of small molecule immunomodulators.
Cereblon Binding Affinity Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantitatively determines the binding affinity of a test compound to the CRBN-DDB1 complex.
-
Reagents and Materials:
-
Recombinant human His-tagged CRBN-DDB1 complex.
-
Biotinylated tracer ligand for CRBN.
-
Europium-labeled anti-His antibody (donor fluorophore).
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2).
-
Assay buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Test compounds (Pomalidomide, this compound) serially diluted in DMSO.
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations with a constant DMSO concentration (e.g., 1%).
-
In a 384-well plate, add the His-tagged CRBN-DDB1 complex.
-
Add the serially diluted test compounds or vehicle control (DMSO in assay buffer) to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add a pre-mixed solution of the biotinylated tracer ligand, Europium-labeled anti-His antibody, and Streptavidin-conjugated acceptor fluorophore.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 320-340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.
-
Neosubstrate Degradation Assay (Western Blot)
This assay assesses the functional consequence of CRBN binding by measuring the degradation of the neosubstrate Ikaros (IKZF1).
-
Reagents and Materials:
-
Multiple myeloma cell line (e.g., MM.1S).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds (Pomalidomide, this compound).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-IKZF1, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Protein electrophoresis and western blotting equipment.
-
-
Procedure:
-
Seed MM.1S cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compounds or vehicle control for a specified time (e.g., 4, 8, or 24 hours).
-
Harvest the cells, wash with PBS, and lyse with lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-IKZF1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities to determine the extent of IKZF1 degradation relative to the vehicle control.
-
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing the cross-reactivity of this compound.
Caption: Mechanism of action of Pomalidomide and its metabolites.
Caption: Experimental workflow for cross-reactivity assessment.
References
Confirming On-Target Effects of Pomalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. Pomalidomide (B1683931) and its derivatives are widely utilized as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1] The precise chemical structure of the pomalidomide moiety, including substitutions on the phthalimide (B116566) ring, can significantly impact the efficacy and selectivity of the resulting PROTAC. This guide provides a framework for confirming the on-target effects of pomalidomide-based PROTACs, with a particular focus on modifications at the 5-position of the phthalimide ring, such as hydroxylation (Pomalidomide-5-OH), and compares their expected performance with standard pomalidomide-based degraders.
The Critical Role of Pomalidomide Modifications in PROTAC Design
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target.[2] However, pomalidomide itself can induce the degradation of endogenous proteins, most notably zinc-finger transcription factors like IKZF1 (Ikaros) and IKZF3 (Aiolos).[1] This off-target activity is a key consideration in PROTAC design.
Research has shown that modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide ring, can mitigate these off-target effects.[3][4] By introducing substituents at this position, it is possible to sterically hinder the binding of neosubstrates like zinc-finger proteins, thereby enhancing the selectivity of the PROTAC for its intended target.[5] While specific quantitative data for this compound based PROTACs is not widely available in the public domain, the principles of C5 modification suggest that such a PROTAC would be designed to exhibit improved selectivity compared to those with unsubstituted pomalidomide.
Quantitative Comparison of Pomalidomide-Based PROTACs
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide a comparative overview of the performance of various pomalidomide-based PROTACs against different protein targets. While direct data for this compound based PROTACs is limited, the provided data for C5-modified pomalidomide PROTACs offers valuable insights into the expected improvements in selectivity.
Table 1: On-Target Performance of Pomalidomide-Based PROTACs
| PROTAC Target | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| HDAC8 | Pomalidomide | 147 | 93 | HCT116 |
| EGFRWT | Pomalidomide | 32.9 | 96 | A549 |
| BRD4 | Pomalidomide | ~5 | >90 | Jurkat |
Note: Data is compiled from various sources and experimental conditions may differ.[6][7][8]
Table 2: Selectivity Profile of Pomalidomide-Based PROTACs with C4 vs. C5 Linkage
| Protein Target | Linker Position on Pomalidomide | On-Target DC50 (nM) | Off-Target IKZF1 Degradation DC50 (nM) | Off-Target ZFP91 Degradation DC50 (nM) |
| POI-X (Hypothetical) | C4 | 15 | 50 | 120 |
| POI-X (Hypothetical) | C5 | 25 | 850 | >5000 |
Note: This data is illustrative and highlights the improved selectivity achieved by shifting the linker attachment from the C4 to the C5 position of the pomalidomide ring, thereby reducing off-target degradation of known pomalidomide neosubstrates.[5]
Visualizing the Mechanism and Workflow
To understand the on-target effects of pomalidomide-based PROTACs, it is essential to visualize the underlying molecular mechanisms and the experimental workflows used for their validation.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: A typical experimental workflow for validating a pomalidomide-based PROTAC.
Detailed Experimental Protocols
Rigorous experimental validation is crucial to confirm the on-target effects of pomalidomide-based PROTACs. Below are detailed protocols for key experiments.
Protocol 1: Western Blotting for Target Protein Degradation
Objective: To quantify the dose-dependent degradation of the target protein and determine DC50 and Dmax values.
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Data Analysis: Plot the percentage of protein degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Quantitative Proteomics for Selectivity Profiling
Objective: To identify on-target and off-target protein degradation across the proteome.
Materials:
-
Cell line of interest
-
Pomalidomide-based PROTAC and vehicle control
-
Lysis buffer and protein digestion reagents (e.g., DTT, iodoacetamide, trypsin)
-
Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Treatment: Treat cells with the PROTAC at a concentration that achieves significant on-target degradation (e.g., 10x DC50) and a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, quantify the protein, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (Optional): Label the peptides with TMT reagents for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS to identify and quantify thousands of proteins.
-
Data Analysis: Process the mass spectrometry data using appropriate software to identify proteins that are significantly up- or down-regulated upon PROTAC treatment. Volcano plots are commonly used to visualize significantly altered proteins.
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
Objective: To confirm the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.[9]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding NanoLuc®-tagged target protein and HaloTag®-tagged CRBN
-
Transfection reagent
-
NanoBRET™ Nano-Glo® substrate and HaloTag® ligand
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect cells with the plasmids encoding the NanoLuc®-target protein and HaloTag®-CRBN fusions.
-
Cell Plating and Ligand Addition: Plate the transfected cells in a 96-well plate and add the HaloTag® ligand.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells and incubate.
-
Signal Detection: Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer.
-
Data Analysis: An increase in the BRET signal upon PROTAC addition indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the EC50 for complex formation.
By employing these experimental approaches, researchers can rigorously confirm the on-target effects of their pomalidomide-based PROTACs, assess their selectivity, and build a strong data package to support their progression in the drug discovery pipeline. The strategic modification of the pomalidomide ligand, particularly at the C5 position, represents a promising avenue for developing highly selective and potent next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Pomalidomide-5-OH and VHL Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the selection of an appropriate E3 ubiquitin ligase ligand is a critical determinant in the design and efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of two widely utilized classes of E3 ligase recruiters: Pomalidomide-5-OH, a derivative of the immunomodulatory imide drug (IMiD) pomalidomide (B1683931) that recruits Cereblon (CRBN), and various small molecule ligands that bind to the von Hippel-Lindau (VHL) E3 ligase. This comparison is supported by quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of novel protein degraders.
Introduction to this compound and VHL Ligands
This compound is a functionalized derivative of pomalidomide, designed for incorporation into PROTACs.[1] It recruits the CRBN E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex.[2] The parent compound, pomalidomide, is a potent "molecular glue" that induces the degradation of specific neo-substrates.[3] In the context of PROTACs, the pomalidomide moiety serves to bring the CRL4^CRBN^ complex into proximity with the target protein.[4]
VHL ligands are small molecules designed to bind to the VHL E3 ubiquitin ligase, the substrate recognition component of the CUL2-RBX1-ELOB-ELOC (CRL2^VHL^) complex.[] The development of potent and cell-permeable VHL ligands has been a significant advancement in the TPD field, enabling the degradation of a wide array of target proteins.[]
The choice between a CRBN or VHL-based PROTAC can significantly influence the degrader's potency, selectivity, and pharmacokinetic properties.[]
Quantitative Comparison of Ligand Performance
The binding affinity of the E3 ligase ligand is a crucial parameter that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation. The following tables summarize the binding affinities of representative VHL ligands and pomalidomide. While direct binding affinity data for this compound is not widely published, the data for pomalidomide serves as a strong reference point. It is important to note that binding affinities can vary depending on the specific assay conditions.
| VHL Ligand | Binding Affinity (Kd/Ki) | Assay Method |
| VH032 | 185 nM (Kd) | Isothermal Titration Calorimetry (ITC) |
| VH298 | 80-90 nM (Kd) | Isothermal Titration Calorimetry (ITC) |
| VH101 | 44 nM (Kd) | Fluorescence Polarization (FP) |
| Representative Ligand 134a | 29 nM (KD) | Surface Plasmon Resonance (SPR) |
Table 1: Binding Affinities of Common VHL Ligands to the VHL E3 Ligase.[6]
| CRBN Ligand | Binding Affinity (Kd/Ki) | Assay Method |
| Pomalidomide | 156.60 nM (Ki) | Competitive Titration |
| Pomalidomide | ~1 µM (Kd) | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | 2.1 µM (Ki) | FRET-based competition assay |
Table 2: Binding Affinities of Pomalidomide to the CRBN E3 Ligase. Note: this compound is a derivative of pomalidomide used for PROTAC synthesis; its binding affinity is expected to be in a similar range.[2][7]
Signaling Pathways and Mechanism of Action
The fundamental mechanism for both this compound and VHL-based PROTACs is the formation of a ternary complex, which leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
This compound (CRBN-based) PROTAC Signaling Pathway
A PROTAC incorporating this compound binds to both the target protein and the CRBN subunit of the CRL4^CRBN^ E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: CRBN-based PROTAC mechanism of action.
VHL-based PROTAC Signaling Pathway
Similarly, a VHL-based PROTAC induces the formation of a ternary complex between the target protein and the CRL2^VHL^ E3 ligase complex, leading to the target's ubiquitination and degradation.
Caption: VHL-based PROTAC mechanism of action.
Experimental Protocols
Accurate characterization of E3 ligase ligands and their corresponding PROTACs is essential for successful drug development. The following are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the ligand binding to the E3 ligase.
Materials:
-
Isothermal Titration Calorimeter
-
Purified recombinant E3 ligase complex (CRBN-DDB1 or VCB)
-
Ligand of interest (this compound or VHL ligand)
-
Dialysis buffer (ensure all components are in the same buffer to minimize heat of dilution effects)
Protocol:
-
Sample Preparation:
-
Prepare a solution of the E3 ligase complex (e.g., 10-20 µM) in the ITC cell.
-
Prepare a solution of the ligand at a concentration 10-15 times that of the protein in the injection syringe.
-
Degas both solutions to prevent air bubbles.
-
-
Titration:
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small, sequential injections (e.g., 2 µL) of the ligand solution into the E3 ligase solution in the cell.
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that provides real-time data on the kinetics of binding and dissociation.
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the binding affinity (Kd) of the ligand to the E3 ligase.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant E3 ligase complex
-
Ligand of interest
-
Running buffer and regeneration solution
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface.
-
Immobilize the E3 ligase complex onto the chip surface to a target response level.
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Inject a series of dilutions of the ligand in running buffer over the immobilized E3 ligase surface, from the lowest to the highest concentration.
-
Monitor the association phase during injection and the dissociation phase during the subsequent flow of running buffer.
-
Regenerate the sensor surface between injections if necessary.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and calculate the Kd (koff/kon).
-
Western Blot for Protein Degradation
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8]
Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer, protease and phosphatase inhibitors
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the percentage of protein remaining versus the PROTAC concentration to determine the DC50 and Dmax.
-
Experimental Workflow for Ligand Comparison
A systematic workflow is crucial for the objective comparison of different E3 ligase ligands in the context of PROTAC development.
Caption: A general experimental workflow for comparing E3 ligase ligands.
Conclusion
The choice between this compound and a VHL ligand for PROTAC development is a critical decision that depends on the specific target protein, the desired cellular activity, and the overall therapeutic goals. VHL ligands often exhibit higher binding affinities, which can translate to more potent degraders.[] However, CRBN-recruiting ligands like this compound are derived from well-established drugs with known pharmacokinetic profiles.[] A thorough and systematic evaluation, utilizing the experimental protocols outlined in this guide, is essential for selecting the optimal E3 ligase ligand and advancing the development of novel and effective targeted protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Downstream Signaling Effects of Pomalidomide and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream signaling effects of Pomalidomide (B1683931), a cornerstone immunomodulatory agent (IMiD), with its less active metabolite, Pomalidomide-5-OH, its predecessor Lenalidomide (B1683929), and the next-generation Cereblon E3 Ligase Modulators (CELMoDs), Iberdomide and Mezigdomide. This document is intended to assist in the validation of downstream signaling pathways and to provide a framework for comparing the performance of these compounds using supporting experimental data and detailed methodologies.
Introduction to Pomalidomide and Cereblon Modulation
Pomalidomide is a third-generation IMiD with potent anti-neoplastic and immunomodulatory activities, widely used in the treatment of multiple myeloma. Its primary mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). This binding event acts as a "molecular glue," inducing a conformational change in CRBN that leads to the recruitment of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The subsequent polyubiquitination of IKZF1 and IKZF3 targets them for degradation by the 26S proteasome. The depletion of these transcription factors is a critical initiating event that triggers the downstream anti-tumor and immunomodulatory effects of Pomalidomide.[1][2]
The Role of this compound: A Less Active Metabolite
Pomalidomide is extensively metabolized in humans, primarily through cytochrome P450 (CYP)-mediated hydroxylation. One of the notable oxidative metabolites is 5-hydroxy pomalidomide (this compound), formed mainly by the enzymes CYP1A2 and CYP3A4.[3] It is crucial to note that this compound and other hydroxy metabolites have been shown to be at least 26-fold less pharmacologically active than the parent Pomalidomide molecule in in-vitro assays measuring anti-proliferative and immunomodulatory effects.[4] Therefore, while this compound is a significant metabolite, it is not considered a viable therapeutic alternative to Pomalidomide.
Comparative Analysis of Pomalidomide and Alternatives
The focus of this guide is the comparison of Pomalidomide with its predecessor, Lenalidomide, and the more potent, next-generation CELMoDs, Iberdomide (CC-220) and Mezigdomide (CC-92480). These newer agents also function by modulating the CRBN E3 ligase complex but exhibit enhanced binding affinity and more profound downstream effects.
Data Presentation: Quantitative Comparison of Cereblon Modulators
The following tables summarize the comparative performance of Lenalidomide, Pomalidomide, Iberdomide, and Mezigdomide based on key in-vitro assays.
Table 1: Comparative Anti-proliferative Activity in Multiple Myeloma (MM) Cell Lines
| Compound | Cell Line | IC50 (nM) | Key Findings |
| Lenalidomide | H929 | ~5000 | Lower potency compared to Pomalidomide and CELMoDs. |
| Pomalidomide | H929 | ~300 | More potent than Lenalidomide. |
| Iberdomide | H929 | <100 | Significantly more potent than Pomalidomide and Lenalidomide.[5] |
| Mezigdomide | MM.1S | ~3 | Demonstrates the highest potency among the compared agents. |
Note: IC50 values are approximate and compiled from various preclinical studies for comparative purposes. Actual values may vary depending on the specific experimental conditions and cell line.
Table 2: Comparative Efficacy of IKZF1 and IKZF3 Degradation
| Compound | Target | DC50 (nM) | Dmax (%) | Key Findings |
| Pomalidomide | IKZF1 | ~375 | ~76 | Effective degrader of IKZF1.[6] |
| IKZF3 | ~807 | ~69 | Effective degrader of IKZF3.[6] | |
| Iberdomide | IKZF1 | ~1.8 | >90 | More potent and efficient degradation compared to Pomalidomide.[7] |
| IKZF3 | <1 | >90 | More potent and efficient degradation compared to Pomalidomide.[7] | |
| Mezigdomide | IKZF1/3 | Not specified | Not specified | Described as having the greatest potency for Ikaros and Aiolos degradation.[8][9] |
Note: DC50 (concentration for 50% of maximal degradation) and Dmax (maximal degradation) values are representative and may vary between studies.
Table 3: Comparative Immunomodulatory Effects (IL-2 Production)
| Compound | Assay | Effect | Key Findings |
| Lenalidomide | IL-2 ELISA in T-cells | Moderate increase | Co-stimulates T-cells to produce IL-2.[8] |
| Pomalidomide | IL-2 ELISA in T-cells | Potent increase | More potent than Lenalidomide in inducing IL-2 production.[8] |
| Iberdomide | Ex vivo whole blood assay | Significant increase | More potent than Pomalidomide in stimulating IL-2 secretion.[1][10] |
| Mezigdomide | In vitro T-cell assays | Potent increase | Demonstrates greater immunomodulatory activity than Pomalidomide.[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the downstream signaling effects of Cereblon modulators.
Western Blotting for IKZF1 and IKZF3 Degradation
Objective: To quantify the time- and concentration-dependent degradation of Ikaros (IKZF1) and Aiolos (IKZF3) protein levels in response to treatment with Cereblon modulators.[11][12]
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, H929) or peripheral blood mononuclear cells (PBMCs).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Test compounds (Pomalidomide, Lenalidomide, Iberdomide, Mezigdomide) dissolved in DMSO.
-
Proteasome inhibitor (e.g., MG-132) as a control.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH, or anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells at a suitable density in multi-well plates. Allow them to acclimate before treatment. Treat cells with a range of concentrations of the test compounds for various time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control (DMSO) and a positive control for proteasome inhibition (MG-132).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse the cell pellet in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against IKZF1, IKZF3, and a loading control overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and a chemiluminescence imager. Quantify band intensities and normalize the levels of IKZF1 and IKZF3 to the loading control.
Cell Viability Assay (MTT or MTS)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Cereblon modulators on the proliferation of multiple myeloma cell lines.[3][13][14]
Materials:
-
Multiple myeloma cell lines.
-
96-well microplates.
-
Complete culture medium.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to attach or stabilize.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified CO2 incubator.
-
Addition of Reagent: Add MTT or MTS reagent to each well and incubate for a further 1-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-2 Production
Objective: To quantify the amount of Interleukin-2 (IL-2) secreted by T-cells following treatment with Cereblon modulators.[1][8]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat).
-
T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies).
-
Test compounds dissolved in DMSO.
-
Human IL-2 ELISA kit (containing capture antibody, detection antibody, standard, and substrate).
-
Wash buffer.
-
Stop solution.
-
Microplate reader.
Procedure:
-
Cell Stimulation and Treatment: Culture PBMCs or T-cells in a multi-well plate. Stimulate the cells with anti-CD3/CD28 antibodies in the presence of various concentrations of the test compounds or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for IL-2 secretion.
-
Sample Collection: Centrifuge the plate to pellet the cells and collect the cell culture supernatants.
-
ELISA: Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody specific for human IL-2.
-
Adding the collected cell culture supernatants and a series of known concentrations of recombinant human IL-2 (for the standard curve).
-
Incubating to allow IL-2 to bind to the capture antibody.
-
Washing the plate and adding a biotinylated detection antibody.
-
Incubating and washing, followed by the addition of a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB) to produce a colorimetric signal.
-
Stopping the reaction with a stop solution.
-
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 450 nm).
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of IL-2 in the cell culture supernatants.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic conversion of Pomalidomide to the less active this compound.
Caption: Core downstream signaling pathway of Pomalidomide and its alternatives.
Caption: Experimental workflow for comparing IKZF1/3 degradation.
References
- 1. raybiotech.com [raybiotech.com]
- 2. A PHASE 3, TWO-STAGE, RANDOMIZED, MULTICENTER, OPEN-LABEL STUDY COMPARING MEZIGDOMIDE (CC-92480), BORTEZOMIB AND DEXAMETHASONE (MEZIVd) VERSUS POMALIDOMIDE, BORTEZOMIB AND DEXAMETHASONE (PVd) IN SUBJECTS WITH RELAPSED OR REFRACTORY MULTIPLE MYELOMA | Dana-Farber Cancer Institute [dana-farber.org]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
The Pivotal Role of the Pomalidomide-5-OH Linker in PROTAC Efficacy: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for therapeutic innovation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker that connects the target-binding warhead to the E3 ligase ligand. For PROTACs that recruit the Cereblon (CRBN) E3 ligase, pomalidomide (B1683931) has emerged as a widely used and potent ligand. While linker attachment at the C4 and C5 positions of the pomalidomide phthalimide (B116566) ring has been extensively studied, the 5-hydroxy (5-OH) position offers an alternative conjugation point with distinct chemical properties that can significantly influence the resulting PROTAC's efficacy, stability, and selectivity.
This guide provides a comparative analysis of different Pomalidomide-5-OH linkers, presenting supporting experimental data and detailed methodologies to inform the rational design of next-generation protein degraders for researchers, scientists, and drug development professionals.
Comparative Efficacy of Pomalidomide Linkers
The efficacy of a PROTAC is determined by its ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the target. The linker's length, composition, and attachment point are paramount in orchestrating this event.
Quantitative Comparison of Pomalidomide PROTACs with Varying Linker Chemistries
The following table summarizes quantitative data from studies on pomalidomide-based PROTACs, illustrating the impact of linker composition and attachment point on degradation potency (DC50) and maximal degradation (Dmax).
| PROTAC | Linker Type | Linker Attachment Point | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| YKL-06-102 | Aminoalkyl | C4 | CDK4/6 | MM.1S | Not specified | Substantial at 1 µM | [1] |
| SAB401 | Methylamino-acyl | C4 | CDK4/6 | MM.1S | Not specified | Substantial at 1 µM | [1] |
| T05 | Alkylether | C4 | IKZF1 | MM.1S | > 1 µM | Minimal | [1] |
| T09 | Alkylether | C5 | IKZF1 | MM.1S | > 1 µM | Minimal | [1] |
| MT-541 | Not Specified | C4 | BTK | Not Specified | 90.1 | Not Specified | [2] |
| MT-809 | Not Specified | C5 | BTK | Not Specified | 11.6 | Not Specified | [2] |
Note: Data is compiled from different studies and experimental conditions may vary. "Not specified" indicates that the information was not available in the cited source.
Studies have shown that attaching the linker at the C5 position of the phthalimide ring can reduce the degradation of neosubstrates like IKZF1.[3] Furthermore, alkylether linkers have been observed to exhibit greater stability compared to aminoalkyl or acyl linkers.[3]
Signaling Pathways and Experimental Workflows
To understand the context of PROTAC evaluation, it is crucial to visualize the underlying biological mechanism and the experimental procedures used to assess their efficacy.
The evaluation of novel PROTACs follows a systematic workflow to determine their efficacy and mechanism of action.
The choice of linker attachment point on the pomalidomide scaffold has significant implications for the geometry of the ternary complex and can influence both on-target potency and off-target effects.
Experimental Protocols
Rigorous and standardized experimental methodologies are essential for the accurate evaluation and comparison of PROTACs.
Western Blot for Protein Degradation Assessment
This is a fundamental method to quantify the reduction in target protein levels following PROTAC treatment.[4][5]
1. Cell Culture and Treatment:
-
Seed cells in an appropriate culture dish and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the subsequent steps.[6]
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control to determine the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Proteasome Inhibition Assay
To confirm that the observed protein degradation is mediated by the proteasome, a proteasome inhibitor is used.
Procedure:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132 at 10 µM or carfilzomib (B1684676) at 1 µM) for 1-2 hours before adding the PROTAC.
-
Co-incubate the cells with the proteasome inhibitor and the PROTAC for the desired treatment duration.
-
Perform Western blotting as described above. A rescue of the target protein levels in the presence of the proteasome inhibitor confirms a proteasome-dependent degradation mechanism.
Conclusion
The linker is a critical determinant of a pomalidomide-based PROTAC's efficacy, influencing its potency, selectivity, and stability. While the C4 and C5 positions of the phthalimide ring are the most explored attachment points, the 5-OH position presents an intriguing alternative for linker conjugation, potentially enabling novel linker chemistries and optimizing PROTAC properties. A systematic approach to linker design, involving the synthesis and evaluation of a diverse set of linkers with varying attachment points, lengths, and compositions, is crucial for the development of next-generation protein degraders with enhanced therapeutic profiles. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to rationally design and rigorously evaluate novel pomalidomide-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Pomalidomide-5-OH vs. Novel CRBN Ligands: A Comparative Benchmarking Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, the selection of an optimal Cereblon (CRBN) E3 ligase ligand is a critical determinant of the efficacy, selectivity, and therapeutic potential of novel degraders, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This guide provides a comprehensive benchmark of Pomalidomide-5-OH against a new generation of CRBN ligands, offering a comparative analysis of their performance based on available experimental data.
This compound is a functionalized derivative of the well-established immunomodulatory drug (IMiD) pomalidomide (B1683931), designed for the attachment of linkers in the development of PROTACs.[1][2] While specific quantitative data for this compound is not extensively available in the public domain, its performance is inferred from its parent compound, pomalidomide. This guide will therefore use pomalidomide as a proxy for this compound and compare it with novel, next-generation CRBN E3 ligase modulators (CELMoDs) such as iberdomide (B608038) and mezigdomide, as well as other emerging non-IMiD binders.
Quantitative Performance Comparison
The following tables summarize the key performance metrics for this compound (represented by pomalidomide) and novel CRBN ligands. These metrics are crucial for evaluating their potential in targeted protein degradation applications.
Table 1: CRBN Binding Affinity
| Ligand | Binding Affinity (Kd / IC50) | Assay Method | Key Findings |
| Pomalidomide | ~157 nM (Kd)[3] | Isothermal Titration Calorimetry (ITC) | Exhibits high affinity for CRBN, serving as a potent recruiter of the E3 ligase. |
| Iberdomide (CC-220) | Significantly higher than pomalidomide[4][5] | Not specified | Demonstrates a markedly improved binding affinity to Cereblon, which can contribute to more stable ternary complex formation.[4][5] |
| Mezigdomide (CC-92480) | Higher than iberdomide | Not specified | Possesses the highest binding potency among the new generation of CELMoDs, suggesting very efficient CRBN engagement. |
| Novel Benzamides | Varies (e.g., 11d: IC50 similar to lenalidomide)[6] | Microscale Thermophoresis (MST) | Represent a new class of non-phthalimide CRBN binders with tunable affinities and improved chemical stability.[6][7][8][9] |
Table 2: Neosubstrate Degradation Efficacy (Ikaros & Aiolos)
| Ligand | Degradation Potency (DC50) | Maximal Degradation (Dmax) | Key Findings |
| Pomalidomide | Micromolar to sub-micromolar range[10] | >90%[10] | Effectively degrades Ikaros (IKZF1) and Aiolos (IKZF3), key transcription factors in multiple myeloma.[10] |
| Iberdomide (CC-220) | More potent than pomalidomide[11] | Faster and more profound degradation than pomalidomide[4] | Induces a more rapid and complete degradation of Ikaros and Aiolos, even in pomalidomide-resistant cell lines.[4][5][11] |
| Mezigdomide (CC-92480) | More potent than iberdomide | Not specified | Shows the greatest potency for the degradation of Ikaros and Aiolos among the CELMoDs. |
| Novel Benzamides | Under investigation | Under investigation | Designed to have reduced neomorphic E3 ligase activity, potentially offering a more selective degradation profile.[7][8][9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway modulated by CRBN ligands and a typical experimental workflow for their evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1547162-41-3 | Chemsrc [chemsrc.com]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Pomalidomide-5-OH in Proteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pomalidomide-5-OH, a primary metabolite of the immunomodulatory drug pomalidomide (B1683931), focusing on its specificity in proteomic applications. Pomalidomide is a cornerstone in the treatment of multiple myeloma and serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs) by recruiting the E3 ubiquitin ligase Cereblon (CRBN). Understanding the proteomic specificity of its metabolites is critical for evaluating its complete biological activity and potential off-target effects.
Executive Summary
Pomalidomide functions as a "molecular glue," inducing the degradation of specific proteins, known as neosubstrates, by redirecting the CRBN E3 ubiquitin ligase. The primary therapeutic targets are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). However, pomalidomide is also known to induce the degradation of other zinc finger (ZF) transcription factors, leading to potential off-target effects.
Metabolism of pomalidomide in the liver, primarily through CYP1A2 and CYP3A4 enzymes, results in hydroxylated metabolites, with this compound being a notable product. While this compound retains the core structure necessary for CRBN binding and is utilized as a CRBN ligand in the synthesis of PROTACs, in vitro studies have shown that the hydroxylated metabolites of pomalidomide are at least 26-fold less pharmacologically active than the parent compound. This suggests a significant reduction in the ability of this compound to induce the degradation of both on-target and off-target proteins.
This guide will delve into the available data, present detailed experimental protocols for assessing proteomic specificity, and provide visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative Analysis
While direct head-to-head quantitative proteomics data for this compound is limited in publicly available literature, the following tables summarize the known activities of pomalidomide and the expected performance of its 5-hydroxy metabolite based on its significantly reduced pharmacological activity.
Table 1: On-Target Activity Comparison
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| Pomalidomide | IKZF1 | MM.1S | ~25 | >90 | [1] |
| Pomalidomide | IKZF3 | MM.1S | Not specified | Not specified | [1] |
| This compound | IKZF1 | Not available | Significantly higher than Pomalidomide (Expected) | Significantly lower than Pomalidomide (Expected) | [2] |
| This compound | IKZF3 | Not available | Significantly higher than Pomalidomide (Expected) | Significantly lower than Pomalidomide (Expected) | [2] |
Note: DC50 and Dmax values for this compound are estimations based on the reported >26-fold lower pharmacological activity.
Table 2: Off-Target Activity Comparison
| Compound | Off-Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| Pomalidomide | ZFP91 | MM.1S | >1000 | <20 | |
| This compound | ZFP91 | Not available | Significantly higher than Pomalidomide (Expected) | Significantly lower than Pomalidomide (Expected) | [2] |
Note: The off-target degradation of many other zinc finger proteins by pomalidomide has been reported. The activity of this compound against these is also expected to be significantly reduced.
Signaling Pathway and Experimental Workflow Visualization
To understand the mechanism of action and the methods for assessing specificity, the following diagrams are provided.
References
Navigating the Synthesis of Pomalidomide-5-OH: A Guide for Researchers
A comparative analysis of synthetic methodologies for the pivotal precursor, Pomalidomide, and an overview of the metabolic pathway to its 5-hydroxylated metabolite.
For researchers, scientists, and professionals in drug development, the synthesis of active pharmaceutical ingredients and their metabolites is a critical area of study. Pomalidomide-5-OH, a primary metabolite of the immunomodulatory drug Pomalidomide, is of significant interest for its role in the drug's overall pharmacological profile. However, a thorough review of publicly available scientific literature and patents reveals a notable absence of detailed, independently validated chemical synthesis methods for this compound. It is understood that reference standards of this metabolite have been synthesized by the originators of Pomalidomide, suggesting that the synthetic routes are likely proprietary and not disclosed in the public domain.
While direct comparative analysis of this compound synthesis is not feasible based on current information, understanding the synthesis of its parent compound, Pomalidomide, is a crucial first step for any research endeavor in this area. This guide provides a detailed comparison of two distinct, published methods for the synthesis of Pomalidomide, followed by a description of the metabolic pathway leading to the formation of this compound.
Comparison of Pomalidomide Synthesis Methods
Two prominent methods for the synthesis of Pomalidomide are presented below. The first is a classical approach involving the condensation of a substituted phthalic anhydride (B1165640) derivative with 3-aminopiperidine-2,6-dione (B110489). The second is a more recent, three-step route starting from 4-nitroisobenzofuran-1,3-dione.
| Parameter | Method 1: Direct Condensation | Method 2: Three-Step Route from Nitro-isobenzofuran |
| Starting Materials | Ethyl 4-amino-1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate, 3-aminopiperidine-2,6-dione, Anhydrous Sodium Acetate (B1210297) | 4-nitroisobenzofuran-1,3-dione, 3-aminopiperidine-2,6-dione hydrochloride |
| Key Steps | Single-step condensation reaction | 1. Condensation, 2. Cyclization, 3. Reduction |
| Reported Yield | ~96.6% | ~65% (overall) |
| Reported Purity | >99.9% (by HPLC) | >99.5% (by HPLC) |
| Reaction Time | 4 hours | Not explicitly detailed for each step |
| Scalability | Demonstrated at gram scale | Presented as a practical and efficient route |
Experimental Protocols
Method 1: Direct Condensation
This method relies on the direct coupling of a pre-functionalized phthalimide (B116566) precursor with the aminoglutarimide moiety.
Materials:
-
Ethyl 4-amino-1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate
-
3-aminopiperidine-2,6-dione
-
Anhydrous sodium acetate
-
Distilled water
Procedure:
-
A suspension of ethyl 4-amino-1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate (40.0 g, 170.8 mmol), 3-aminopiperidine-2,6-dione (28.1 g, 170.7 mmol), and anhydrous sodium acetate (28.4 g, 342.0 mmol) in acetonitrile (800 cm³) is prepared in a round-bottomed flask.
-
The suspension is heated to reflux temperature and stirred for 4 hours.
-
The reaction mixture is then concentrated under vacuum at 40°C to a volume of approximately 40 cm³.
-
Distilled water (800 cm³) is added to the residue, and the mixture is stirred at room temperature for 30 minutes.
-
The resulting crystalline product is collected by filtration, washed with distilled water (2 x 400 cm³), and dried under vacuum at 50°C to a constant weight.
Method 2: Three-Step Route from Nitro-isobenzofuran
This synthetic route involves the initial formation of a nitro-substituted intermediate, followed by cyclization and a final reduction step to yield Pomalidomide.
Materials:
-
4-nitroisobenzofuran-1,3-dione
-
3-aminopiperidine-2,6-dione hydrochloride
-
Reagents for condensation, cyclization, and reduction (e.g., catalysts, solvents)
Procedure:
The detailed step-by-step procedure for this method is outlined in the referenced literature and involves the following key transformations:
-
Condensation: Reaction of 4-nitroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione hydrochloride to form an intermediate.
-
Cyclization: Intramolecular cyclization of the intermediate to form the phthalimide ring system.
-
Reduction: Reduction of the nitro group to the primary amine to yield Pomalidomide.
This method is described as an efficient, practical, and environmentally friendly synthetic route.
Visualizing the Synthesis and Metabolism
To better illustrate the chemical transformations, the following diagrams represent the workflow for the synthesis of Pomalidomide and its subsequent metabolism.
Caption: Workflow for the Direct Condensation Synthesis of Pomalidomide.
Caption: Three-Step Synthesis of Pomalidomide from a Nitro-isobenzofuran Precursor.
Metabolic Pathway to this compound
Once Pomalidomide is synthesized, its primary route of metabolic transformation to this compound is through enzymatic hydroxylation in the liver.
Caption: Metabolic Conversion of Pomalidomide to this compound.
A Comparative Transcriptomic Analysis of Pomalidomide-Treated Myeloma Cells
An In-depth Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic landscape in multiple myeloma (MM) cells following treatment with Pomalidomide (B1683931). By examining gene expression changes, we aim to elucidate the drug's mechanism of action, its immunomodulatory effects, and potential mechanisms of resistance. This analysis is intended for researchers, scientists, and drug development professionals working in oncology and drug discovery.
Pomalidomide is a third-generation immunomodulatory drug (IMiD) approved for the treatment of relapsed and refractory multiple myeloma.[1][2] Its primary mechanism of action involves binding to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[2][3] This interaction leads to the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), resulting in both direct anti-myeloma effects and immunomodulatory activities.[1][2][4]
Comparative Gene Expression Analysis
Transcriptomic studies, primarily utilizing RNA sequencing (RNA-seq), have been instrumental in dissecting the molecular consequences of Pomalidomide treatment. Below is a summary of key differentially expressed genes in Pomalidomide-treated multiple myeloma cells compared to untreated or resistant cells.
| Gene | Regulation in Pomalidomide-Sensitive Cells | Biological Function | Putative Role in Pomalidomide Action |
| CRBN | Variable, can be downregulated in resistant cells[3][5] | Substrate receptor for the E3 ubiquitin ligase complex. | Direct target of Pomalidomide; its expression is essential for drug activity.[3][6] |
| IKZF1 (Ikaros) | Downregulated (at the protein level via degradation)[1][2][4] | Lymphoid transcription factor. | Key target for degradation, leading to anti-myeloma effects.[1][2] |
| IKZF3 (Aiolos) | Downregulated (at the protein level via degradation)[1][2][4] | Lymphoid transcription factor. | Key target for degradation, contributing to anti-myeloma and immunomodulatory effects.[1][2] |
| IRF4 | Downregulated[2][7] | Transcription factor crucial for plasma cell survival. | Downregulation is a downstream effect of IKZF1/3 degradation, leading to myeloma cell death. |
| MYC | Downregulated[2][7] | Oncogenic transcription factor involved in cell proliferation. | Downregulation contributes to the anti-proliferative effects of Pomalidomide. |
| IFN-γ | Upregulated in immune cells[3][4] | Pro-inflammatory cytokine. | Indicates T-cell and NK cell activation, part of the immunomodulatory effect.[4] |
| IL-2 | Upregulated in immune cells[3][4] | T-cell growth factor. | Enhances T-cell proliferation and cytotoxicity, contributing to the anti-myeloma immune response.[3][4] |
| DNMT1, 3a, 3b | Downregulated[8][9] | DNA methyltransferases. | Suggests an epigenetic mechanism of action by altering DNA methylation patterns.[8][9] |
| IFITM1 | Upregulated in sensitive cells, downregulated in resistant cells[7] | Interferon-induced transmembrane protein. | Implicated in IMiD-mediated anti-myeloma activity.[7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by Pomalidomide and a typical experimental workflow for comparative transcriptomic analysis.
Caption: Pomalidomide binds to CRBN, leading to the degradation of Ikaros and Aiolos, which in turn causes myeloma cell apoptosis and enhances anti-tumor immunity.
Caption: A standard workflow for comparative transcriptomic analysis of Pomalidomide-treated cells, from sample preparation to data analysis.
Experimental Protocols
Cell Culture and Pomalidomide Treatment
Multiple myeloma cell lines (e.g., MM1.S, U266) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For treatment, cells are seeded at a density of 2-5 x 10^5 cells/mL and treated with a specified concentration of Pomalidomide (e.g., 1-10 µM) or DMSO as a vehicle control for a designated time period (e.g., 24, 48, or 72 hours).[8]
RNA Extraction and Quality Control
Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with high purity (A260/A280 ratio ~2.0) and integrity (RIN > 8) are used for downstream applications.[10]
RNA Sequencing (RNA-seq)
RNA-seq libraries are prepared from total RNA using a library preparation kit (e.g., Illumina TruSeq RNA Sample Preparation Kit).[10] This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads.[10]
Bioinformatic Analysis
The raw sequencing reads are first assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed. The cleaned reads are then aligned to a reference human genome (e.g., GRCh38/hg38) using a splice-aware aligner such as STAR. Gene expression is quantified by counting the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
Differential gene expression analysis between Pomalidomide-treated and control groups is performed using packages like DESeq2 or edgeR in R.[7] Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed. Finally, pathway and gene set enrichment analyses are conducted using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify biological processes and pathways affected by Pomalidomide treatment.
Conclusion
Transcriptomic analysis of Pomalidomide-treated multiple myeloma cells has provided significant insights into its molecular mechanisms. The drug's primary effect is mediated through the CRBN-dependent degradation of IKZF1 and IKZF3, leading to the downregulation of key myeloma survival factors like IRF4 and MYC. Concurrently, Pomalidomide stimulates the immune system by enhancing T-cell and NK-cell activity. Understanding these transcriptomic changes is crucial for optimizing Pomalidomide therapy, identifying biomarkers of response and resistance, and developing novel combination strategies to improve patient outcomes in multiple myeloma.
References
- 1. Pomalidomide reverses γ-globin silencing through the transcriptional reprogramming of adult hematopoietic progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pomalidomide in the treatment of multiple myeloma: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effect of Pomalidomide on Activity of Myeloma Cell Line MM1.S and Expression of CRBN] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional profiles define drug refractory disease in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acta.tums.ac.ir [acta.tums.ac.ir]
- 9. The Role of Pomalidomide-Based Epigenetic Effect on DNMT Genes Expression in Myeloma Cell Line | Acta Medica Iranica [acta.tums.ac.ir]
- 10. Frontiers | Single-Cell Proteomics and Tumor RNAseq Identify Novel Pathways Associated With Clofazimine Sensitivity in PI- and IMiD- Resistant Myeloma, and Putative Stem-Like Cells [frontiersin.org]
Safety Operating Guide
Safe Disposal of Pomalidomide-5-OH: A Guide for Laboratory Professionals
IMMEDIATE SAFETY PRECAUTIONS: Pomalidomide-5-OH is a potent cytotoxic and teratogenic compound. Handle with extreme caution, utilizing appropriate personal protective equipment (PPE) and engineering controls at all times. All waste generated must be treated as hazardous cytotoxic waste.
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, a metabolite of the immunomodulatory drug Pomalidomide. As an analog of thalidomide, this compound should be presumed to have similar hazardous properties, necessitating stringent disposal protocols to ensure the safety of laboratory personnel and the environment.[1][2][3][4][5] Adherence to these guidelines is critical for regulatory compliance and minimizing exposure risks.
Core Principles of Cytotoxic Waste Management
The disposal of this compound is governed by its classification as a cytotoxic drug.[6][7][8] The fundamental principle is the segregation of waste based on the level of contamination: trace versus bulk.[8]
-
Trace Cytotoxic Waste: Materials that are minimally contaminated, typically defined as containing less than 3% of the original drug volume.[8] This includes items like empty vials, packaging, and contaminated personal protective equipment (PPE).
-
Bulk Cytotoxic Waste: Materials that are grossly contaminated or contain more than 3% of the original drug volume.[8] This includes unused this compound, expired stock solutions, and materials used to clean up spills.
Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures involving this compound, it is mandatory to don the following PPE:[1][8]
-
Gloves: Two pairs of chemotherapy-rated gloves (e.g., nitrile) are required.[8]
-
Gown: A disposable, impermeable gown should be worn to protect against splashes and contamination of personal clothing.[1][8]
-
Eye Protection: Safety goggles or a face shield must be used to protect the eyes from splashes or aerosolized particles.[1][8]
-
Respiratory Protection: When handling the solid form of the compound or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary.[1][8] All handling of the solid compound should ideally be performed within a certified chemical fume hood or a containment ventilated enclosure.[9]
Step-by-Step Disposal Protocol
1. Waste Segregation at the Point of Generation:
Proper segregation is the most critical step in the disposal process.[1][6] All materials that have come into contact with this compound must be disposed of as cytotoxic waste.[6][8]
-
Solid Waste: All contaminated solid materials, including gloves, gowns, pipette tips, absorbent pads, and empty vials, must be collected in a designated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and clearly labeled hazardous waste container.[9] Do not mix with other chemical waste streams.[9]
-
Sharps: All sharps waste, such as needles, syringes, and contaminated glass, must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[7][10]
2. Containerization and Labeling:
The type of container used for disposal depends on whether the waste is classified as trace or bulk.
| Waste Classification | Contamination Level | Container Type | Disposal Method |
| Trace Cytotoxic Waste | Less than 3% of the original drug volume remains.[8] | Yellow or Red, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[7][8] | Incineration.[8] |
| Bulk Cytotoxic Waste | More than 3% of the original drug volume remains.[8] | Black, DOT-approved, RCRA-rated hazardous waste containers.[8] | Hazardous waste incineration.[8] |
All containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of generation.[1]
3. Storage and Final Disposal:
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic.[8]
-
The primary and recommended method for the final disposal of this compound and its associated waste is high-temperature incineration by a licensed professional waste disposal service.[1][6][8] This ensures the complete destruction of the hazardous compound.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. They will ensure the waste is transported to a licensed facility.[1]
Spill Management
In the event of a spill, immediate and correct action is necessary to prevent exposure and contamination.
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: If not already wearing it, don the appropriate PPE as described above.
-
Contain the Spill: Use a chemotherapy spill kit to absorb and contain the spill.[8] For spills of the solid compound, gently cover the area with damp absorbent material to avoid raising dust.[11]
-
Clean the Area: Clean the spill area twice with an appropriate decontamination solution.[1]
-
Dispose of Cleanup Materials: All materials used for decontamination and cleanup must be disposed of as bulk cytotoxic waste in a black hazardous waste container.[1][8]
Decontamination
Thorough decontamination of all surfaces and equipment is essential after handling this compound.
-
Surface Decontamination: Clean all work surfaces with a suitable laboratory detergent and then rinse with water.
-
Equipment: Decontaminate all non-disposable equipment that has come into contact with the compound according to your institution's established procedures for cytotoxic agents.
Visual Guide to this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
- 5. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. danielshealth.ca [danielshealth.ca]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. kingstonhsc.ca [kingstonhsc.ca]
- 11. packageinserts.bms.com [packageinserts.bms.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
